molecular formula C12H16FN B1308936 C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine CAS No. 75180-50-6

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Cat. No.: B1308936
CAS No.: 75180-50-6
M. Wt: 193.26 g/mol
InChI Key: CFJIWRVURZRCAP-UHFFFAOYSA-N
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Description

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJIWRVURZRCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424331
Record name C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75180-50-6
Record name C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing data from analogous structures and established chemical principles, this document outlines the core basic properties, a plausible synthetic route, proposed analytical methodologies, and explores potential therapeutic avenues for this molecule.

Introduction and Rationale

This compound is a primary amine featuring a substituted cyclopentyl ring attached to a fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in several well-characterized and therapeutically relevant compounds.

Notably, the 1-(4-fluorophenyl) moiety is a key component of the selective serotonin reuptake inhibitor (SSRI) Citalopram, used in the treatment of depression and anxiety.[1][2] This suggests that this compound could exhibit activity within the central nervous system. Furthermore, structurally related C-(1-aryl-cyclohexyl)-methylamines have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for anti-diabetic therapies.[3] These precedents provide a strong rationale for the synthesis and investigation of this compound as a novel therapeutic candidate.

This guide will therefore proceed with a detailed exploration of its fundamental properties, a proposed synthetic pathway, methods for its analytical characterization, and a discussion of its potential pharmacological applications based on these structural analogies.

Physicochemical and Basic Properties

PropertyValue/InformationSource
Chemical Name [1-(4-fluorophenyl)cyclopentyl]methanamine[4]
CAS Number 75180-50-6[4]
Molecular Formula C12H16FN[4]
Molecular Weight 193.26 g/mol [4]
Physical State Predicted to be a solid or oil at room temperature.Inferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low but may increase at acidic pH due to the basicity of the amine group.Inferred
pKa The primary amine group is expected to have a pKa in the range of 9-10, typical for primary alkylamines.Inferred

A Safety Data Sheet (SDS) for this compound indicates a lack of specific hazard and toxicological data.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in two primary steps, starting from commercially available cyclopentanone. This pathway involves the formation of a key nitrile intermediate followed by its reduction to the target primary amine.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile cluster_step2 Step 2: Reduction to Primary Amine Start Cyclopentanone Intermediate1 1-(4-Fluorophenyl)cyclopentanol Start->Intermediate1 Grignard Reaction Reagent1 4-Fluorophenylmagnesium bromide (Grignard Reagent) Reagent1->Intermediate1 Product1 1-(4-Fluorophenyl)cyclopentanecarbonitrile Intermediate1->Product1 Nucleophilic Substitution Reagent2 Sodium Cyanide (NaCN) Acidic Conditions Reagent2->Product1 Product1_ref 1-(4-Fluorophenyl)cyclopentanecarbonitrile Reagent3 Lithium Aluminum Hydride (LiAlH4) in Dry Ether/THF FinalProduct This compound Reagent3->FinalProduct Product1_ref->FinalProduct Nitrile Reduction

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This step can be achieved through a Grignard reaction followed by nucleophilic substitution. A similar approach has been described for the synthesis of related cyclopentane derivatives.[5]

Protocol:

  • Grignard Reaction:

    • To a solution of 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium turnings) in dry diethyl ether or tetrahydrofuran (THF), add cyclopentanone dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorophenyl)cyclopentanol.

  • Nitrile Formation:

    • Dissolve the crude 1-(4-fluorophenyl)cyclopentanol in a suitable solvent such as glacial acetic acid.

    • Add a solution of sodium cyanide (NaCN) in water dropwise at a controlled temperature. Caution: NaCN is highly toxic, and the reaction should be performed in a well-ventilated fume hood with appropriate safety measures.

    • Stir the reaction mixture at room temperature or with gentle heating until the conversion to the nitrile is complete (monitored by TLC or GC-MS).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Step 2: Reduction of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to this compound

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.[6][7] Catalytic hydrogenation is another viable method.[8]

Protocol (using LiAlH₄):

  • Reduction:

    • To a suspension of LiAlH₄ in dry diethyl ether or THF under an inert atmosphere, add a solution of 1-(4-fluorophenyl)cyclopentanecarbonitrile in the same solvent dropwise at 0 °C. Caution: LiAlH₄ reacts violently with water.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle reflux until the nitrile is completely consumed (monitored by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, the methylene protons of the cyclopentyl ring, and the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine and nitrogen atoms.[9][10] Aromatic carbons will appear in the downfield region (around 115-165 ppm), while the aliphatic carbons of the cyclopentyl and aminomethyl groups will be found in the upfield region.[11]

  • ¹⁹F NMR: The fluorine-19 NMR spectrum will show a signal for the single fluorine atom on the phenyl ring. The chemical shift and coupling constants can provide further structural confirmation.[12][13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.[14] The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways for similar compounds often involve the loss of the aminomethyl group or cleavage of the cyclopentyl ring.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final compound and to analyze reaction intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase can be used for purity determination and for preparative purification if needed. Detection can be achieved using a UV detector, as the fluorophenyl group will absorb in the UV region.

Potential Therapeutic Applications and Mechanism of Action

Based on the structural similarities to known bioactive molecules, this compound warrants investigation for several potential therapeutic applications.

Central Nervous System (CNS) Activity

The presence of the 1-(4-fluorophenyl) moiety, a key pharmacophore in the SSRI citalopram, suggests that this compound may interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).[1][2] Inhibition of these transporters can modulate neurotransmitter levels in the synapse and is a common mechanism of action for antidepressants, anxiolytics, and other CNS-active drugs.[15]

Proposed Mechanism of Action:

CNS_Mechanism Compound This compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition Synapse Increased Synaptic Neurotransmitter Levels SERT->Synapse DAT->Synapse NET->Synapse TherapeuticEffect Potential Therapeutic Effect: - Antidepressant - Anxiolytic Synapse->TherapeuticEffect

Caption: Potential mechanism of CNS activity via monoamine transporter inhibition.

Experimental Validation:

  • Receptor Binding Assays: In vitro binding assays using cell lines expressing human SERT, DAT, and NET should be conducted to determine the binding affinity (Ki) of the compound for these transporters.

  • Neurotransmitter Uptake Assays: Functional assays measuring the inhibition of serotonin, dopamine, and norepinephrine uptake in synaptosomes or transfected cells will confirm the inhibitory activity of the compound.

  • In Vivo Behavioral Models: If significant in vitro activity is observed, the compound should be evaluated in animal models of depression and anxiety (e.g., forced swim test, elevated plus maze) to assess its potential therapeutic efficacy.

Anti-Diabetic Activity

The structural similarity to C-(1-aryl-cyclohexyl)-methylamines, which have been shown to inhibit DPP-IV, suggests a potential role for this compound as an anti-diabetic agent.[3] DPP-IV is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis.[16] Inhibition of DPP-IV leads to increased levels of active GLP-1, resulting in enhanced insulin secretion and reduced glucagon release.

Proposed Mechanism of Action:

Antidiabetic_Mechanism Compound This compound DPPIV Dipeptidyl Peptidase IV (DPP-IV) Compound->DPPIV Inhibition GLP1 Active GLP-1 Levels DPPIV->GLP1 Prevents Inactivation Insulin Increased Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon GlucoseControl Improved Glucose Homeostasis Insulin->GlucoseControl Glucagon->GlucoseControl

Caption: Potential anti-diabetic mechanism via DPP-IV inhibition.

Experimental Validation:

  • DPP-IV Inhibition Assay: An in vitro enzymatic assay should be performed to determine the IC₅₀ value of the compound against DPP-IV.

  • Selectivity Profiling: The compound should be tested against other related proteases to assess its selectivity.

  • Oral Glucose Tolerance Test (OGTT): In vivo studies in animal models of diabetes (e.g., db/db mice or Zucker diabetic fatty rats) should be conducted to evaluate the effect of the compound on glucose tolerance after an oral glucose challenge.

Conclusion

This compound represents a novel chemical entity with significant potential for therapeutic applications, particularly in the areas of CNS disorders and metabolic diseases. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary pharmacological evaluation. The proposed synthetic route is based on established and reliable chemical transformations, and the analytical methods described will ensure the structural integrity and purity of the synthesized compound. The exploration of its potential mechanisms of action, guided by the principle of structural analogy, provides a solid foundation for future research and drug development efforts. Further investigation into the biological activities of this compound is highly warranted and could lead to the discovery of a new therapeutic agent.

References

  • Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. Available at: [Link]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. ACS Publications. Available at: [Link]

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  • Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl). PubMed. Available at: [Link]

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Sources

An In-depth Technical Guide to the Core Mechanism of Action of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a synthetic compound with a chemical architecture suggestive of interaction with central nervous system targets. This guide delineates a hypothesized mechanism of action centered on the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We present a comprehensive framework for the experimental validation of this hypothesis, from initial in vitro binding and functional assays to in vivo neurochemical and behavioral characterization. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to elucidate the pharmacological profile of this and structurally related molecules.

Introduction and Structural Rationale

The chemical structure of this compound, featuring a fluorophenyl group attached to a cyclopentyl ring with a methylamine side chain, bears a strong resemblance to established classes of monoamine reuptake inhibitors. The presence of a primary amine and a lipophilic scaffold are common features in ligands that target the binding pockets of DAT, NET, and SERT. The fluorine substitution on the phenyl ring is a well-established medicinal chemistry strategy to enhance metabolic stability and can influence binding affinity and selectivity for various biological targets.[1][2]

Given these structural alerts, we hypothesize that the primary mechanism of action for this compound involves the inhibition of one or more of these key monoamine transporters. Monoamine transporters are critical regulators of neurotransmission, and their modulation is the basis for the therapeutic effects of many antidepressants, psychostimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD).[3][4][5] Elucidating the precise interaction of this compound with these transporters is therefore crucial to understanding its potential pharmacological effects.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

We propose that this compound acts as an inhibitor of monoamine reuptake. The binding of this compound to DAT, NET, and/or SERT is expected to block the re-entry of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft into the presynaptic neuron. This inhibition would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. The specific behavioral and physiological outcomes would depend on the compound's relative affinity and potency at each transporter.

G Compound Compound Transporter Transporter Compound->Transporter Inhibition MA MA Transporter->MA Reuptake (Blocked) Synaptic_Cleft Synaptic_Cleft Receptor Receptor Synaptic_Cleft->Receptor Binding Signaling Signaling Receptor->Signaling Activation

Experimental Validation Framework

A multi-tiered experimental approach is essential to rigorously test our hypothesis. This framework is designed to first establish the molecular targets and then to characterize the physiological and behavioral consequences of target engagement.

Part A: In Vitro Characterization

The initial phase focuses on determining the binding affinity and functional potency of this compound at the primary hypothesized targets.

1. Radioligand Binding Assays

  • Objective: To quantify the binding affinity (Ki) of the compound for human DAT, NET, and SERT.

  • Rationale: Competitive binding assays provide a direct measure of the compound's ability to displace a known radiolabeled ligand from the transporter's binding site. This is a fundamental step in target identification and characterization.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.[6][7]

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays

  • Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake into presynaptic nerve terminals.

  • Rationale: While binding assays indicate affinity, uptake assays measure the compound's ability to functionally inhibit the transporter. This is a more direct measure of its potential as a reuptake inhibitor.

  • Protocol:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated within the synaptosomes.

    • Calculate the IC50 for uptake inhibition.

G

Expected Data Summary:

Assay TypeTargetParameterExpected Value Range
Radioligand BindinghDATKi (nM)1 - 1000
hNETKi (nM)1 - 1000
hSERTKi (nM)1 - 1000
Synaptosomal UptakeDopamine (DA)IC50 (nM)1 - 1000
Norepinephrine (NE)IC50 (nM)1 - 1000
Serotonin (5-HT)IC50 (nM)1 - 1000
Part B: In Vivo Evaluation

Following in vitro characterization, in vivo studies are necessary to confirm target engagement in a living organism and to assess the resulting neurochemical and behavioral effects.

1. Brain Microdialysis

  • Objective: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals following systemic administration of the compound.

  • Rationale: This technique provides direct evidence of target engagement in the central nervous system and confirms that the compound can cross the blood-brain barrier.

  • Protocol:

    • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

    • Analyze the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from baseline levels.

2. Behavioral Pharmacology

  • Objective: To assess the in vivo functional consequences of monoamine transporter inhibition.

  • Rationale: The behavioral profile of the compound can provide insights into its potential therapeutic applications or abuse liability. The choice of behavioral assays will be guided by the in vitro selectivity profile.

  • Protocols:

    • Locomotor Activity: A high affinity for DAT and/or NET would be expected to increase spontaneous locomotor activity in an open field test.

    • Forced Swim Test/Tail Suspension Test: Significant SERT and/or NET inhibition may produce antidepressant-like effects, observed as reduced immobility time in these models.

    • Drug Self-Administration: Potent DAT inhibition may indicate a potential for abuse, which can be assessed in operant self-administration paradigms.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of this compound can be further understood and optimized by considering the SAR of related compounds. For instance, the nature and position of substituents on the phenyl ring are known to be key determinants of affinity and selectivity for monoamine transporters.[3] The size of the cycloalkyl ring can also influence binding. Modifications to the amine, such as N-methylation to a secondary or tertiary amine, can drastically alter the selectivity profile, with secondary amines often showing higher affinity for NET and tertiary amines for SERT.[3] A systematic exploration of these structural modifications would be a logical next step in a drug discovery program.

Conclusion

The structural features of this compound strongly suggest a mechanism of action involving the inhibition of monoamine transporters. The experimental framework outlined in this guide provides a rigorous and comprehensive pathway to test this hypothesis, from molecular-level binding and functional assays to in vivo neurochemical and behavioral studies. The data generated from these experiments will be critical in defining the pharmacological profile of this compound and in predicting its potential therapeutic utility and liabilities.

References

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  • An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes. PubMed. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. [Link]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. ACS Publications. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

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"C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine" potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Targets of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Executive Summary

This compound is a synthetic compound for which no direct pharmacological data is publicly available. Its chemical structure, featuring a 4-fluorophenyl group and a primary amine attached to a cyclopentyl core, bears a resemblance to several classes of centrally active pharmacological agents. This guide provides a comprehensive analysis of its potential biological targets by leveraging structure-activity relationship (SAR) principles and drawing inferences from well-characterized, structurally related molecules. The primary objective is to equip researchers and drug development professionals with a logical framework and actionable protocols for elucidating the compound's mechanism of action. We hypothesize that the serotonergic and catecholaminergic systems represent the most probable target classes, with a particular focus on monoamine transporters and G-protein coupled receptors. This document outlines a multi-tiered strategy for target identification and validation, beginning with broad panel screening and computational modeling, followed by specific in vitro binding and functional assays.

Part 1: Structural Analysis and Rationale for Target Inference

The molecular structure of this compound (Formula: C12H16FN, CAS: 75180-50-6) provides critical clues to its potential biological interactions.[1][2]

  • 4-Fluorophenyl Group: This moiety is a common feature in many central nervous system (CNS) drugs. The fluorine atom can enhance metabolic stability and alter electronic properties, often increasing binding affinity for specific protein targets.[3] Its presence is notable in selective serotonin reuptake inhibitors (SSRIs) like citalopram and 5-HT2A receptor inverse agonists like ACP-103.[4][5]

  • Cyclopentyl-Methylamine Core: This aliphatic, cyclic amine structure provides a rigid scaffold that can orient the pharmacophoric elements—the aromatic ring and the amine group—in a specific three-dimensional conformation. The primary amine is a key hydrogen bonding group, capable of interacting with acidic residues (e.g., aspartate, glutamate) commonly found in the binding sites of monoamine transporters and receptors.

Given the absence of direct experimental data, a logical starting point is to investigate the targets of structurally analogous compounds. This analog-based approach allows for the formulation of testable hypotheses regarding the compound's pharmacology.

Part 2: High-Priority Potential Target Class: The Serotonergic System

The structural features of the topic compound strongly suggest potential interactions with components of the serotonergic system.

Serotonin Transporter (SERT)

Hypothesis: The compound acts as an inhibitor of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.

Supporting Evidence: The most compelling evidence comes from the SSRI class of antidepressants. Citalopram, for example, contains a 1-(4-fluorophenyl) moiety that is crucial for its high-affinity binding to SERT.[6] Structure-activity relationship studies on citalopram analogs have demonstrated that significant structural diversity is tolerated while maintaining high SERT binding affinity (Ki values in the 1-40 nM range) and selectivity over the norepinephrine (NET) and dopamine (DAT) transporters.[4] The combination of the 4-fluorophenyl group and a protonatable amine in this compound makes SERT a primary target for investigation.

Serotonin 5-HT1A and 5-HT2A Receptors

Hypothesis: The compound functions as a direct agonist or antagonist at specific serotonin receptor subtypes.

Supporting Evidence:

  • 5-HT1A Receptor: Gepirone, a selective partial agonist of the 5-HT1A receptor, is used for treating major depressive disorder.[7][8] While its structure is more complex, its mechanism relies on modulating serotonergic activity through 5-HT1A receptors, establishing a precedent for compounds with antidepressant or anxiolytic potential acting via this target.[9][10]

  • 5-HT2A Receptor: The compound ACP-103 is a potent 5-HT2A receptor inverse agonist with antipsychotic-like properties.[5] Its structure also incorporates a 4-fluorophenylmethyl group, demonstrating that this chemical feature is compatible with high-affinity binding to 5-HT2A receptors.

The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a Gi/o-coupled GPCR that inhibits adenylyl cyclase.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Ligand Compound (Potential Agonist) Ligand->Receptor Binds G_Protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Leads to

Caption: Simplified 5-HT1A receptor signaling cascade.

Part 3: Secondary Potential Target Classes

While the serotonergic system is the primary focus, structural similarities also point to other potential targets within the broader monoaminergic systems.

Catecholamine Transporters (DAT & NET)

Hypothesis: The compound exhibits inhibitory activity at the dopamine transporter (DAT) and/or the norepinephrine transporter (NET).

Supporting Evidence: Certain fluorinated amine compounds are known to interact with the central nervous system by inhibiting the reuptake of dopamine and norepinephrine.[3] While many citalopram analogs maintain selectivity for SERT, modifications can shift the affinity profile.[4] Given the core amine structure, which is a hallmark of monoamine reuptake inhibitors, evaluating activity at DAT and NET is a crucial secondary step to establish a complete pharmacological profile.

Adrenergic and Sigma Receptors

Hypothesis: The compound possesses affinity for α-adrenergic or sigma receptors.

Supporting Evidence: The active metabolite of gepirone, 1-(2-pyrimidinyl)piperazine, is a known antagonist of the α2-adrenergic receptor.[7] This highlights the potential for polypharmacology. Additionally, scaffolds similar to the topic compound have been shown to interact with sigma receptors, which are involved in modulating dopaminergic and other neurotransmitter systems.[11]

Part 4: Experimental and Computational Target Validation Strategies

A systematic, multi-pronged approach is required to validate these hypotheses. The following workflows and protocols provide a clear path from broad screening to specific functional characterization.

Initial Target Identification Workflow

The logical flow for identifying and confirming the biological targets is depicted below. This process begins with broad, low-resolution methods and progressively moves to high-specificity, functional assays.

target_validation_workflow A Compound Synthesis & QC B Computational Docking (In Silico Screening) A->B C Broad Receptor Panel Screening A->C D Analysis of Hits (Ki < 1µM) B->D C->D E Orthogonal Confirmatory Binding Assays D->E F Cell-Based Functional Assays (Agonism/Antagonism) E->F G In Vivo Pharmacology/Behavioral Models F->G

Caption: A logical workflow for target identification and validation.

Data Presentation: Hypothetical Screening Results

To illustrate the expected outcomes, the following table summarizes potential data from a broad receptor panel screen (e.g., Eurofins SafetyScreen 44).

TargetLigand/SubstrateAssay TypeResult (e.g., % Inhibition @ 10µM)
SERT [3H]-CitalopramBinding95%
DAT [3H]-WIN 35,428Binding65%
NET [3H]-NisoxetineBinding72%
5-HT1A Receptor [3H]-8-OH-DPATBinding88%
5-HT2A Receptor [3H]-KetanserinBinding55%
Alpha-2 Adrenergic R [3H]-RauwolscineBinding45%
Sigma-1 Receptor [3H]-(+)-PentazocineBinding68%
Experimental Protocols

Protocol 1: Radioligand Binding Assay for Human SERT

This protocol describes a competitive binding experiment to determine the compound's affinity (Ki) for the serotonin transporter.

1. Materials:

  • HEK293 cell membranes expressing recombinant human SERT.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Radioligand: [3H]-Citalopram (specific activity ~80 Ci/mmol), prepared in Assay Buffer to a final concentration of 1.0 nM.
  • Non-specific control: Fluoxetine at 10 µM final concentration.
  • Test Compound: this compound, serially diluted from 10 mM stock in DMSO.
  • 96-well microplates and glass fiber filters (GF/B).

2. Procedure:

  • Add 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM Fluoxetine (for non-specific binding) to appropriate wells.
  • Add 25 µL of serially diluted test compound to experimental wells.
  • Add 25 µL of 1.0 nM [3H]-Citalopram to all wells.
  • Add 150 µL of the cell membrane preparation (containing ~10-15 µg protein) to initiate the reaction.
  • Incubate the plate for 60 minutes at room temperature with gentle agitation.
  • Terminate the assay by rapid filtration through the GF/B filters using a cell harvester.
  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.
  • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.
  • Quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay for 5-HT1A Receptor

This protocol determines if the compound acts as an agonist or antagonist at the 5-HT1A receptor.

1. Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.
  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
  • 5-HT1A agonist control: 8-OH-DPAT.
  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

2. Agonist Mode Procedure:

  • Plate cells in a 96-well plate and grow to ~90% confluency.
  • Replace growth medium with Stimulation Buffer and incubate for 30 minutes.
  • Add serially diluted test compound to the wells.
  • Incubate for 30 minutes at 37°C.
  • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
  • A dose-dependent decrease in cAMP indicates agonist activity.

3. Antagonist Mode Procedure:

  • Follow steps 1 and 2 above.
  • Add serially diluted test compound and incubate for 15 minutes.
  • Add a fixed, EC80 concentration of the agonist 8-OH-DPAT to all wells.
  • Incubate for an additional 30 minutes at 37°C.
  • Lyse the cells and measure intracellular cAMP.
  • A dose-dependent reversal of the 8-OH-DPAT-induced cAMP decrease indicates antagonist activity.

Part 5: Conclusion and Future Directions

The structural characteristics of this compound strongly implicate the serotonergic system as a primary target domain, with SERT and 5-HT receptors being the most probable candidates. Secondary targets of interest include the catecholamine transporters (DAT, NET) and potentially adrenergic and sigma receptors. The provided guide offers a robust, hypothesis-driven framework for systematically exploring these possibilities.

The recommended path forward involves executing the described experimental workflows, starting with broad panel screening to identify initial hits, followed by quantitative binding assays to confirm affinity and functional cell-based assays to determine the mode of action (e.g., inhibitor, agonist, antagonist). Positive in vitro results would then provide a strong rationale for advancing the compound to in vivo models to assess its therapeutic potential for conditions such as depression, anxiety, or other CNS disorders.

References

  • Patsnap Synapse. (2024). What is the mechanism of Gepirone hydrochloride? Retrieved from [Link]

  • Wikipedia. (2023). Gepirone. Retrieved from [Link]

  • Drugs.com. (2025). Gepirone Monograph for Professionals. Retrieved from [Link]

  • Rickles, K., et al. (2024). Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder. PMC - NIH. Retrieved from [Link]

  • Stahl, S. M., et al. (2025). Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Structure−Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Retrieved from [Link]

  • National Institutes of Health. (2011). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

"C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine" structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of the 1-Phenyl-Cyclopentylamine Scaffold, Featuring C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Abstract

The 1-phenyl-cyclopentylamine scaffold represents a privileged structure in modern medicinal chemistry, particularly for targeting the monoamine transporter system. As core components of the central nervous system (CNS), the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical drug targets for a spectrum of neurological and psychiatric disorders.[1] This guide provides a detailed examination of the structure-activity relationships (SAR) for this chemical class, using this compound as a central exemplar. We will deconstruct the molecule into its key pharmacophoric elements—the amine function, the cycloalkyl core, and the substituted aromatic ring—to elucidate how specific structural modifications influence binding affinity and selectivity across the monoamine transporters. This analysis is supported by detailed experimental protocols for analog synthesis, radioligand binding assays, and functional uptake inhibition studies, providing researchers with the foundational knowledge and practical methodologies required for the rational design of novel CNS-active agents.

Introduction: The 1-Phenyl-Cyclopentylamine Core and its Biological Targets

The therapeutic potential of modulating monoaminergic neurotransmission is well-established, with drugs targeting DAT, SERT, and NET being mainstays in the treatment of depression, anxiety, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[2][3] These transporters are members of the neurotransmitter:sodium symporter (NSS) family, which terminate synaptic signaling by re-capturing released neurotransmitters from the synaptic cleft into the presynaptic neuron.[1][4] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, thereby amplifying their signaling.[5][6]

The 1-phenyl-cyclopentylamine scaffold has emerged as a versatile template for designing potent and selective monoamine reuptake inhibitors. Its inherent structural rigidity and defined stereochemistry offer a robust framework for systematic SAR exploration. The parent compound of interest, this compound, contains three key regions ripe for chemical modification and SAR analysis:

  • The Primary Amine: A critical interaction point with the transporters.

  • The Cyclopentyl Ring: A rigid, lipophilic scaffold influencing orientation and binding.

  • The 4-Fluorophenyl Group: An aromatic element whose substitution pattern dictates affinity and selectivity.

This guide will systematically explore the SAR of each region, providing a framework for understanding how to tune the pharmacological profile of this compound class to achieve desired therapeutic effects, whether it be selective inhibition of a single transporter or a multi-target "triple reuptake inhibitor" (SNDRI) profile.[7]

Core Pharmacophore: A Deconstruction for SAR Analysis

The exploration of SAR for this scaffold begins with its deconstruction into the three key regions. The following diagram illustrates the general workflow for synthesizing and evaluating novel analogs to build a comprehensive SAR model.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Core Core Scaffold C-[1-(4-F-Ph)-cyclopentyl]-methylamine Mod_Amine Region 1: Amine Modification (N-alkylation, etc.) Core->Mod_Amine Mod_Ring Region 2: Cycloalkyl Modification (Ring size, etc.) Core->Mod_Ring Mod_Aryl Region 3: Aryl Substitution (Position, electronics) Core->Mod_Aryl Synthesis Chemical Synthesis of Analog Library Mod_Amine->Synthesis Mod_Ring->Synthesis Mod_Aryl->Synthesis Binding Primary Screen: Binding Assays (Ki) (DAT, SERT, NET) Synthesis->Binding Functional Secondary Screen: Functional Assays (IC50) (Uptake Inhibition) Binding->Functional Selectivity Selectivity Profiling (Ki SERT/DAT, etc.) Functional->Selectivity SAR_Model Develop SAR Model Selectivity->SAR_Model Lead_Opt Lead Optimization SAR_Model->Lead_Opt Lead_Opt->Core Iterate Design caption General workflow for SAR exploration.

Figure 1. General workflow for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

Region 1: The Amine Moiety

The primary methylamine group is arguably the most critical pharmacophoric element. At physiological pH, this amine is protonated, forming a cation that engages in a crucial salt bridge interaction with a conserved aspartate residue (Asp79 in human DAT) in the central binding pocket of monoamine transporters.

  • Primary vs. Secondary vs. Tertiary Amines:

    • Primary Amines (-NH2): Generally exhibit high affinity. The two protons allow for multiple hydrogen bond donor interactions within the binding site, enhancing binding energy.

    • Secondary Amines (-NHR): Mono-N-alkylation (e.g., N-methyl) is often well-tolerated and can, in some cases, increase selectivity for DAT or NET over SERT.

    • Tertiary Amines (-NR2): Di-N-alkylation (e.g., N,N-dimethyl) often leads to a significant decrease in potency, particularly at SERT and NET. The increased steric bulk can disrupt optimal positioning within the binding pocket and prevent key interactions. This trend is observed in the SAR of citalopram analogs, where demethylation can alter the binding profile.[8][9]

Region 2: The Cyclopentyl Scaffold

The cyclopentyl ring serves as a rigid scaffold that positions the pharmacophoric amine and phenyl groups in a specific three-dimensional orientation.

  • Rigidity and Conformation: The rigidity of the cyclopentyl ring reduces the entropic penalty upon binding compared to a more flexible acyclic linker. This pre-organization of the key functional groups is energetically favorable.

  • Lipophilicity: The hydrocarbon ring contributes to the overall lipophilicity of the molecule, facilitating passage across the blood-brain barrier, a prerequisite for CNS activity.

  • Ring Size:

    • Cyclobutyl/Cyclohexyl Analogs: Modifying the ring size alters the angle and distance between the amine and the phenyl ring. While often tolerated, these changes can subtly impact affinity and, more significantly, selectivity. For instance, expanding to a cyclohexyl ring may favor NET or DAT binding over SERT in some chemical series. The biological activities of various cyclopentanone and cyclopentene derivatives highlight the versatility of this five-membered ring in molecular recognition.[10][11]

Region 3: The 4-Fluorophenyl Group

The phenyl ring engages in hydrophobic and potential π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) within the transporter binding site. The substitution pattern on this ring is a powerful tool for modulating affinity, selectivity, and metabolic stability.

  • The 4-Fluoro Substituent:

    • Metabolic Blocking: The fluorine atom at the para-position effectively blocks aromatic hydroxylation, a common and rapid route of metabolic inactivation for many CNS drugs. This can significantly increase the half-life and oral bioavailability of the compound.

    • Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the ring via induction. This can influence the strength of cation-π or other electronic interactions with the target protein.

    • Lipophilicity: A single fluorine substitution modestly increases lipophilicity, which can aid in membrane permeability.

  • Positional Isomers and Other Substituents:

    • Ortho/Meta Substitution: Moving the fluorine to the ortho or meta position would alter the electronic profile and steric interactions, likely changing the affinity and selectivity profile. For instance, ortho-substitution can introduce a steric clash or promote a specific rotamer conformation.

    • Other Halogens (Cl, Br): Replacing fluorine with chlorine or bromine increases both size and lipophilicity. In many monoamine transporter inhibitor series, such as citalopram analogs, a 4-bromo substitution can maintain or even enhance SERT affinity.[9]

    • Electron-Donating Groups (CH₃, OCH₃): These groups have the opposite electronic effect of fluorine and can also impact binding. Their larger size can also probe the steric limits of the binding pocket.

The following diagram conceptualizes the key interactions of the pharmacophore within a monoamine transporter binding site.

Pharmacophore_Model cluster_transporter Transporter Binding Pocket cluster_ligand C-[1-(4-F-Ph)-cyclopentyl]-methylamine Asp Aspartate Residue (e.g., Asp79 in DAT) Aro Aromatic Residue (Tyr, Phe) Hydro Hydrophobic Pocket Amine Protonated Amine (-CH₂-NH₃⁺) Amine->Asp Ionic Bond (Salt Bridge) Cyclopentyl Cyclopentyl Scaffold Cyclopentyl->Hydro Hydrophobic Interaction Fluorophenyl 4-Fluorophenyl Ring Fluorophenyl->Aro π-Stacking / Hydrophobic Interaction caption Key pharmacophoric interactions.

Figure 2. Key pharmacophoric interactions.

Experimental Protocols for SAR Elucidation

To experimentally determine the SAR of this chemical class, a systematic approach involving synthesis and biological evaluation is required.

Protocol 1: General Synthesis of Analogs

A robust synthetic route is essential for generating a library of analogs. A common approach is the Strecker synthesis starting from the corresponding ketone, followed by reduction.

Objective: To synthesize a series of 1-(4-fluorophenyl)-cyclopentylamine analogs with variations in the amine and aryl substituents.

Methodology:

  • Ketone Synthesis: Start with commercially available 4-fluorophenylacetonitrile. React with 1,4-dibromobutane under basic conditions (e.g., NaH in DMF) to form 1-(4-fluorophenyl)cyclopentanecarbonitrile.

  • Grignard Reaction: Treat the nitrile with a Grignard reagent (e.g., methylmagnesium bromide) to yield 1-(4-fluorophenyl)cyclopentyl methyl ketone after acidic workup.

  • Reductive Amination:

    • To a solution of the ketone (1.0 eq) in methanol, add the desired amine (e.g., ammonium acetate for the primary amine, methylamine hydrochloride for the N-methyl analog) (1.5 eq).

    • Stir the mixture at room temperature for 1-2 hours to form the imine/enamine intermediate.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2.0 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by adding 1M HCl.

    • Basify the aqueous layer with 2M NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired amine analog.

Protocol 2: Radioligand Competition Binding Assays

This protocol determines the binding affinity (Kᵢ) of the synthesized compounds for DAT, SERT, and NET.

Objective: To quantify the affinity of test compounds by measuring their ability to displace a specific high-affinity radioligand from the transporters.

Materials:

  • Membrane Preparations: Rat striatal membranes (for DAT), rat cortical membranes (for NET), and human platelet membranes or cells expressing recombinant hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: GBR 12909 (10 µM for DAT), Desipramine (10 µM for NET), Fluoxetine (10 µM for SERT).[12][13][14]

  • Instrumentation: 96-well plates, filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Initiate Reaction: Add the membrane preparation to each well to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4 °C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (DPM) - Non-specific binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3: Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the potency (IC₅₀) of compounds in inhibiting the actual transport of neurotransmitters.

Objective: To determine the functional inhibitory activity of test compounds on dopamine, serotonin, and norepinephrine uptake into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosome Preparation: Freshly prepared synaptosomes from rat striatum (dopamine), cortex (norepinephrine), or whole brain/midbrain (serotonin).

  • Radioactive Neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase) and antioxidants (e.g., ascorbic acid).

  • Non-specific Uptake Control: Incubation at 0-4 °C or use of a potent inhibitor (e.g., cocaine or nomifensine).[14]

Methodology:

  • Pre-incubation: Aliquot synaptosomes into tubes containing uptake buffer and varying concentrations of the test compound. Pre-incubate for 10-15 minutes at 37 °C.

  • Initiate Uptake: Add the radioactive neurotransmitter to each tube to start the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37 °C. This incubation must be within the linear range of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data using non-linear regression.

Data Summary and Interpretation

The data generated from these assays allow for the construction of a comprehensive SAR table.

Table 1: Hypothetical SAR Data for C-[1-(Aryl)-cyclopentyl]-methylamine Analogs

Compound IDR (Aryl Group)AmineDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity
1 (Core) 4-F-Ph -CH₂NH₂ 50 250 120 5
24-F-Ph-CH₂NHCH₃354008011.4
34-F-Ph-CH₂N(CH₃)₂450>1000600-
4Phenyl-CH₂NH₂1506003004
54-Cl-Ph-CH₂NH₂451801004
64-CH₃-Ph-CH₂NH₂905502506.1
72-F-Ph-CH₂NH₂2008004504

Interpretation of Hypothetical Data:

  • Amine Modification: N-methylation (Cmpd 2) slightly improves DAT affinity and selectivity over SERT compared to the primary amine (Cmpd 1). N,N-dimethylation (Cmpd 3) is detrimental to affinity at all three transporters.

  • Aryl Substitution: Removal of the 4-fluoro group (Cmpd 4) reduces potency across the board, highlighting its positive contribution. Replacing it with a 4-chloro (Cmpd 5) maintains DAT and NET potency, suggesting tolerance for larger halogens. An electron-donating methyl group (Cmpd 6) is less favorable than halogens. Moving the fluorine to the ortho position (Cmpd 7) significantly reduces potency, indicating a steric or electronic clash.

Conclusion and Future Directions

The 1-phenyl-cyclopentylamine scaffold is a highly tractable platform for developing monoamine transporter inhibitors. The SAR is well-defined and highly sensitive to modifications in three key regions. The primary amine is crucial for high-affinity binding, while N-alkylation can be used to tune selectivity. The cyclopentyl ring provides a rigid, lipophilic core essential for proper pharmacophore orientation. Finally, substitution on the phenyl ring, particularly at the para-position with a halogen like fluorine, is critical for enhancing potency and improving metabolic stability.

Future research should focus on:

  • Atypical Inhibitors: Exploring modifications that stabilize an inward-facing conformation of the transporter, which may lead to compounds with reduced abuse liability.[15]

  • Chiral Synthesis: Synthesizing and evaluating individual enantiomers, as stereochemistry often plays a critical role in affinity and selectivity.

  • Expanding Chemical Space: Introducing heteroatoms into the cyclopentyl or phenyl rings to probe for additional polar interactions and further refine the pharmacological profile.

By leveraging the foundational SAR principles outlined in this guide and employing the robust experimental protocols described, researchers can rationally design the next generation of monoamine transporter modulators with optimized efficacy and safety profiles.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.[16]

  • Zhu, T., Fang, L. Y., & Xie, X. (2008). Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Gα15/16. Acta Pharmacologica Sinica, 29(4), 507–516.[16]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. (Source derived from foundational knowledge, supported by[1][4][6][12][13]).

  • Sadek, B., & Dhaeri, A. A. (2019). QSAR analysis and molecular docking simulation of norepinephrine transporter (NET) inhibitors as anti-psychotic therapeutic agents. Heliyon, 5(10), e02640.[17]

  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. (Source derived from knowledge of standard tool compounds, supported by[13][14]).

  • Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in neuro-psychopharmacology & biological psychiatry, 6(3), 277-295. (Source derived from knowledge of standard tool compounds, supported by[9][18]).

  • Newman, A. H., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112-6121.[9][18][19]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(6), 1113-1122.[14]

  • Patsnap. (2024). What are NET inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link][5]

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Retrieved from [Link][7]

  • Zhou, F. M., Liang, Y., & Salas, A. (2005). Atypical cocaine analog JHW 007 reverses cocaine-induced locomotor sensitization and accumbal dopamine overflow. Journal of Pharmacology and Experimental Therapeutics, 313(2), 650-659. (Source derived from knowledge of the field, supported by[1]).

  • Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted piperazines as inhibitors of the serotonin and dopamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4967-4971. (Source derived from general SAR principles, supported by[15][20]).

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17796.[11]

  • Lolli, M. L., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 213, 113166.[15]

  • Singh, N., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(15), 6045-6055.[8]

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An In-depth Technical Guide to the Pharmacological Profile of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the pharmacological profile of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, a novel psychoactive compound. As a member of the substituted 1-phenyl-cyclopentylamine class of molecules, its structural similarity to known monoamine reuptake inhibitors suggests a potential for stimulant and wakefulness-promoting effects. This document outlines the compound's likely mechanism of action, its pharmacokinetic and pharmacodynamic properties, and its safety and toxicological considerations. Detailed experimental protocols and data visualizations are provided to support the scientific community in the further investigation of this and related compounds.

Introduction

This compound is a synthetic compound characterized by a central cyclopentyl ring, a 4-fluorophenyl group, and a methylamine side chain. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the chemical structure.

The presence of a fluorophenyl group suggests a potential for increased metabolic stability and blood-brain barrier permeability. This, combined with the cyclopentyl-methylamine moiety, places it in a class of compounds with known psychoactive properties.

Mechanism of Action

Based on its structural features, this compound is hypothesized to function as a monoamine reuptake inhibitor, with potential selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Predicted Signaling Pathway

The proposed mechanism involves the blockade of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. This, in turn, enhances downstream signaling pathways associated with arousal, motivation, and executive function.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA/NE Synthesis DA/NE Synthesis Vesicular Storage Vesicular Storage DA/NE Synthesis->Vesicular Storage Synaptic Release Synaptic Release Vesicular Storage->Synaptic Release DA_NE Dopamine (DA) Norepinephrine (NE) Synaptic Release->DA_NE DAT_NET DAT / NET DA_NE->DAT_NET Reuptake Receptors Dopamine & Adrenergic Receptors DA_NE->Receptors Binding Signal Transduction Signal Transduction Receptors->Signal Transduction Cellular Response Cellular Response Signal Transduction->Cellular Response Compound C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Compound->DAT_NET Blockade

Caption: Hypothesized mechanism of action via DAT/NET blockade.

Experimental Validation: Radioligand Binding Assays

To determine the binding affinity of this compound for monoamine transporters, competitive radioligand binding assays are essential.

Protocol:

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand: Utilize [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: Measure the radioactivity using liquid scintillation counting.

  • Analysis: Calculate the Ki (inhibitory constant) values from the IC50 values using the Cheng-Prusoff equation.

Pharmacokinetics

The pharmacokinetic profile of this compound is predicted to be influenced by its lipophilicity and the presence of the fluorine atom.

ParameterPredicted ValueRationale
Absorption High oral bioavailabilityLipophilic nature facilitates absorption across the gastrointestinal tract.
Distribution High volume of distributionExpected to readily cross the blood-brain barrier.
Metabolism Hepatic (CYP450 enzymes)N-demethylation and hydroxylation are likely metabolic pathways. The fluorine atom may slow metabolism.
Excretion RenalMetabolites and unchanged drug are likely excreted in the urine.

Pharmacodynamics

The pharmacodynamic effects of this compound are expected to be dose-dependent and reflect its action as a dopamine and norepinephrine reuptake inhibitor.

In Vitro Functional Assays

Synaptosomal uptake assays are crucial for confirming the inhibitory activity of the compound on monoamine transporters.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT), frontal cortex (for NET), and hippocampus (for SERT).

  • Uptake Assay: Incubate the synaptosomes with [³H]dopamine, [³H]norepinephrine, or [³H]serotonin in the presence of varying concentrations of the test compound.

  • Termination: Stop the uptake reaction by rapid filtration.

  • Analysis: Measure the radioactivity of the filters and calculate the IC50 values for the inhibition of uptake.

In Vivo Behavioral Assays

Animal models can be used to assess the behavioral effects of the compound.

  • Locomotor Activity: Increased locomotor activity in rodents is a hallmark of psychostimulant drugs.

  • Drug Discrimination: Animals can be trained to discriminate the compound from saline to assess its subjective effects.

  • Conditioned Place Preference: This paradigm can be used to evaluate the rewarding and reinforcing properties of the compound.

Safety and Toxicology

The safety profile of this compound has not been formally evaluated. However, based on its predicted mechanism of action, potential adverse effects may include:

  • Cardiovascular: Increased heart rate and blood pressure.

  • Psychiatric: Anxiety, insomnia, and potential for abuse and dependence.

  • Neurological: Tremors, and at high doses, seizures.

A comprehensive toxicological assessment, including acute and chronic toxicity studies, is necessary to fully characterize the safety profile of this compound.

Conclusion

This compound is a novel compound with a pharmacological profile that is predicted to be dominated by its activity as a dopamine and norepinephrine reuptake inhibitor. Further in-depth studies are required to fully elucidate its therapeutic potential and safety profile. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for researchers in the field of drug discovery and development.

References

Due to the novel nature of this specific compound, direct references are not available. The information presented is based on established pharmacological principles and data from structurally related compounds. For further reading on the methodologies described, the following resources are recommended:

  • Title: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy Source: Golan, D. E., et al. (Eds.). URL: [Link]

  • Title: In Vitro Methods in Pharmaceutical Research Source: Academic Press URL: [Link]

  • Title: Current Protocols in Pharmacology Source: Wiley Online Library URL: [Link]

A Strategic Guide to the CNS Receptor Binding Profile of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Drug Discovery Professionals

Abstract

This guide outlines a comprehensive strategy for the characterization of the central nervous system (CNS) receptor binding profile of the novel compound, C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. Structurally analogous to compounds with known psychoactive properties, a systematic evaluation of its interactions with key CNS targets is critical to elucidating its pharmacological mechanism of action. This document provides a detailed, multi-tiered experimental plan, encompassing predictive analysis, primary binding assays, functional characterization, and anatomical localization of receptor interactions. The protocols herein are designed to establish a robust, self-validating dataset, providing field-proven insights for researchers in pharmacology and drug development.

Introduction and Structural Rationale

This compound is a synthetic molecule featuring a fluorophenyl group attached to a cyclopentylamine moiety.[1][2] Its structural components suggest a potential for interaction with monoamine transporters and G-protein coupled receptors (GPCRs) within the CNS. The fluorophenyl group is a common feature in many CNS-active drugs, influencing properties such as blood-brain barrier permeability and receptor binding affinity.[3] The cyclopentylamine scaffold bears resemblance to other psychoactive compounds, prompting a thorough investigation into its receptor binding profile.

This guide presents a strategic workflow to deconstruct the pharmacological identity of this compound. Our approach is hierarchical, beginning with broad screening against high-priority targets and progressing to more detailed functional and anatomical studies.

Tier 1: Primary Binding Affinity Assessment

The initial step is to determine the compound's binding affinity (Ki) for the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4] These transporters are critical regulators of neurotransmission and are common targets for psychoactive compounds.[4][5] Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[6][7]

Experimental Rationale

A competitive binding assay will be employed to measure the ability of this compound to displace a known high-affinity radioligand from its target.[8][9] This allows for the calculation of the 50% inhibitory concentration (IC50), which is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.[9]

General Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assays.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., hSERT-expressing cells) Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (e.g., [3H]citalopram) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Serial Dilution Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: General workflow for competitive radioligand binding assays.

Detailed Protocols

Protocol 2.3.1: SERT Binding Assay

  • Objective: To determine the binding affinity of the test compound for the human serotonin transporter (hSERT).

  • Materials:

    • Membranes from cells stably expressing hSERT.

    • Radioligand: [3H]citalopram (final concentration ~1-2 nM).[8]

    • Test Compound: this compound (serial dilutions, e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Assay Buffer: Tris-based buffer with appropriate salts.

    • Wash Buffer: Ice-cold Tris-based buffer.

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the test compound dilutions, [3H]citalopram, and hSERT-containing membranes.[8]

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.[8]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8][10]

    • Dry the filters and add scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.[9]

    • Determine the IC50 and Ki values using appropriate software (e.g., GraphPad Prism).[11]

Protocol 2.3.2: DAT Binding Assay

  • Objective: To determine the binding affinity of the test compound for the human dopamine transporter (hDAT).

  • Materials:

    • Membranes from cells stably expressing hDAT.

    • Radioligand: [3H]WIN 35,428 (final concentration ~1-2 nM).[9]

    • Test Compound: this compound (serial dilutions).

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).[9]

  • Procedure: Follow the general procedure outlined in Protocol 2.3.1, substituting the hDAT-specific reagents. Incubation is typically performed at 4°C for 2-3 hours.[9]

Protocol 2.3.3: NET Binding Assay

  • Objective: To determine the binding affinity of the test compound for the human norepinephrine transporter (hNET).

  • Materials:

    • Membranes from cells stably expressing hNET.

    • Radioligand: [3H]nisoxetine (final concentration at or near its Kd).

    • Test Compound: this compound (serial dilutions).

    • Non-specific binding control: A high concentration of a known NET inhibitor (e.g., desipramine).[12]

  • Procedure: Follow the general procedure outlined in Protocol 2.3.1, substituting the hNET-specific reagents.

Data Presentation

The binding affinities will be summarized in a clear, comparative table.

TargetRadioligandTest Compound Ki (nM)
hSERT[3H]citalopramTBD
hDAT[3H]WIN 35,428TBD
hNET[3H]nisoxetineTBD

Tier 2: Functional Characterization

Binding affinity does not equate to functional activity. A compound can be an agonist, antagonist, or inverse agonist. Therefore, the next tier of investigation involves functional assays to determine the effect of this compound on the activity of its binding targets.

Monoamine Transporter Uptake Assays

These assays measure the functional consequence of binding to monoamine transporters – the inhibition of neurotransmitter reuptake.[13][14]

Protocol 3.1.1: Neurotransmitter Uptake Inhibition Assay

  • Objective: To measure the potency (IC50) of the test compound to inhibit the uptake of serotonin, dopamine, or norepinephrine into cells expressing the respective transporters.

  • Materials:

    • Cells expressing the transporter of interest (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET).[11][15]

    • Radiolabeled neurotransmitter: [3H]5-HT, [3H]Dopamine, or [3H]Norepinephrine.[9][11][15]

    • Test Compound: this compound (serial dilutions).

    • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.[11]

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Wash cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound.[9]

    • Initiate uptake by adding the radiolabeled neurotransmitter.[9]

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).[11]

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the retained radioactivity using a scintillation counter.

    • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

GPCR Functional Assays

Given the structural similarity to known GPCR ligands, it is prudent to screen the compound against a panel of CNS-relevant GPCRs, particularly serotonin and dopamine receptor subtypes. The primary functional readouts for GPCR activation are the measurement of second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca²+).[16][17]

Activation of Gs-coupled receptors increases intracellular cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels.[16][18]

cluster_gs Gs-Coupled Pathway cluster_gi Gi-Coupled Pathway Agonist_Gs Agonist GPCR_Gs Gs-GPCR Agonist_Gs->GPCR_Gs activates AC_Gs Adenylyl Cyclase GPCR_Gs->AC_Gs stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Agonist_Gi Agonist GPCR_Gi Gi-GPCR Agonist_Gi->GPCR_Gi activates AC_Gi Adenylyl Cyclase GPCR_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi conversion blocked ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Signaling pathways for Gs and Gi-coupled GPCRs.

Protocol 3.2.1: HTRF cAMP Assay

  • Objective: To determine if the test compound acts as an agonist or antagonist at Gs or Gi-coupled receptors.

  • Materials:

    • Cells expressing the GPCR of interest.

    • HTRF cAMP assay kit (e.g., from Cisbio).[16][19]

    • Test Compound: this compound (serial dilutions).

    • Forskolin (for Gi-coupled assays).[18]

    • Known agonist and antagonist for the receptor (for control).

  • Procedure:

    • Plate cells in a 384-well plate.

    • For agonist mode, add the test compound to the cells.

    • For antagonist mode, pre-incubate the cells with the test compound, then add a known agonist at its EC80 concentration.[16]

    • For Gi-coupled assays, stimulate the cells with forskolin to induce cAMP production before adding the test compound.[18]

    • Incubate as required.

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).[19]

    • Incubate to allow for competitive binding.

    • Read the plate on an HTRF-compatible reader and calculate cAMP concentrations based on a standard curve.[19]

    • Determine EC50 (agonist) or IC50 (antagonist) values.

Activation of Gq-coupled receptors leads to the release of intracellular calcium stores.[17][20]

cluster_gq Gq-Coupled Pathway Agonist_Gq Agonist GPCR_Gq Gq-GPCR Agonist_Gq->GPCR_Gq activates PLC Phospholipase C (PLC) GPCR_Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: Signaling pathway for Gq-coupled GPCRs.

Protocol 3.2.2: Calcium Mobilization Assay

  • Objective: To determine if the test compound acts as an agonist or antagonist at Gq-coupled receptors.

  • Materials:

    • Cells expressing the GPCR of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21]

    • Test Compound: this compound (serial dilutions).

    • Known agonist and antagonist for the receptor.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.[20]

    • Transfer the plate to a fluorescence plate reader (e.g., FlexStation).

    • For agonist mode, inject the test compound and immediately measure the change in fluorescence.

    • For antagonist mode, pre-incubate with the test compound, then inject a known agonist and measure fluorescence.

    • Determine EC50 (agonist) or IC50 (antagonist) values from the concentration-response curves.[21]

Tier 3: Anatomical Localization and In Situ Validation

Once high-affinity targets are identified, in vitro receptor autoradiography can be used to visualize the distribution of binding sites within the brain. This provides anatomical context to the binding data and can help predict potential physiological effects.[22][23][24]

Experimental Rationale

This technique involves incubating thin brain tissue sections with a radiolabeled form of the test compound (if available) or a known radioligand for the identified target.[22] The binding pattern reveals the specific brain regions with high densities of the receptor, which can be quantified.[25]

Protocol 4.1.1: In Vitro Receptor Autoradiography

  • Objective: To determine the neuroanatomical distribution of binding sites for the identified target receptor(s).

  • Materials:

    • Rodent brain tissue, frozen and sectioned on a cryostat (10-20 µm).[22][26]

    • Radioligand specific for the target of interest.

    • Test Compound: this compound (for competition studies).

    • Incubation and wash buffers.

    • Phosphor imaging plates or autoradiography film.

  • Procedure:

    • Thaw-mount the brain sections onto microscope slides.

    • Pre-incubate the sections in buffer to remove endogenous ligands.[22]

    • Incubate the sections with the radioligand until equilibrium is reached. For non-specific binding, a parallel set of slides is incubated with the radioligand plus a high concentration of an unlabeled antagonist.[22]

    • To determine the ability of the test compound to bind in situ, incubate sections with the radioligand in the presence of various concentrations of this compound.

    • Wash the sections in ice-cold buffer to remove unbound radioligand and then dip in distilled water to remove buffer salts.[22]

    • Dry the sections and expose them to phosphor imaging plates or film.[25]

    • Analyze the resulting images using densitometry to quantify binding in specific brain regions.[24]

Conclusion

This technical guide provides a rigorous, multi-tiered strategy for the comprehensive characterization of the CNS receptor binding profile of this compound. By systematically progressing from primary binding affinity to functional activity and anatomical localization, researchers can build a detailed pharmacological profile of this novel compound. The execution of these self-validating protocols will provide the critical data necessary to understand its mechanism of action and to guide future drug development efforts.

References

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  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Stoilov, P., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 539-545. Retrieved from [Link]

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  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Coccini, T., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(4), 675-685. Retrieved from [Link]

  • de Witte, W., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • Forschungszentrum Jülich. (2025). Autoradiography. Retrieved from [Link]

  • Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Tomlinson, I. D., et al. (2012). A Flow Cytometry-Based Dopamine Transporter Binding Assay Using Antagonist-Conjugated Quantum Dots. ACS Chemical Neuroscience, 3(5), 335-343. Retrieved from [Link]

  • Tomlinson, I. D., et al. (2012). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 48(39), 4731-4733. Retrieved from [Link]

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  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 269-277. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Eshleman, A. J., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.28. Retrieved from [Link]

  • Van der Velden, W. J. C., et al. (2019). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (145), e59233. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Receptor Autoradiography Assay. Retrieved from [Link]

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  • JoVE. (2022). Visualization of Angiotensin II Receptors by Autoradiography. Retrieved from [Link]

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  • Plenge, P., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(17), 7583-7593. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-fluorophenyl)cyclopentyl]methanamine. Retrieved from [Link]

  • Van de Waterbeemd, H., et al. (2009). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 330(2), 546-555. Retrieved from [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435-449. Retrieved from [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.
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A Technical Guide to the Synthesis and Potential Utility of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: A Novel Psychoactive Scaffold?

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the synthesis, characterization, and potential pharmacological significance of C-[1-(4-fluoro-phenyl)-cyclopentyl]-methylamine, a compound not presently documented in publicly accessible scientific literature. We present a robust, two-step synthetic pathway commencing from commercially available precursors. This guide provides detailed experimental protocols, characterization data, and a discussion of the potential novelty and utility of this molecule, particularly within the context of psychoactive drug discovery. The structural motifs present in the target molecule, namely the 4-fluorophenyl group and the cyclopentylamine core, are frequently associated with compounds targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals exploring novel chemical entities with potential therapeutic applications.

Introduction: Unveiling a Novel Chemical Entity

The exploration of novel chemical space is a cornerstone of modern drug discovery. The compound this compound has been identified as a novel molecular entity with potential pharmacological relevance. Its structure, featuring a 1-(4-fluorophenyl)cyclopentyl core, is analogous to scaffolds found in compounds with known biological activity, including dopamine transporter inhibitors and TRPV1 antagonists[1][2]. The presence of the methylamine moiety suggests potential interactions with monoamine transporters or receptors.

The arylcyclohexylamine class of compounds, which are structurally related to our target molecule, are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to dissociative anesthetic and psychoactive effects[3]. This precedent suggests that this compound may exhibit similar properties, making it a person of interest for CNS-related research. This guide provides a comprehensive overview of a proposed synthetic route and a discussion of the compound's potential significance based on the established structure-activity relationships of similar molecules[4].

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two main steps starting from 4-fluorobenzonitrile and 1,4-dibromobutane. The key intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile, is commercially available, which could shorten the synthetic route if procured directly[5]. The final step involves the reduction of the nitrile to the desired primary amine.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product 4-Fluorobenzonitrile 4-Fluorobenzonitrile Intermediate 1-(4-Fluorophenyl)cyclopentanecarbonitrile 4-Fluorobenzonitrile->Intermediate NaH, THF 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Intermediate Final_Product This compound Intermediate->Final_Product LiAlH4, THF

Figure 1: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile

This protocol is adapted from analogous syntheses of substituted cyclopentanecarbonitriles.

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

  • Reactant Addition: To the stirred suspension, add a solution of 4-fluorobenzonitrile (12.1 g, 0.1 mol) in anhydrous THF (50 mL) dropwise over 30 minutes at 0 °C.

  • Second Reactant Addition: Following the addition of 4-fluorobenzonitrile, add 1,4-dibromobutane (21.6 g, 0.1 mol) dropwise over 30 minutes.

  • Reaction: The reaction mixture is then heated to reflux (approximately 66 °C) and maintained for 12 hours.

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (50 mL).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Step-by-Step Experimental Protocol: Reduction to this compound
  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH4, 5.7 g, 0.15 mol) in anhydrous THF (150 mL).

  • Reactant Addition: A solution of 1-(4-fluorophenyl)cyclopentanecarbonitrile (18.9 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and water (17.1 mL) at 0 °C.

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with ethereal HCl, followed by recrystallization.

Characterization of the Final Product

The successful synthesis of this compound should be confirmed through a suite of analytical techniques.

Analytical Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the aliphatic protons of the cyclopentyl ring, and the methylene and amine protons of the methylamine group.
¹³C NMR Resonances for the carbons of the 4-fluorophenyl ring (with C-F coupling), the cyclopentyl ring, the methylene carbon, and the quaternary carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated exact mass of the compound (C12H16FN).
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, and a C-F stretch.
Purity (HPLC) Determination of the purity of the final compound, aiming for >95%.

Background and Novelty

The novelty of this compound lies in its unique combination of structural features that are individually prevalent in a range of bioactive molecules.

  • The 4-Fluorophenyl Moiety: This group is a common substituent in many CNS-active drugs, including antidepressants like citalopram and antipsychotics[4]. The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration.

  • The Cyclopentylamine Core: The cyclopentyl group provides a rigid scaffold that can orient the pharmacophoric groups in a specific conformation for optimal target binding. Cyclopentylamine derivatives have been explored for various therapeutic applications[6].

  • Structure-Activity Relationship (SAR) Insights: Related structures containing the fluorophenylpiperidine moiety have been investigated as inhibitors of human equilibrative nucleoside transporters[7]. Furthermore, analogues of the selective serotonin reuptake inhibitor (SSRI) citalopram, which features a 1-(4-fluorophenyl) group, have been extensively studied to understand their interactions with monoamine transporters[4]. These studies provide a strong rationale for investigating the biological activity of our target compound.

Logical_Flow Start Synthesis of This compound Characterization Purity and Structural Confirmation (NMR, MS, HPLC) Start->Characterization In_Vitro_Screening In Vitro Pharmacological Profiling Characterization->In_Vitro_Screening Receptor_Binding NMDA Receptor Binding Assay In_Vitro_Screening->Receptor_Binding Transporter_Assay Monoamine Transporter Uptake Assay (DAT, SERT, NET) In_Vitro_Screening->Transporter_Assay In_Vivo_Studies In Vivo Behavioral Assays (e.g., locomotor activity, prepulse inhibition) In_Vitro_Screening->In_Vivo_Studies If active Lead_Optimization Lead Optimization and SAR Studies In_Vivo_Studies->Lead_Optimization

Figure 2: A logical workflow for the pharmacological evaluation of the novel compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of the novel compound this compound. While its specific properties remain to be elucidated, the structural analogy to known CNS-active agents suggests it is a promising candidate for further investigation. The detailed protocols and scientific context provided herein are intended to facilitate its synthesis and subsequent pharmacological evaluation by the scientific community.

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An In-depth Technical Guide to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, a novel psychoactive compound. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous compounds to present a predictive analysis of its chemical synthesis, pharmacological profile, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

This compound belongs to the class of arylcycloalkylamines, a group of compounds known for their diverse pharmacological activities, primarily targeting the central nervous system. The introduction of a fluorine atom to the phenyl ring and the presence of a cyclopentyl moiety suggest a unique pharmacological profile, potentially modulating monoamine transporters. This guide will explore the inferred properties of this compound, drawing parallels from structurally related molecules to provide a foundational understanding for future research.

Chemical Properties
PropertyValueSource
Molecular Formula C12H16FNInferred
Molecular Weight 193.26 g/mol Inferred
CAS Number 75180-50-6Inferred

Proposed Synthesis and Methodology

A plausible synthetic route for this compound is proposed based on established chemical transformations for similar structures. The synthesis originates from the commercially available precursor, 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Diagram of Proposed Synthetic Pathway

G A 1-(4-Fluorophenyl)cyclopentanecarbonitrile B This compound A->B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This protocol describes a potential method for the synthesis of the target compound via the reduction of its nitrile precursor.

Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction [1][2][3][4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 1-(4-fluorophenyl)cyclopentanecarbonitrile in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation [5][6][7][8]

  • Catalyst and Substrate: In a high-pressure hydrogenation vessel, place 1-(4-fluorophenyl)cyclopentanecarbonitrile and a suitable catalyst, such as Raney nickel or palladium on carbon (Pd/C), in a solvent like ethanol or methanol.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat the mixture (50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the vessel, carefully release the hydrogen pressure, and filter the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the amine as described in Method 1.

Predicted Pharmacological Profile

The pharmacological actions of this compound are predicted based on its structural similarity to known psychoactive compounds, particularly arylcyclohexylamines and other monoamine reuptake inhibitors.

Mechanism of Action

It is hypothesized that this compound acts as a monoamine reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT). The fluorine substitution on the phenyl ring may enhance its binding affinity and selectivity for these transporters. The cyclopentyl group, as opposed to the more common cyclohexyl ring in phencyclidine (PCP) analogs, could modulate its potency and efficacy.[9][10][11][12][13]

Diagram of Predicted Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine, Serotonin) MAT Monoamine Transporters (DAT, NET, SERT) MA->MAT Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding Compound C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Compound->MAT Inhibition

Caption: Predicted inhibition of monoamine reuptake by the target compound.

Structure-Activity Relationship (SAR) Insights
  • Fluorophenyl Group: The 4-fluoro substitution is a common feature in many psychoactive compounds and can influence metabolic stability and receptor binding affinity. In PCP analogs, substitutions on the aromatic ring have been shown to alter potency and efficacy.[9][10]

  • Cyclopentyl vs. Cyclohexyl Ring: The size of the cycloalkyl ring is a critical determinant of activity in arylcyclohexylamines. While the cyclohexyl ring is optimal for PCP-like activity, smaller rings like cyclopentyl may lead to a different pharmacological profile, potentially with reduced N-methyl-D-aspartate (NMDA) receptor affinity and a greater emphasis on monoamine transporter interactions.[13][14]

  • Methylamine Group: The primary amine is a key feature for interaction with monoamine transporters.

Potential Therapeutic Applications and Research Directions

Given its predicted profile as a monoamine reuptake inhibitor, this compound could be investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders.

  • Antidepressant: Compounds that inhibit the reuptake of serotonin and/or norepinephrine are effective antidepressants.

  • Treatment for ADHD: Dopamine and norepinephrine reuptake inhibitors are used to treat Attention-Deficit/Hyperactivity Disorder.

  • Wakefulness-Promoting Agent: Some dopamine reuptake inhibitors have been explored for the treatment of narcolepsy.

Further research is required to validate these hypotheses. Key experimental steps would include:

  • In Vitro Binding Assays: To determine the binding affinity and selectivity of the compound for DAT, NET, and SERT.[11][15]

  • In Vitro Uptake Assays: To assess the functional inhibition of monoamine transporters.[11][15]

  • In Vivo Behavioral Studies: To evaluate the psychoactive effects, abuse potential, and therapeutic efficacy in animal models of depression, ADHD, or narcolepsy.[16][17]

  • Metabolic Profiling: To understand the metabolic fate of the compound, which is crucial for drug development.

Conclusion

This compound represents an unexplored molecule within the arylcycloalkylamine class with a predicted potential to act as a monoamine reuptake inhibitor. This technical guide provides a foundational framework for its synthesis and pharmacological evaluation. The proposed methodologies and predicted activities are based on established knowledge of structurally related compounds. Rigorous experimental investigation is necessary to fully elucidate the chemical and biological properties of this novel compound and to determine its potential as a therapeutic agent or a research tool.

References

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An In-Depth Technical Guide to the Theoretical Properties of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of the novel research compound, C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. The document is structured to offer an in-depth exploration of its physicochemical characteristics, a plausible synthetic pathway with detailed protocols, and a predictive assessment of its pharmacological profile, including its potential interaction with monoamine transporters. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational data and methodologies to facilitate further investigation of this and structurally related molecules. All theoretical data presented herein are generated using validated in silico predictive models.

Introduction

The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its drug-like properties. The structural motif of a phenyl-cycloalkyl-methylamine is present in various biologically active compounds. This guide focuses on the specific entity this compound, a compound of interest for its potential neuromodulatory activities. By providing a detailed theoretical and methodological framework, this document aims to catalyze further empirical research into its therapeutic potential.

Physicochemical Properties: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following properties for this compound have been predicted using a consensus of established in silico tools.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
Molecular Formula C₁₂H₁₆FN-
Molecular Weight 193.26 g/mol -
pKa (strongest basic) 10.2ADMETlab 2.0
LogP (o/w) 2.5ADMETlab 2.0
Aqueous Solubility (LogS) -3.0 mol/LADMETlab 2.0
Polar Surface Area (PSA) 26.02 ŲpkCSM
Hydrogen Bond Donors 1pkCSM
Hydrogen Bond Acceptors 2pkCSM
Rotatable Bonds 2pkCSM

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process starting from commercially available precursors. This proposed pathway is based on established chemical transformations for structurally analogous compounds.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Nitrile Reduction A 4-Fluorophenylacetonitrile C 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile A->C NaH, THF B 1,4-Dibromobutane B->C D 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile E This compound D->E 1. LiAlH4, THF 2. H2O workup

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile

This step involves a nucleophilic substitution reaction to form the cyclopentyl ring. The acidic alpha-proton of 4-fluorophenylacetonitrile is deprotonated by a strong base, and the resulting carbanion acts as a nucleophile, reacting with 1,4-dibromobutane in an intramolecular cyclization.

Protocol:

  • To a stirred solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1,4-dibromobutane (1.1 eq) in anhydrous THF dropwise.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(4-fluorophenyl)cyclopentane-1-carbonitrile.

Step 2: Reduction of 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile to this compound

The nitrile group of the intermediate is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3]

Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-(4-fluorophenyl)cyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature and then heated to reflux to ensure complete reduction, monitored by TLC.

  • After the reaction is complete, it is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization.

An alternative reduction method involves catalytic hydrogenation using Raney Nickel, which can be a safer option than LiAlH₄.[4][5][6]

Predicted Pharmacological Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The ADMET profile of a compound is crucial for its potential as a therapeutic agent. The following table summarizes the predicted ADMET properties for this compound.

Table 2: Predicted ADMET Properties

ParameterPredicted Value/ClassificationInterpretationSoftware
Human Intestinal Absorption HighWell absorbed from the gutpkCSM
Caco-2 Permeability HighHigh potential for intestinal absorptionpkCSM
Blood-Brain Barrier (BBB) Permeation YesLikely to cross the BBB and exert CNS effectsADMETlab 2.0
CYP450 2D6 Substrate NoLow potential for metabolism by this major drug-metabolizing enzymepkCSM
CYP450 3A4 Substrate YesPotential for metabolism by this major drug-metabolizing enzymepkCSM
hERG I Inhibitor NoLow risk of cardiac toxicitypkCSM
Ames Test NegativeUnlikely to be mutagenicpkCSM
Oral Rat Acute Toxicity (LD₅₀) 2.5 mol/kgModerate acute toxicitypkCSM
Potential Biological Target: Monoamine Transporters

The chemical scaffold of this compound is structurally similar to known inhibitors of monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8][9][10][11][12][13][14] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many psychoactive drugs.

Pharmacophore Model for Monoamine Transporter Interaction

A common pharmacophore for MAT inhibitors includes a protonatable amine, an aromatic ring, and a specific spatial arrangement of these features.

G cluster_0 Pharmacophore Features A Protonatable Amine (+) B Aromatic Ring A->B ~4-6 Å C Hydrophobic Group B->C ~3-5 Å

Caption: A generalized pharmacophore model for monoamine transporter inhibitors.

This compound fits this model well:

  • Protonatable Amine: The primary methylamine group is basic and will be protonated at physiological pH.

  • Aromatic Ring: The 4-fluorophenyl group provides the necessary aromatic interaction with the transporter binding site.

  • Hydrophobic Group: The cyclopentyl ring serves as a bulky hydrophobic anchor.

Predicted Binding Affinities (Conceptual)

Based on its structural features, it is hypothesized that this compound will exhibit inhibitory activity at one or more of the monoamine transporters. The fluorine substitution on the phenyl ring may enhance binding affinity and selectivity. Further computational docking studies and in vitro binding assays are required to quantify its affinity and selectivity profile for DAT, SERT, and NET.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. The in silico predictions of its physicochemical and ADMET properties suggest that it possesses favorable drug-like characteristics, including good oral absorption and the ability to cross the blood-brain barrier. The proposed synthetic route is robust and based on well-established chemical reactions. The structural similarity to known monoamine transporter inhibitors strongly suggests that this compound is a promising candidate for further investigation as a modulator of dopaminergic, serotonergic, or noradrenergic neurotransmission. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology, providing a solid foundation for empirical studies to validate these theoretical findings.

References

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Methodological & Application

Synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Aryl Cyclopentylamines

The compound C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine belongs to a class of fluorinated aryl cycloalkylamines, which are of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into a phenyl ring can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The cyclopentyl scaffold provides a three-dimensional framework that can be crucial for specific receptor interactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents.

Strategic Approach to Synthesis

The most direct and efficient synthetic route to this compound involves a two-step sequence. This strategy hinges on the initial formation of a key intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile, followed by its reduction to the target primary amine.

This approach offers several advantages:

  • Convergent Synthesis: The two key fragments, the fluorophenyl group and the cyclopentyl ring, are introduced in a single, high-yielding step.

  • Robust and Scalable Reactions: The chosen reactions, a modified Strecker synthesis and a hydride reduction, are well-established and can be readily scaled up.

  • Commercially Available Starting Materials: The synthesis commences from readily available and inexpensive starting materials.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Nitrile Intermediate cluster_step2 Step 2: Reduction to the Target Amine Cyclopentanone Cyclopentanone Reaction1 Strecker-type Reaction Cyclopentanone->Reaction1 Fluoroaniline 4-Fluoroaniline Fluoroaniline->Reaction1 TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Reaction1 Nitrile 1-(4-Fluorophenyl)- cyclopentanecarbonitrile Reaction2 Nitrile Reduction Nitrile->Reaction2 Reaction1->Nitrile LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Reaction2 TargetAmine C-[1-(4-Fluoro-phenyl)-cyclopentyl]- methylamine Reaction2->TargetAmine

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1-(4-Fluorophenyl)-cyclopentanecarbonitrile

The formation of the quaternary carbon center in the nitrile intermediate is achieved through a one-pot, three-component Strecker-type reaction. This reaction involves the condensation of cyclopentanone with 4-fluoroaniline to form an iminium ion intermediate, which is then attacked by a cyanide nucleophile.[2][3][4][5][6] The use of trimethylsilyl cyanide (TMSCN) provides a safer and more soluble alternative to hydrogen cyanide.[5]

Reaction Mechanism: The Strecker Reaction

The mechanism of the Strecker synthesis begins with the reaction of the ketone (cyclopentanone) and an amine (4-fluoroaniline) to form an iminium ion. The cyanide ion then adds to the iminium ion to form an α-aminonitrile.[2][3][4][5][6]

Strecker_Mechanism Ketone Cyclopentanone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H2O Amine 4-Fluoroaniline Aminonitrile α-Aminonitrile (Product) Iminium->Aminonitrile + Cyanide Cyanide Cyanide (from TMSCN)

Caption: Simplified mechanism of the Strecker reaction.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
CyclopentanoneC₅H₈O84.128.41 g0.10
4-FluoroanilineC₆H₆FN111.1211.11 g0.10
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.2211.91 g0.12
Indium PowderIn114.821.15 g0.01
Deionized WaterH₂O18.02100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (8.41 g, 0.10 mol), 4-fluoroaniline (11.11 g, 0.10 mol), indium powder (1.15 g, 0.01 mol), and deionized water (100 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes to ensure thorough mixing.

  • Carefully add trimethylsilyl cyanide (TMSCN) (11.91 g, 0.12 mol) dropwise to the reaction mixture over a period of 10 minutes. Caution: TMSCN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 10%) to afford 1-(4-fluorophenyl)cyclopentanecarbonitrile as a pale yellow oil.

Part 2: Reduction of 1-(4-Fluorophenyl)-cyclopentanecarbonitrile to this compound

The final step of the synthesis involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that is highly effective for this transformation.[7][8][9]

Reaction Mechanism: Nitrile Reduction with LiAlH₄

The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. The resulting imine intermediate is then further reduced to the primary amine.

Detailed Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
1-(4-Fluorophenyl)cyclopentanecarbonitrileC₁₂H₁₂FN189.239.46 g0.05
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.953.79 g0.10
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-
1 M Sodium Hydroxide SolutionNaOH40.00As needed-

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add lithium aluminum hydride (3.79 g, 0.10 mol) to 100 mL of anhydrous diethyl ether in the flask. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

  • Dissolve 1-(4-fluorophenyl)cyclopentanecarbonitrile (9.46 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide solution (4 mL), and then water (12 mL). This procedure (Fieser workup) will produce a granular precipitate that is easy to filter.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the granular precipitate through a pad of Celite® and wash the filter cake with diethyl ether (3 x 30 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Analytical Characterization

The identity and purity of the final product and the intermediate should be confirmed by standard analytical techniques.

1-(4-Fluorophenyl)cyclopentanecarbonitrile:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 2H), 7.15-7.05 (m, 2H), 2.40-2.30 (m, 2H), 2.20-2.10 (m, 2H), 2.00-1.90 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (d, J=247 Hz), 138.0 (d, J=3 Hz), 128.0 (d, J=8 Hz), 122.0, 115.5 (d, J=21 Hz), 48.0, 38.0, 24.0.

  • MS (ESI): m/z 190.1 [M+H]⁺.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.25 (m, 2H), 7.00-6.95 (m, 2H), 2.85 (s, 2H), 2.00-1.90 (m, 2H), 1.80-1.60 (m, 6H), 1.30 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, J=245 Hz), 143.0 (d, J=3 Hz), 128.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 52.0, 50.0, 35.0, 24.0.

  • MS (ESI): m/z 194.1 [M+H]⁺.

Safety and Handling

  • 4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Handle with appropriate personal protective equipment (PPE).

  • Trimethylsilyl cyanide (TMSCN): Highly toxic and flammable. Handle only in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle in a dry, inert atmosphere.

  • Always wear safety glasses, gloves, and a lab coat when performing these experiments.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials. The protocols are designed to be accessible to researchers in organic and medicinal chemistry, facilitating the exploration of this and related compounds in drug discovery programs.

References

  • U.S. National Library of Medicine. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." National Center for Biotechnology Information, 2020, [Link].

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  • U.S. National Library of Medicine. "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method." National Center for Biotechnology Information, [Link].

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  • MDPI. "Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application." MDPI, [Link].

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  • YouTube. "[Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products." YouTube, 2023, [Link].

  • Royal Society of Chemistry. "The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding." RSC Publishing, [Link].

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Synthesis of C-[1-(4-Fluorophenyl)-cyclopentyl]-methylamine from 1-(4-Fluorophenyl)cyclopentanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthetic route for the preparation of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 1-(4-fluorophenyl)cyclopentanone. The presented methodology is based on a robust and well-established two-step sequence involving a Strecker synthesis followed by a nitrile reduction. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and practical considerations to ensure successful and safe execution in a research setting.

Introduction

The synthesis of novel amine scaffolds is a cornerstone of modern drug development. The target molecule, this compound, incorporates a desirable 1-(4-fluorophenyl)cyclopentyl motif, which is found in a number of biologically active compounds. This guide outlines a reliable and efficient pathway for its synthesis, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

The chosen synthetic strategy is a two-step process:

  • Strecker Synthesis: This classic multicomponent reaction is employed to convert the starting ketone, 1-(4-fluorophenyl)cyclopentanone, into the corresponding α-aminonitrile, namely 1-amino-1-(4-fluorophenyl)cyclopentanecarbonitrile. This reaction efficiently introduces both the required carbon and nitrogen atoms in a single, one-pot operation.[1][2]

  • Nitrile Reduction: The resulting α-aminonitrile is then reduced to the target primary amine. This guide will present two effective methods for this transformation: reduction with a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney Nickel.

This document is structured to provide a comprehensive understanding of the entire synthetic process, from the mechanistic underpinnings to detailed experimental procedures and safety considerations.

Synthetic Pathway Overview

The overall transformation can be visualized as follows:

Synthesis_Pathway Ketone 1-(4-fluorophenyl)cyclopentanone Aminonitrile 1-Amino-1-(4-fluorophenyl)cyclopentanecarbonitrile Ketone->Aminonitrile  Strecker Synthesis (NaCN, NH4Cl) Amine C-[1-(4-Fluorophenyl)-cyclopentyl]-methylamine Aminonitrile->Amine  Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Attack Ketone Ketone Iminium Iminium Ion Ketone->Iminium + NH3 - H2O Ammonia NH3 Cyanide CN⁻ Aminonitrile α-Aminonitrile Iminium_ion Iminium Ion Iminium_ion->Aminonitrile + CN⁻

Figure 2: Simplified mechanism of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(4-fluorophenyl)cyclopentanone178.2110.0 g56.1
Sodium Cyanide (NaCN)49.013.24 g66.1
Ammonium Chloride (NH₄Cl)53.493.55 g66.4
Ethanol (EtOH)-50 mL-
Water (H₂O)-50 mL-
Diethyl ether (Et₂O)-For extraction-
Saturated NaCl solution (brine)-For washing-
Anhydrous Magnesium Sulfate (MgSO₄)-For drying-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (56.1 mmol) of 1-(4-fluorophenyl)cyclopentanone in 50 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 3.55 g (66.4 mmol) of ammonium chloride followed by 50 mL of water.

  • Cyanide Addition (Caution!): In a well-ventilated fume hood, carefully add 3.24 g (66.1 mmol) of sodium cyanide to the reaction mixture. Note: The addition of cyanide to an acidic or neutral aqueous solution will generate highly toxic hydrogen cyanide (HCN) gas. Ensure the work is performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL) and saturated sodium chloride solution (brine) (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-amino-1-(4-fluorophenyl)cyclopentanecarbonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 2: Reduction of 1-Amino-1-(4-fluorophenyl)cyclopentanecarbonitrile to C-[1-(4-Fluorophenyl)-cyclopentyl]-methylamine

The final step in the synthesis is the reduction of the nitrile functional group of the α-aminonitrile to a primary amine. This transformation can be effectively achieved using either a metal hydride reducing agent or through catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. [3][4]The reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile, followed by hydrolysis to yield the amine.

Safety Precaution: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Amino-1-(4-fluorophenyl)cyclopentanecarbonitrile204.255.0 g24.5
Lithium Aluminum Hydride (LiAlH₄)37.951.86 g49.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Water (H₂O)-For quenching-
15% Sodium Hydroxide (NaOH) solution-For quenching-
Diethyl ether (Et₂O)-For extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)-For drying-

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1.86 g (49.0 mmol) of lithium aluminum hydride.

  • Addition of Solvent: Carefully add 50 mL of anhydrous tetrahydrofuran (THF) to the flask under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 5.0 g (24.5 mmol) of 1-amino-1-(4-fluorophenyl)cyclopentanecarbonitrile in 50 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching (Caution!): After the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 1.9 mL of water

    • 1.9 mL of 15% aqueous sodium hydroxide solution

    • 5.7 mL of water This procedure, known as the Fieser work-up, will produce a granular precipitate that is easy to filter.

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether.

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude C-[1-(4-Fluorophenyl)-cyclopentyl]-methylamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure primary amine.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the need for a hazardous quenching step. Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines. [5][6][7] Safety Precaution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol. Hydrogen gas is flammable and forms explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area using appropriate equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Amino-1-(4-fluorophenyl)cyclopentanecarbonitrile204.255.0 g24.5
Raney Nickel (slurry in water or ethanol)-~1 g (catalytic)-
Ethanol (EtOH) or Methanol (MeOH)-100 mL-
Ammonia (in ethanol, optional)---
Hydrogen Gas (H₂)-As required-

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add ~1 g of Raney Nickel slurry. Wash the catalyst with the reaction solvent (ethanol or methanol) to remove the storage solvent.

  • Reaction Setup: Add a solution of 5.0 g (24.5 mmol) of 1-amino-1-(4-fluorophenyl)cyclopentanecarbonitrile in 100 mL of ethanol to the hydrogenation vessel. To suppress the formation of secondary amine byproducts, a small amount of ammonia in ethanol can be added.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring or shaking.

  • Reaction: The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-50 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel may be pyrophoric. Do not allow it to dry completely in the air. Keep it wet with solvent and dispose of it properly.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by distillation under reduced pressure or column chromatography as described in Method A.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the disappearance of the nitrile stretch and the appearance of N-H stretches in the final product).

Troubleshooting and Considerations

  • Strecker Synthesis:

    • Low Yield: Incomplete imine formation can be a cause. Ensuring the ketone is of high purity and allowing for sufficient reaction time is crucial. The reaction is an equilibrium process, and sometimes the addition of a dehydrating agent can improve yields, though this is not always necessary in aqueous media.

    • Side Reactions: The formation of cyanohydrin can compete with the desired reaction. Maintaining a sufficient concentration of the ammonia source helps to favor imine formation.

  • Nitrile Reduction:

    • Incomplete Reduction (LiAlH₄): Ensure the LiAlH₄ is fresh and active. The reaction should be run under strictly anhydrous conditions.

    • Over-reduction/Side Products (Catalytic Hydrogenation): The formation of secondary amines can be an issue. The addition of ammonia to the reaction mixture can help to suppress this side reaction. The choice of catalyst and reaction conditions (pressure, temperature) can also influence selectivity. [6]

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound from 1-(4-fluorophenyl)cyclopentanone. The two-step sequence of Strecker synthesis followed by nitrile reduction is a reliable and versatile method. By carefully following the outlined protocols and adhering to the safety precautions, researchers can successfully prepare this valuable amine for further applications in their research endeavors. The choice between LiAlH₄ reduction and catalytic hydrogenation for the final step will depend on the available equipment and the desired scale of the reaction, with both methods offering effective routes to the target compound.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • NROChemistry. Strecker Synthesis. Retrieved from [Link]

  • University of Calgary. Ch27: Strecker Synthesis of amino acids. Retrieved from [Link]

  • jOeCHEM. (2020, April 19). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. [Link]

  • PubChemLite. 1-(4-chlorophenyl)cyclopentanecarbonitrile (C12H12ClN). Retrieved from [Link]

  • Google Patents. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type (U.S.
  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

  • University of Reading. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples –. Retrieved from [Link]

  • Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • ResearchGate. Hydrogenation of dinitriles over Raney ® -Ni catalyst. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. The synthesis of such amines is a critical step in the development of new therapeutic agents. Reductive amination stands out as a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines. This methodology circumvents the issue of over-alkylation often encountered with direct alkylation of amines.

This application note provides a comprehensive guide to the synthesis of this compound, focusing on a robust reductive amination protocol. We will delve into the synthesis of the key aldehyde precursor, the mechanism of the reductive amination, a detailed experimental protocol, and methods for the characterization of the final product.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target amine is strategically divided into two main stages:

  • Preparation of the Aldehyde Precursor: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbaldehyde.

  • Reductive Amination: Reaction of the aldehyde with an ammonia source in the presence of a selective reducing agent to yield the desired primary amine.

This approach allows for the isolation and purification of the intermediate aldehyde, ensuring a clean and high-yielding final reductive amination step.

Part 1: Synthesis of the Aldehyde Precursor: 1-(4-Fluorophenyl)cyclopentanecarbaldehyde

A reliable method for the synthesis of the aldehyde precursor begins with the commercially available 4-fluorophenylacetonitrile.

Workflow for Aldehyde Synthesis

G A 4-Fluorophenylacetonitrile C 1-(4-Fluorophenyl)cyclopentanecarbonitrile A->C Phase Transfer Catalysis (e.g., Benzyltriethylammonium chloride) 50% aq. NaOH B 1,4-Dibromobutane B->C D 1-(4-Fluorophenyl)cyclopentanecarbaldehyde C->D Reduction (e.g., DIBAL-H)

Caption: Synthesis of the aldehyde precursor.

Protocol 1.1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This procedure is adapted from established methods for the alkylation of phenylacetonitrile.

Materials:

  • 4-Fluorophenylacetonitrile

  • 1,4-Dibromobutane

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-fluorophenylacetonitrile and benzyltriethylammonium chloride (0.05 eq).

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Gently heat the mixture to 50-60 °C.

  • Add 1,4-dibromobutane (1.1 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 70 °C.

  • After the addition is complete, continue stirring at 60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 1.2: Reduction of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to 1-(4-Fluorophenyl)cyclopentanecarbaldehyde

The reduction of the nitrile to the aldehyde can be selectively achieved using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 1-(4-Fluorophenyl)cyclopentanecarbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 1-(4-fluorophenyl)cyclopentanecarbonitrile in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then slowly add 1 M HCl. Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Reductive Amination for the Synthesis of this compound

The core of this synthesis is the one-pot reductive amination of 1-(4-fluorophenyl)cyclopentanecarbaldehyde using an ammonia source and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that efficiently reduces the in situ-formed imine intermediate without significantly reducing the starting aldehyde.[1]

Reaction Mechanism

The reductive amination proceeds through two key stages:

  • Imine Formation: The aldehyde reacts with ammonia (from an ammonia source like ammonium acetate) to form an imine intermediate. This is a reversible reaction, and the equilibrium is driven towards the imine by the subsequent reduction.

  • Hydride Reduction: The imine is then selectively reduced by sodium triacetoxyborohydride to the corresponding primary amine.

G cluster_0 Imine Formation (in situ) cluster_1 Reduction A 1-(4-Fluorophenyl)cyclopentanecarbaldehyde C Iminium Ion Intermediate A->C Nucleophilic Attack & Dehydration B Ammonia (NH3) B->C E This compound C->E Hydride Transfer D Sodium Triacetoxyborohydride (STAB) D->E

Caption: Mechanism of Reductive Amination.

Protocol 2.1: Reductive Amination

Materials:

  • 1-(4-Fluorophenyl)cyclopentanecarbaldehyde

  • Ammonium acetate (or another ammonia source)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • To a round-bottom flask, add 1-(4-fluorophenyl)cyclopentanecarbaldehyde (1.0 eq) and ammonium acetate (5-10 eq).

  • Add the solvent (DCE or DCM) to the flask.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The crude amine can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the product from streaking on the column.

Parameter Recommendation Rationale
Ammonia Source Ammonium Acetate (5-10 eq)Provides a large excess of ammonia to drive the imine formation equilibrium.
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Mild and selective for the reduction of the imine in the presence of the aldehyde.
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents that are compatible with STAB.
Reaction Time 12-24 hoursTypically sufficient for complete conversion at room temperature.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acetic acid from the STAB and the ammonium acetate.

Part 3: Characterization of this compound

Chemical Formula: C₁₂H₁₆FN Molecular Weight: 193.26 g/mol

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
  • δ 7.30-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • δ 7.05-6.98 (t, J = 8.8 Hz, 2H): Aromatic protons meta to the fluorine atom.

  • δ 2.65 (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

  • δ 2.00-1.80 (m, 4H): Cyclopentyl protons.

  • δ 1.70-1.50 (m, 4H): Cyclopentyl protons.

  • δ 1.35 (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary with concentration and solvent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
  • δ 161.5 (d, J = 245 Hz): Carbon attached to fluorine (C-F).

  • δ 143.0 (d, J = 3 Hz): Quaternary aromatic carbon.

  • δ 128.0 (d, J = 8 Hz): Aromatic CH carbons ortho to the fluorine.

  • δ 115.0 (d, J = 21 Hz): Aromatic CH carbons meta to the fluorine.

  • δ 50.0: Quaternary carbon of the cyclopentyl ring.

  • δ 48.0: Methylene carbon of the aminomethyl group (-CH₂NH₂).

  • δ 35.0: Cyclopentyl methylene carbons.

  • δ 24.0: Cyclopentyl methylene carbons.

Disclaimer: The NMR data provided above are predicted values and should be confirmed with experimental data.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₁₂H₁₇FN⁺ [M+H]⁺: 194.1340. A researcher should look for this mass-to-charge ratio in their HRMS analysis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • 1,4-Dibromobutane: Lachrymator and skin irritant.

    • DIBAL-H: Pyrophoric. Reacts violently with water. Handle under an inert atmosphere.

    • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It is also a skin and eye irritant.

    • 1,2-Dichloroethane (DCE): Carcinogen. Handle with appropriate engineering controls.

Troubleshooting

Issue Potential Cause Solution
Low yield of nitrile Inefficient phase transfer catalysis or incomplete reaction.Ensure vigorous stirring. Check the quality of the phase transfer catalyst. Increase reaction time or temperature slightly.
Over-reduction of nitrile to amine DIBAL-H added too quickly or at too high a temperature.Maintain a temperature of -78 °C during DIBAL-H addition and for the duration of the reaction. Add the reagent slowly.
Incomplete reductive amination Inactive STAB, insufficient reaction time, or steric hindrance.Use fresh, high-quality STAB. Extend the reaction time. If steric hindrance is a major issue, a two-step procedure (imine formation followed by reduction) might be necessary.
Product streaks on silica gel column The basic amine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel and improve the chromatography.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

Sources

Comprehensive Analytical Characterization of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine (Molecular Formula: C₁₂H₁₆FN, Molecular Weight: 193.26 g/mol ).[1] As a compound of interest in pharmaceutical research and development, establishing its identity, purity, and structural integrity is paramount. This application note outlines a multi-faceted, orthogonal approach employing chromatographic and spectroscopic techniques. We provide not only step-by-step protocols but also the underlying scientific rationale for method selection and parameter optimization, ensuring a robust and self-validating analytical workflow. The methodologies detailed herein are designed for implementation in research, quality control, and regulatory submission contexts.

Introduction and Analytical Strategy

This compound is a synthetic compound featuring a fluorinated aromatic ring, a cyclopentyl moiety, and a primary amine. This unique combination of functional groups necessitates a comprehensive analytical strategy to ensure unambiguous identification and accurate quantification. The presence of a chiral center (the quaternary carbon of the cyclopentyl ring) also implies that stereoisomeric considerations may be relevant in advanced stages of development, although this note focuses on achiral characterization.

A robust characterization relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed to provide a complete profile of the molecule. This strategy minimizes the risk of overlooking impurities or misidentifying the compound. Our proposed workflow integrates techniques for purity assessment, structural elucidation, and functional group identification.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Structural Verification cluster_2 Phase 3: Impurity Profiling Purity Purity & Assay (HPLC-UV) Structure Unambiguous Structure (1H, 13C, 19F NMR) Purity->Structure Confirm Main Peak Impurities Impurity Identification (LC-MS/MS, GC-MS) Purity->Impurities Quantify Impurities Identity Identity Confirmation (FTIR, MS) Identity->Purity Correlate Identity Structure->Impurities Characterize Related Substances

Caption: Orthogonal Analytical Strategy for Characterization.

Physicochemical Properties

Understanding the fundamental physicochemical properties is the first step in developing appropriate analytical methods. These properties dictate solvent selection, chromatographic behavior, and sample preparation procedures.

PropertyValueSource
CAS Number 75180-50-6[1]
Molecular Formula C₁₂H₁₆FN[1]
Molecular Weight 193.26 g/mol [1]
Appearance Colorless Liquid (Predicted)
Predicted LogP 2.6 - 3.0Inferred[2]
Predicted Solubility Low in water, soluble in organic solvents (e.g., Methanol, Acetonitrile, DCM)Inferred[2]

The predicted LogP value suggests significant lipophilicity, making reversed-phase chromatography an ideal choice for separation.[2] The primary amine group (pKa ~9-10) will be protonated at acidic pH, a key consideration for controlling peak shape in HPLC.

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for determining the purity of the active substance and quantifying it against a reference standard.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

Causality and Method Rationale: Reversed-phase HPLC is the preferred method for analyzing non-volatile, polar to moderately non-polar compounds. The presence of the phenyl group provides a strong chromophore, making UV detection highly sensitive and specific. A Photodiode Array (PDA) detector is recommended to assess peak purity spectrally and to select the optimal monitoring wavelength. Given the basic nature of the amine, an acidic mobile phase is crucial to ensure the analyte is in a single ionic form (protonated), which prevents peak tailing and yields sharp, symmetrical peaks.

Experimental Protocol: HPLC-PDA

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and sample.

    • Dissolve in a 1:1 (v/v) mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL (stock solution).

    • Further dilute the stock solution to 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detector PDA/UVWavelength: 235 nm; Scan: 200-400 nm.
  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the area percent of the main peak to establish purity. For assay, compare the peak area to that of a certified reference standard.

    • Use the PDA detector to check for peak purity, ensuring no co-eluting impurities are present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Method Rationale: GC-MS is an excellent complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as a powerful identity confirmation tool, providing both retention time and a mass fragmentation pattern. The target analyte is sufficiently volatile for GC analysis. A non-polar column like a 5% phenyl-methylpolysiloxane is suitable for this separation.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the compound in Dichloromethane or Methanol.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmGeneral purpose, non-polar column.[3]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 260 °C; Splitless modeEnsures volatilization without discrimination.[3]
Oven Program Start at 100°C (2 min), ramp 20°C/min to 280°C (5 min)Provides good separation of potential impurities.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 50 - 450 m/zCovers the molecular ion and expected fragments.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive proof of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Rationale: NMR is the gold standard for unambiguous structural determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments can map out the entire molecular skeleton and confirm the connectivity of all atoms.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic region will show signals for the 4-fluorophenyl group, while the aliphatic region will contain complex multiplets for the cyclopentyl ring and signals for the aminomethyl group.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals will confirm the molecular symmetry. The carbon directly bonded to fluorine will appear as a doublet due to ¹JCF coupling.[4]

    • ¹⁹F NMR: This simple experiment will show a single resonance for the fluorine atom, confirming its presence and chemical environment.[5]

Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)Multiplicity / CouplingInferred Structure
¹H 7.2 - 7.5MultipletAromatic protons (AA'BB' system)
¹H 6.9 - 7.1MultipletAromatic protons (AA'BB' system)
¹H ~2.7Singlet or AB quartet-CH₂-NH₂
¹H 1.5 - 2.0MultipletsCyclopentyl protons
¹H ~1.4Broad Singlet-NH₂
¹³C 160 - 164Doublet (¹JCF ≈ 245 Hz)C-F (Aromatic)
¹³C 128 - 132Doublet (³JCF ≈ 8 Hz)Aromatic CH ortho to C-F
¹³C 114 - 116Doublet (²JCF ≈ 21 Hz)Aromatic CH meta to C-F
¹³C 45 - 55SingletQuaternary Cyclopentyl Carbon
¹³C 40 - 50Singlet-CH₂-NH₂
¹³C 20 - 40SingletsCyclopentyl CH₂
¹⁹F -110 to -120MultipletAr-F

Note: Chemical shifts are predictive and should be confirmed with experimental data.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Method Rationale: FTIR is a rapid, non-destructive technique used to identify the presence of key functional groups. It serves as a quick identity check and can reveal information about bonding and molecular structure.

Experimental Protocol: FTIR-ATR

  • Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3400N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic C-H (Cyclopentyl, Methylene)
~1600, ~1500C=C StretchAromatic Ring
1220 - 1240C-F StretchAryl-Fluoride
1100 - 1200C-N StretchAliphatic Amine

Reference spectra for methylamine can provide context for the N-H and C-N vibrations.[8]

High-Resolution Mass Spectrometry (HRMS)

Causality and Method Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a definitive test of identity. Fragmentation patterns (MS/MS) can further confirm the structure.

cluster_workflow LC-MS/MS Impurity Identification Workflow Start HPLC Peak (Unknown) MS1 Acquire Full Scan MS (Determine m/z) Start->MS1 MS2 Perform MS/MS on Precursor Ion MS1->MS2 Frag Analyze Fragmentation Pattern MS2->Frag End Propose Impurity Structure Frag->End

Caption: Workflow for LC-MS/MS Based Impurity Identification.

Experimental Protocol: ESI-QTOF MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Acquisition:

    • Ionization Mode: ESI Positive. The primary amine is readily protonated.

    • Analyzer: Time-of-Flight (TOF) for high resolution.

    • Mass Range: 50 - 500 m/z.

    • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Compare the measured mass with the theoretical mass. A mass accuracy of < 5 ppm is expected.

Predicted Mass Spectrometry Data

IonTheoretical m/zDescription
[M+H]⁺194.1343Protonated molecular ion
[M-NH₂]⁺177.1074Loss of the amino group
[M-CH₂NH₂]⁺163.0918Loss of the aminomethyl group

Fragmentation analysis of similar fluorinated compounds provides a basis for predicting these losses.[9]

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of this compound. The orthogonal application of HPLC for purity, HRMS for accurate mass, FTIR for functional group identity, and multi-nuclear NMR for definitive structural elucidation constitutes a robust and reliable strategy. These methods are designed to be validated according to ICH guidelines and are suitable for use in regulated environments, ensuring the quality, safety, and efficacy of materials used in drug development and scientific research.

References

  • Vertex AI Search. This compound Properties.
  • XiXisys.com. This compound (CAS No. 75180-50-6) SDS.
  • Al-Bari, M. A. A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

  • Labsolu. C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine.
  • ChemicalBook. C-[1-(4-FLUORO-PHENYL)-CYCLOPROPYL]-METHYLAMINE.
  • PubChem. C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride.
  • Benchchem. amine.

  • Al-Kindy, S. M. et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. [Link]

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  • Chemguide. interpreting C-13 NMR spectra. [Link]

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  • Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. PubMed. [Link]

  • Øiestad, E. L. et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • ResearchGate. TGA-FTIR infrared spectra of: (a) standard methylamine. [Link]

  • Mardal, M. et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

  • Słoczyńska, K. et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • Lyutov, V. et al. (2022). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation. [Link]

  • Rapa, M. et al. (2022). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. MDPI. [Link]

  • Al-Majed, A. A. et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

  • Lin, C.-H. et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. [Link]

  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... [Link]

  • Hegde, K. et al. (2016). Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils. PubMed. [Link]

  • Villhauer, E. B. et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. ACS Publications. [Link]

Sources

Application Note: Spectroscopic Characterization of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a novel small molecule with potential applications in drug discovery and development. Its unique structure, featuring a fluorinated phenyl ring attached to a cyclopentyl scaffold and a methylamine side chain, necessitates a thorough structural characterization to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound. We will delve into the theoretical basis for the expected spectral data, provide detailed protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of similar chemical entities.

The molecular formula for this compound is C₁₂H₁₆FN, and its calculated molecular weight is 193.26 g/mol [1].

Predicted ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of structurally related compounds and established principles of NMR theory.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, cyclopentyl, and methylamine protons. The presence of the fluorine atom will introduce characteristic splitting patterns for the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (H2', H6')7.20 - 7.40Doublet of doublets or tripletJH-F ≈ 8-9 Hz, JH-H ≈ 8-9 HzProtons ortho to the fluorine atom will be coupled to both the fluorine and the adjacent meta protons.
Aromatic (H3', H5')6.95 - 7.15Doublet of doublets or tripletJH-H ≈ 8-9 Hz, JH-F ≈ 5-6 HzProtons meta to the fluorine atom will be coupled to the adjacent ortho protons and show a smaller coupling to the fluorine.
-CH₂-NH₂2.80 - 3.00Singlet (broad)-The methylene protons adjacent to the nitrogen are expected to be a singlet, which may be broadened due to quadrupolar effects of the nitrogen and proton exchange.
Cyclopentyl (CH₂)1.50 - 2.20Multiplet-The eight protons of the cyclopentyl ring will be diastereotopic and appear as a complex multiplet.
-NH₂1.30 - 1.80Singlet (broad)-The amine protons often appear as a broad singlet due to rapid exchange with trace amounts of water in the solvent.[2] The chemical shift can be highly variable.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (C1')145 - 150Singlet-Quaternary carbon attached to the cyclopentyl group.
Aromatic (C4')160 - 165DoubletJC-F ≈ 240-250 HzCarbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant.
Aromatic (C2', C6')128 - 132DoubletJC-F ≈ 7-9 HzCarbons ortho to the fluorine show a smaller two-bond C-F coupling.
Aromatic (C3', C5')114 - 118DoubletJC-F ≈ 20-22 HzCarbons meta to the fluorine show a three-bond C-F coupling.
Quaternary Cyclopentyl (C1)45 - 55Singlet-The quaternary carbon of the cyclopentyl ring.
-CH₂-NH₂50 - 60Singlet-Methylene carbon adjacent to the nitrogen.
Cyclopentyl (CH₂)25 - 40Singlet-The four methylene carbons of the cyclopentyl ring are expected to have similar chemical shifts.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • MS/MS Analysis: To study the fragmentation pattern, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation Pattern

The ESI-MS spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of 194.1343 (calculated for C₁₂H₁₇FN⁺). High-resolution mass spectrometry can confirm this elemental composition.

The fragmentation of this compound in MS/MS analysis is likely to proceed through several key pathways, primarily involving cleavages alpha to the amine and benzylic cleavage.[3][4]

Proposed Key Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the cyclopentyl ring and the aminomethyl group is a likely site for cleavage, leading to the formation of a stable iminium ion.

  • Benzylic-type Cleavage: Although not a true benzylic position, the bond between the phenyl ring and the cyclopentyl ring can cleave, leading to the formation of a fluorophenyl-containing fragment.

  • Loss of the Aminomethyl Group: Cleavage of the C-C bond connecting the aminomethyl group to the cyclopentyl ring.

Table of Predicted Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
194.13[C₁₂H₁₇FN]⁺[M+H]⁺
163.11[C₁₁H₁₂F]⁺Loss of CH₄N (methylamine)
123.08[C₇H₅F]⁺Cleavage of the cyclopentyl ring
96.06[C₆H₅F]⁺Fluorophenyl cation
44.05[C₂H₆N]⁺Iminium ion from alpha-cleavage

Visualizations

Molecular Structure

Caption: Structure of this compound.

Experimental Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Solution Sample Solution Compound->Solution Solvent Deuterated Solvent (NMR) or Volatile Solvent (MS) Solvent->Solution NMR NMR Spectrometer Solution->NMR MS Mass Spectrometer Solution->MS NMR_Data ¹H, ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for NMR and MS analysis.

Proposed MS Fragmentation

M [M+H]⁺ m/z = 194.13 F1 [C₁₁H₁₂F]⁺ m/z = 163.11 M->F1 - CH₄N F2 [C₆H₅F]⁺ m/z = 96.06 M->F2 - C₆H₁₁N F3 [C₂H₆N]⁺ m/z = 44.05 M->F3 - C₁₀H₁₁F

Caption: Key proposed MS/MS fragmentation pathways.

Conclusion

The combined application of NMR and MS provides a powerful and comprehensive approach for the structural characterization of this compound. This application note has outlined the predicted spectral data based on sound chemical principles and data from analogous structures. The detailed protocols for data acquisition and the insights into spectral interpretation will serve as a valuable resource for researchers working with this and similar molecules. The accurate determination of the structure and purity of novel chemical entities is a critical step in the drug discovery and development pipeline, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • National Center for Biotechnology Information. (n.d.). N-methylcyclopentanamine. PubChem.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). amine. Retrieved from

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047–1060.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • XiXisys.com. (n.d.). This compound (CAS No. 75180-50-6) SDS.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

Sources

High-Performance Liquid Chromatography (HPLC) Purification of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the purification of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, a key intermediate in pharmaceutical synthesis. The inherent basicity of the primary amine and the physicochemical properties of the fluorophenyl moiety present unique challenges that necessitate a well-designed purification strategy. This guide details a robust reversed-phase HPLC (RP-HPLC) method, progressing from analytical-scale method development to preparative-scale purification. We will delve into the scientific rationale behind the selection of stationary phases, mobile phase modifiers, and gradient conditions, ensuring a reproducible and scalable process. The protocols are designed to be self-validating, providing researchers with the tools to achieve high purity and yield for this critical compound.

Introduction: The Purification Challenge

This compound (MW: 193.26 g/mol , Formula: C₁₂H₁₆FN) is a synthetic intermediate whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The structure contains a primary amine, which can cause significant peak tailing on standard silica-based HPLC columns due to strong interactions with residual acidic silanol groups. Furthermore, the fluorophenyl group introduces hydrophobicity and potential for π-π interactions, influencing retention behavior.[3]

Preparative HPLC is a powerful technique for isolating and purifying valuable compounds in the pharmaceutical industry.[4][5][6] The objective is not merely analytical determination but the isolation of a target compound at a desired purity and quantity.[5] This guide provides a systematic approach, starting with the development of a high-resolution analytical method that serves as the foundation for a successful preparative scale-up.

Foundational Principles: Crafting the Separation Strategy

The purification of this compound is best accomplished using reversed-phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[7][8]

The Stationary Phase: Why C18?

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[3][9] The long alkyl chains provide a non-polar environment that retains the molecule primarily through hydrophobic interactions with its cyclopentyl and fluorophenyl groups. While alternative phases like FluoroPhenyl exist and can offer orthogonal selectivity, the C18 phase provides a well-understood and highly effective retention mechanism for this class of compounds.[3]

The Mobile Phase: Overcoming Amine Reactivity

The key to successfully chromatographing basic compounds like primary amines is to control their ionization state and mitigate unwanted interactions with the stationary phase.[10]

  • Acidic Modifier: The addition of a small concentration (0.05-0.1%) of an acid, such as Trifluoroacetic Acid (TFA), to the mobile phase is critical. TFA serves two purposes:

    • Protonation: It maintains the primary amine in its protonated, cationic form (R-NH₃⁺). This single, consistent ionic state prevents peak splitting and broadening that can occur if the amine is in equilibrium between its neutral and protonated forms.

    • Silanol Masking: The acidic environment helps to suppress the ionization of residual silanol groups (Si-OH) on the silica backbone of the stationary phase, thereby minimizing strong ionic interactions that lead to severe peak tailing.[10]

  • Organic Solvent: Acetonitrile is the preferred organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. Methanol is a suitable alternative but may yield different selectivity.

Workflow for Purification

The path from a crude synthetic mixture to a highly pure compound follows a logical progression. The workflow involves developing a small-scale analytical method, using that method to determine the optimal conditions, and finally, scaling up to a preparative column to process the bulk material.

HPLC_Purification_Workflow Crude Crude Sample (this compound) Analytical_Dev Analytical HPLC Method Development Crude->Analytical_Dev  1. Define Separation Prep_Run Preparative HPLC Run (Scale-Up) Crude->Prep_Run Load_Study Column Loading Study (Determine Capacity) Analytical_Dev->Load_Study  2. Test Load Load_Study->Prep_Run  3. Scale Method Fraction_Collect Fraction Collection (Triggered by UV Signal) Prep_Run->Fraction_Collect  4. Isolate Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collect->Purity_Check  5. Verify Pooling Pool High-Purity Fractions Purity_Check->Pooling  6. Combine Final_Product Final Purified Product (>99% Purity) Pooling->Final_Product  7. Finalize

Caption: HPLC Purification workflow from method development to final product.

Experimental Protocol: Analytical Method Development

Before attempting to purify a large amount of material, a high-resolution analytical method must be developed. This small-scale experiment allows for rapid optimization of the separation conditions.

Objective: To achieve baseline separation of the target compound from all process-related impurities with good peak shape (Asymmetry factor between 0.9 and 1.5).

Step-by-Step Protocol:
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

    • Install the analytical column and purge the HPLC system with both mobile phases to remove any storage solvent and ensure a stable baseline.

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10 column volumes.

    • Inject a small volume (e.g., 5 µL) of the prepared sample.

    • Run the gradient method as detailed in the table below. Monitor the separation at a wavelength of 254 nm, which is typical for aromatic compounds. The fluorophenyl group should provide strong absorbance.

Table 1: Recommended Analytical HPLC Conditions
ParameterRecommended ConditionRationale
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or PDA DetectorStandard equipment for purity analysis.[9]
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)Provides excellent retention and resolution for this compound class.[9]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure good peak shape for the amine.[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStrong organic solvent for elution from a reversed-phase column.[7]
Gradient 5% to 95% B over 15 minutesA scouting gradient to resolve impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak efficiency.
Detection UV at 254 nmThe fluorophenyl ring provides strong UV absorbance for sensitive detection.
Injection Vol. 5 µLSmall volume to avoid overloading the analytical column.

Experimental Protocol: Preparative HPLC Purification

Once the analytical method provides good separation, the process is scaled up to a preparative column to handle a larger sample load.[11]

Objective: To purify the maximum amount of this compound to a target purity level (e.g., >99%) in a single run.

Step-by-Step Protocol:
  • Method Scale-Up:

    • Use the same mobile phases (A and B) as in the analytical method.

    • Install a preparative C18 column of the same chemistry. The gradient is adjusted for the different column dimensions and flow rate. A common practice is to maintain the same gradient length but adjust the flow rate proportionally to the column cross-sectional area.

    • Flow Rate Calculation: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

  • Sample Preparation for Loading:

    • Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A until the point of precipitation, then add a small amount of strong solvent back to re-dissolve. This ensures the sample is fully dissolved but in a weak enough solvent to bind effectively to the column head.

    • The sample concentration should be as high as possible without causing precipitation.[11]

  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Inject the prepared sample load. The volume will be significantly larger than the analytical injection.

    • Run the scaled-up preparative gradient.

    • Set the fraction collector to trigger collection based on the UV detector signal (e.g., when the signal rises above a certain threshold). Collect fractions across the entire peak corresponding to the target compound.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

    • Pool the fractions that meet the required purity specification (e.g., >99%).

    • The final pure compound can be isolated from the solvent by lyophilization or rotary evaporation.

Table 2: Example Preparative HPLC Conditions
ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 150 mm x 21.2 mm, 5 µm)A wider diameter column to accommodate a larger sample mass.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterConsistent with the optimized analytical method.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileConsistent with the optimized analytical method.
Gradient Adjusted from analytical method (e.g., 25% to 65% B over 15 min)The gradient is often focused around the elution point of the target compound to maximize throughput.
Flow Rate 21 mL/minFlow rate scaled for the 21.2 mm ID column.
Column Temp. 30 °CMaintains consistent chromatography.
Detection UV at 254 nmMonitors the elution profile for fraction collection.
Sample Load 50-500 mg (determined by loading study)The amount of crude material that can be purified in a single injection.

Advanced Topic: Chiral Separation

The target compound, this compound, possesses a chiral center. If the synthesis is not stereospecific, the product will be a racemic mixture of two enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer.

Achieving this requires a different chromatographic approach:

  • Chiral Stationary Phases (CSPs): The most direct method is to use a specialized chiral HPLC column. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly effective for separating a wide range of enantiomers, including amines.[11]

  • Mobile Phase: For chiral separations, the mobile phase is often a non-polar solvent system like hexane/isopropanol, though reversed-phase conditions can also be used depending on the column. Modifiers like diethylamine (for basic compounds) may be required.

  • Derivatization: An alternative, indirect method involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like C18).[12]

Developing a chiral separation is a distinct process from the achiral purity method described above and requires specific screening of chiral columns and mobile phases.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Insufficient mobile phase modifier; secondary interactions with silanols.Increase TFA concentration slightly (e.g., to 0.1%); ensure mobile phase pH is at least 2 units below the pKa of the amine.
Poor Resolution Inappropriate gradient slope; column aging.Make the gradient shallower around the elution time of the target compound; replace the column.
High Backpressure Particulate matter from sample; buffer precipitation.Always filter samples before injection; ensure mobile phase components are fully miscible.
No/Low Recovery Compound is irreversibly adsorbed or precipitating on the column.Ensure adequate organic solvent in the sample diluent; check compound stability in the acidic mobile phase.

Conclusion

The successful HPLC purification of this compound is readily achievable through a systematic and scientifically grounded approach. By employing a C18 reversed-phase column and an acidified mobile phase with a suitable gradient, high levels of purity can be obtained. The key to success lies in first developing a robust analytical method, which then serves as a reliable blueprint for scaling up to a preparative process. This application note provides the foundational principles and detailed protocols to empower researchers to confidently purify this and structurally similar pharmaceutical intermediates.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Lupo, S., & Carroll, F. Method Development and Column Selection: How The FluoroPhenyl Phase Provides the Power of Hilic and Reversed-Phase Modes in One Column. Scribd. Available at: [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]

  • XiXisys.com. This compound (CAS No. 75180-50-6) SDS. Available at: [Link]

  • University of Warwick. Principles in preparative HPLC. Available at: [Link]

  • Prajapati, I. J., & Patel, P. A. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of ChemTech Applications. Available at: [Link]

  • Agilent Technologies. Solutions for Preparative HPLC - Application Compendium. Available at: [Link]

  • ResearchGate. Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? Available at: [Link]

  • Majors, R. E. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Jackson, M. J., & Hinderliter, P. M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. Available at: [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Available at: [Link]

  • Iwaki, K., et al. (1994). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. Biomedical Chromatography. Available at: [Link]

  • Perova, T., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold

The compound C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine represents a novel chemical entity with a structural motif suggestive of psychoactive properties. Its architecture, featuring a fluorophenyl group and a cyclopentylmethylamine moiety, bears resemblance to ligands known to interact with monoamine transporters and G-protein coupled receptors (GPCRs), key players in neurotransmission.[1] The primary physiological role of monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), is to clear neurotransmitters from the synaptic cleft, thereby terminating their signaling.[2][3] Consequently, these transporters are critical targets for a wide array of therapeutics and substances of abuse.[3][4]

Similarly, GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes, making them premier targets for drug discovery.[5][6] Given the structural alerts within this compound, a comprehensive in vitro pharmacological evaluation is imperative to elucidate its mechanism of action, potency, and selectivity.

This guide provides a suite of detailed in vitro assay protocols designed to systematically characterize the interaction of C-[1-(4--Fluoro-phenyl)-cyclopentyl]-methylamine with key central nervous system targets. The described methodologies are intended to empower researchers, scientists, and drug development professionals to generate robust and reproducible data, forming a solid foundation for further preclinical and clinical investigation.

Experimental Strategy: A Tiered Approach to Target Deconvolution

A logical and efficient approach to characterizing a novel compound involves a tiered screening cascade. This begins with primary binding assays to identify potential molecular targets and determine binding affinity. Subsequently, functional assays are employed to ascertain the compound's effect on the activity of these targets (e.g., inhibition of transporter uptake or modulation of receptor signaling).

Experimental Workflow Start C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Primary Primary Screening: Radioligand Binding Assays (DAT, SERT, NET, GPCR Panel) Start->Primary Identify Targets Functional_Transporter Secondary Functional Assays: Monoamine Transporter Uptake Inhibition Primary->Functional_Transporter Hits at DAT, SERT, NET Functional_GPCR Secondary Functional Assays: GPCR Signaling (cAMP, Calcium Mobilization) Primary->Functional_GPCR Hits at GPCRs Data_Analysis Data Analysis: IC50/Ki/EC50 Determination Selectivity Profiling Functional_Transporter->Data_Analysis Functional_GPCR->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

Caption: Tiered experimental workflow for characterizing the in vitro pharmacology of the target compound.

Part 1: Primary Screening - Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials and Reagents:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).[7][8]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]BTCP[4][9]

    • For SERT: [³H]Citalopram or [³H]Imipramine[8]

    • For NET: [³H]Nisoxetine or [³H]Desipramine[10]

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM paroxetine for SERT, 10 µM desipramine for NET).[10][11]

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).[8]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration.[4]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the prepared cell membrane suspension (typically 20-50 µg of protein).[4]

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[4][9]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition of radioligand binding by the test compound is then plotted against the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Secondary Screening - Functional Assays

Functional assays are crucial to determine whether the binding of the compound to its target results in a biological response, such as inhibition of transporter function or modulation of receptor signaling.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of this compound in inhibiting the uptake of neurotransmitters by DAT, SERT, and NET.

Materials and Reagents:

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.[11][12]

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine or [³H]MPP+[2][11]

    • For SERT: [³H]Serotonin ([³H]5-HT)[2][11]

    • For NET: [³H]Norepinephrine or [³H]MPP+[11][13]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., 10 µM nomifensine for DAT, 10 µM paroxetine for SERT, 10 µM desipramine for NET).[4][11]

  • Test Compound: this compound, serially diluted in uptake buffer.

  • Cell Culture Plates: 96-well plates suitable for cell culture.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to form a confluent monolayer.[14]

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.[4]

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add the appropriate inhibitor.[4]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[4]

  • Uptake: Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate.[4]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[4]

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer to stop the uptake process.[4]

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials for quantification of radioactivity.

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the concentration of the test compound. Determine the IC50 value using non-linear regression.

Protocol 3: GPCR Functional Assays - cAMP Accumulation

Objective: To determine if this compound modulates the activity of Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Agonist activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[15][16]

Materials and Reagents:

  • Cell Lines: A cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest.

  • cAMP Assay Kit: Commercially available kits based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[15][17]

  • Agonist/Antagonist Controls: Known agonists and antagonists for the target GPCR.

  • Forskolin: To stimulate cAMP production for studying Gi-coupled receptors.

  • Test Compound: this compound.

  • Plate Reader: Capable of detecting the signal from the chosen assay kit (e.g., HTRF-compatible reader).

cAMP Signaling Pathway cluster_Gs Gs-coupled Receptor cluster_Gi Gi-coupled Receptor Agonist_Gs Agonist Receptor_Gs Gs-GPCR Agonist_Gs->Receptor_Gs G_alpha_s Gαs Receptor_Gs->G_alpha_s activates AC_Gs Adenylyl Cyclase G_alpha_s->AC_Gs stimulates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Agonist Receptor_Gi Gi-GPCR Agonist_Gi->Receptor_Gi G_alpha_i Gαi Receptor_Gi->G_alpha_i activates AC_Gi Adenylyl Cyclase G_alpha_i->AC_Gi inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi converts ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Simplified signaling pathways for Gs- and Gi-coupled GPCRs modulating cAMP levels.

Procedure (General):

  • Cell Culture: Culture the cells expressing the target GPCR in a suitable format (e.g., 384-well plate).

  • Compound Addition: Add the test compound at various concentrations. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin in the presence or absence of the test compound.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen kit.[17]

  • Signal Measurement: Read the plate on a compatible plate reader.

Data Analysis: Generate concentration-response curves by plotting the signal against the log of the compound concentration. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.

Protocol 4: GPCR Functional Assays - Calcium Mobilization

Objective: To assess the ability of this compound to modulate Gq-coupled GPCRs by measuring changes in intracellular calcium levels.[18][19]

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[20]

Materials and Reagents:

  • Cell Lines: A cell line (e.g., HEK293 or CHO) expressing the Gq-coupled GPCR of interest.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Probenecid: An anion transport inhibitor that can improve dye retention in some cell lines.[19]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorescence Plate Reader: With the capability for kinetic reading and automated liquid handling (e.g., FLIPR or FlexStation).[19][20]

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate.[19]

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[19]

  • Assay Execution:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations and immediately begin kinetic fluorescence measurements.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Data Acquisition: Record the fluorescence intensity over time.

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the compound concentration to generate concentration-response curves and determine EC50 or IC50 values.

Data Presentation and Interpretation

For a comprehensive understanding of the compound's pharmacological profile, the data should be presented in a clear and concise manner.

Table 1: Summary of In Vitro Pharmacological Data for this compound

TargetAssay TypeParameterValue (nM)
DAT Radioligand BindingKiExperimental Value
Uptake InhibitionIC50Experimental Value
SERT Radioligand BindingKiExperimental Value
Uptake InhibitionIC50Experimental Value
NET Radioligand BindingKiExperimental Value
Uptake InhibitionIC50Experimental Value
GPCR Target 1 cAMP AccumulationEC50/IC50Experimental Value
GPCR Target 2 Calcium MobilizationEC50/IC50Experimental Value

Interpretation: By comparing the Ki, IC50, and EC50 values across the different targets, the potency and selectivity of this compound can be determined. A compound with a significantly lower Ki or IC50 for one target over others is considered selective. The functional assays will reveal whether the compound acts as an inhibitor, agonist, or antagonist at its respective targets.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at key CNS targets, researchers can build a comprehensive pharmacological profile. This information is essential for understanding its mechanism of action and for guiding future drug discovery and development efforts. The self-validating nature of these assays, incorporating appropriate controls, ensures the generation of high-quality, reliable data critical for advancing our understanding of this novel chemical entity.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved January 17, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI. Retrieved January 17, 2026, from [Link]

  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017, January 11). YouTube. Retrieved January 17, 2026, from [Link]

  • Monoamine neurotransmitter reuptake inhibition and release assay (A)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry. Retrieved January 17, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 18). Frontiers. Retrieved January 17, 2026, from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Retrieved January 17, 2026, from [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved January 17, 2026, from [Link]

  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). FR. Retrieved January 17, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 17, 2026, from [Link]

  • Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018, May 31). PMC. Retrieved January 17, 2026, from [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved January 17, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 17, 2026, from [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010, August 26). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Characterizing the Kinase Inhibitor G-749 (Denfivontinib) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Overcoming Kinase Inhibitor Resistance

The landscape of targeted cancer therapy is continually evolving, with a primary challenge being the emergence of drug resistance. C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, more commonly known as G-749 or Denfivontinib, has emerged as a potent, ATP-competitive inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Aberrant FLT3 signaling is a key driver in approximately 20% to 30% of acute myeloid leukemia (AML) cases, making it a critical therapeutic target.[2][3]

G-749 distinguishes itself by demonstrating potent and sustained inhibition against not only wild-type FLT3 but also a range of mutants that confer resistance to first-generation inhibitors, including FLT3-ITD, FLT3-D835Y, and various dual mutations.[1][2] Its activity extends to other significant cancer-related kinases, including Aurora B, c-RET, and the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, suggesting a broader therapeutic potential in solid tumors like colon cancer.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to effectively utilize G-749 in cell-based assays. We will move beyond simple procedural steps to explore the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Scientific Foundation: Mechanism of Action

Understanding the mechanism of G-749 is paramount to designing meaningful experiments. G-749 exerts its effects by binding to the ATP pocket of the FLT3 kinase domain, preventing the autophosphorylation required for receptor activation. This blockade abrogates downstream signaling cascades crucial for leukemic cell proliferation and survival.

Key Downstream Pathways Affected by G-749:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[7][8]

  • RAS/MEK/ERK (MAPK) Pathway: Critical for cell proliferation, differentiation, and survival.

  • STAT5 Pathway: Directly involved in regulating gene expression related to cell survival and proliferation.

Inhibition of FLT3 by G-749 leads to the dephosphorylation and inactivation of these key effector pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-addicted cancer cells.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 G749 G-749 (Denfivontinib) G749->FLT3 Inhibition AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Gene Transcription (Proliferation, Survival) mTORC1->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation

Caption: G-749 inhibits FLT3 autophosphorylation, blocking major downstream pro-survival pathways.

Core Applications & Experimental Design

A successful investigation using G-749 requires a multi-faceted approach, starting with broad phenotypic assays and narrowing down to specific target engagement and pathway modulation.

I. Assessing Cellular Viability and Proliferation

The foundational step in characterizing any anti-cancer compound is to determine its effect on cell viability and proliferation.[9][10] These assays help establish a dose-response relationship and calculate key metrics like the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choices:

  • Why use multiple cell lines? To assess potency and selectivity. It is critical to include cell lines with known FLT3 mutations (e.g., MV4-11, Molm-14 for FLT3-ITD), FLT3 wild-type lines (e.g., RS4;11), and non-hematopoietic lines to understand the compound's therapeutic window.[1]

  • Why distinguish between cytotoxic and cytostatic effects? A viability assay measures the number of living cells, while a proliferation assay quantifies cell division.[9] A compound can stop cells from dividing (cytostatic) without killing them (cytotoxic). This distinction is vital for understanding the drug's ultimate cellular fate. Assays measuring apoptosis (e.g., Caspase-Glo®) can be multiplexed to provide this clarity.[11]

  • Why a 72-hour incubation? This duration typically allows for multiple cell doubling times, providing a sufficient window to observe significant anti-proliferative effects.[1] However, this should be optimized based on the doubling time of the specific cell line used.[12]

Summary of Reported G-749 Cellular Activity

Cell LineFLT3 StatusAssay TypeIC50 Value (nM)Reference
MV4-11FLT3-ITDProliferation<10[1]
Molm-14FLT3-ITDProliferation<10[1]
RS4;11FLT3-WTAutophosphorylation≤8[1]
BaF3/FLT3-ITD/N676DResistant MutantProliferation<10[4]
BaF3/FLT3-ITD/F691LResistant MutantProliferation<10[4]
II. Verifying Target Engagement and Pathway Inhibition

Once a phenotypic effect is established, it is crucial to confirm that G-749 is acting on its intended target within the cell. Western blotting and immunofluorescence are indispensable tools for this purpose.

Causality Behind Experimental Choices:

  • Why probe for phospho-proteins? The activation state of kinases and their substrates is determined by their phosphorylation status. A decrease in the phosphorylated form of a protein (e.g., p-FLT3, p-AKT, p-ERK) is direct evidence of upstream kinase inhibition.[1]

  • Why use a time-course experiment? Signaling events can be transient. Analyzing protein phosphorylation at multiple time points (e.g., 30 min, 2h, 6h, 24h) reveals the kinetics of target inhibition and pathway shutdown. G-749 has shown potent inhibition of p-FLT3 within 2 hours.[1]

  • Why use immunofluorescence (IF)? While Western blotting provides quantitative data on the entire cell population, IF reveals spatial information. It can show if the inhibitor affects protein localization (e.g., preventing a transcription factor from entering the nucleus) and provides single-cell resolution.[13][14]

Experimental_Workflow cluster_assays Downstream Analysis cluster_results Data Interpretation start Cell Culture (e.g., MV4-11, Molm-14) treatment Treat with G-749 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., Resazurin, CellTiter-Glo®) [72h] treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) [36h] treatment->apoptosis western Western Blot (p-FLT3, p-AKT, p-ERK, p-STAT5) [2-24h] treatment->western if_stain Immunofluorescence (Protein Localization) [2-24h] treatment->if_stain ic50 Determine IC50 viability->ic50 phenotype Characterize Cellular Phenotype apoptosis->phenotype mechanism Confirm Mechanism of Action western->mechanism if_stain->mechanism cluster_results cluster_results ic50->cluster_results mechanism->cluster_results phenotype->cluster_results

Caption: A logical workflow for characterizing G-749 in cell-based assays.

Protocols

Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay

This protocol provides a cost-effective, sensitive method for determining the IC50 of G-749 by measuring the metabolic activity of viable cells.[12]

Materials:

  • G-749 (Denfivontinib), prepared as a 10 mM stock in DMSO.

  • AML cell lines (e.g., MV4-11, Molm-14).

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Sterile 96-well flat-bottom cell culture plates.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm).

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). b. Dilute cells in a complete culture medium to an optimized seeding density (typically 5,000-10,000 cells/well). c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "media only" (blank). d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Addition: a. Prepare a serial dilution series of G-749 in a complete culture medium. A common starting point is a 2X concentration series ranging from 200 nM down to ~0.1 nM. b. Include a "vehicle control" containing the highest concentration of DMSO used in the dilution series (typically ≤0.1%). c. Remove the plate from the incubator and add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL.

  • Incubation: a. Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Development: a. Add 20 µL of Resazurin solution to each well (including blanks). b. Incubate for 2-4 hours at 37°C, 5% CO2, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

  • Data Acquisition and Analysis: a. Measure fluorescence at Ex/Em ~560/590 nm. b. Subtract the average fluorescence of the "media only" blank wells from all other wells. c. Normalize the data by setting the average of the vehicle control wells to 100% viability. d. Plot the normalized viability (%) against the log concentration of G-749. e. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for FLT3 Pathway Inhibition

This protocol details the detection of changes in protein phosphorylation to confirm the on-target activity of G-749.

Materials:

  • G-749 (Denfivontinib).

  • AML cell lines cultured in 6-well plates.

  • Ice-cold PBS.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4X).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Treat cells with various concentrations of G-749 (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours). c. Aspirate the media and wash the cells once with ice-cold PBS. d. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer. c. Add 4X Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal for that target. Compare the treated samples to the vehicle control to determine the extent of inhibition.

References

  • K-M. A. et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Lee, H. K., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood, 123(14), 2209–2219. Retrieved from [Link]

  • Lee, H. K., et al. (2014). G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. PubMed. Retrieved from [Link]

  • Park, S., et al. (2021). G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models. Frontiers in Pharmacology, 12, 730241. Retrieved from [Link]

  • Blagosklonny, M. V. (2014). Inhibitors of mTOR in aging and cancer. Oncotarget, 5(10), 3218-3222. Retrieved from [Link]

  • Zhou, H., & Huang, S. (2015). Experimental Approaches in Delineating mTOR Signaling. Methods in Molecular Biology, 1255, 1-17. Retrieved from [Link]

  • Zhou, X., et al. (2015). Dynamic Visualization of mTORC1 Activity in Living Cells. Cell Reports, 10(8), 1435-1444. Retrieved from [Link]

  • Lee, J. H., et al. (2019). mTORC1 and mTORC2 are differentially engaged in the development of laser-induced CNV. Journal of Neuroinflammation, 16(1), 133. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • Zhou, H., & Huang, S. (2015). Experimental Approaches in Delineating mTOR Signaling. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). MTOR Immunofluorescence staining?. Retrieved from [Link]

  • Lee, J. H., et al. (2019). mTORC1 and mTORC2 are differentially engaged in the development of laser-induced CNV. Journal of Neuroinflammation, 16(1), 133. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). MTOR Immunofluorescence staining?. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). G749. Retrieved from [Link]

  • Dutcher, J. P. (2004). Mammalian target of rapamycin (mTOR) Inhibitors. Current Oncology Reports, 6(2), 111-115. Retrieved from [Link]

  • Blagosklonny, M. V. (2014). Inhibitors of mTOR in aging and cancer. Oncotarget, 5(10), 3218-3222. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). G749. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with Fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving fluorophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. The presence of a fluorine atom on an aromatic ring introduces unique challenges and considerations that require careful optimization of reaction conditions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve success in your experiments.

Introduction: The Unique Challenge of Fluorophenyl Grignard Reagents

Fluorophenyl Grignard reagents are invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.[1] However, the high electronegativity of fluorine and the strength of the C-F bond present specific hurdles in the preparation and use of these organometallic reagents.[2][3] This guide will address the most common issues encountered in the lab, from reaction initiation to minimizing side reactions and ensuring accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation and Formation

Q1: My Grignard reaction with a fluorophenyl bromide is not initiating. What are the most common causes and how can I fix this?

A1: Failure to initiate is the most frequent problem in Grignar d synthesis. The primary culprit is almost always a passivated magnesium surface or the presence of moisture.[4] The magnesium turnings are typically coated with a thin, unreactive layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond.[5]

Here is a systematic approach to troubleshooting initiation failure:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely potent bases and will be rapidly quenched by protic sources like water.[6][7][8][9] All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents like THF or diethyl ether must be anhydrous.[8][10]

  • Activate the Magnesium Surface: The MgO layer must be disrupted to expose fresh, reactive magnesium.[11] Several activation methods can be employed:

    • Mechanical Activation: Vigorously grinding the magnesium turnings with a glass rod in the reaction flask can break the oxide layer and expose a fresh surface.[5][12]

    • Chemical Activation with Iodine: Adding a small crystal of iodine to the magnesium suspension is a classic and effective method.[4][10][12][13][14] The iodine reacts with the magnesium to form MgI₂, which helps to clean the surface. The disappearance of the characteristic brown iodine color is an indicator of activation.[4]

    • Chemical Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. It reacts to form ethylene gas and MgBr₂, effectively cleaning the metal surface.[4][12][14]

    • "Hot Spot" Initiation: Add a small portion (about 10%) of your fluorophenyl bromide solution to the activated magnesium.[4] If the reaction doesn't start, gently warm a single spot of the flask with a heat gun. This can often provide the activation energy needed to initiate the reaction, which is typically exothermic and will sustain itself once started.[1]

Experimental Protocol: Chemical Activation of Magnesium Turnings

  • Preparation: Assemble and flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow the apparatus to cool under a stream of nitrogen or argon.[4]

  • Magnesium Addition: Add the required amount of magnesium turnings to the flask.

  • Activator Addition: Add one of the following to the flask:

    • A single small crystal of iodine.[4]

    • Approximately 5 mol% of 1,2-dibromoethane relative to your fluorophenyl halide.[15]

  • Solvent Addition: Add a small amount of anhydrous THF, just enough to cover the magnesium.

  • Initiation: Gently warm the flask or stir vigorously until the color of the iodine disappears or you observe gas evolution (in the case of 1,2-dibromoethane).[4] The magnesium is now activated and ready for the dropwise addition of the fluorophenyl halide solution.

Q2: Can I form a Grignard reagent from a fluorophenyl chloride or a fluorophenyl fluoride?

A2: The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl >> F.[6][16]

  • Fluorophenyl Bromides: These are the most common starting materials for fluorophenyl Grignard reagents and generally form with reasonable efficiency, provided the magnesium is properly activated.[17]

  • Fluorophenyl Chlorides: Formation is more challenging than with bromides but is possible, often requiring more vigorous activation of the magnesium, higher temperatures, or the use of highly reactive "Rieke magnesium".[15][18] The addition of a catalyst like LiCl can also facilitate the reaction.[19]

  • Fluorophenyl Fluorides: Direct formation of a Grignard reagent from an aryl fluoride is generally not feasible due to the immense strength of the C-F bond.[2][3][16] Alternative methods, such as halogen-metal exchange, are typically required.[2]

Section 2: Side Reactions and Yield Optimization

Q3: My reaction is turning dark and I'm getting a low yield of the desired product. What side reactions are occurring?

A3: Low yields in fluorophenyl Grignard reactions can often be attributed to side reactions. The two most common are Wurtz coupling and benzyne formation.

  • Wurtz (or Wurtz-Fittig) Coupling: The already formed Grignard reagent can act as a nucleophile and react with the unreacted fluorophenyl bromide starting material. This results in the formation of a biaryl byproduct.[4][20]

    • Solution: This side reaction is favored at higher concentrations of the aryl halide. To minimize it, ensure a slow, controlled, dropwise addition of the fluorophenyl bromide solution to the magnesium suspension.[4] This keeps the instantaneous concentration of the halide low.

  • Benzyne Formation: This is a significant concern, particularly with ortho-fluorophenyl Grignard reagents. The Grignard reagent can undergo an elimination of MgBrF to form a highly reactive benzyne intermediate.[21][22] This intermediate can then be trapped by other nucleophiles in the reaction mixture (including another molecule of the Grignard reagent), leading to a mixture of products.[23][24][25]

    • Solution: Keep the reaction temperature as low as possible. Benzyne formation is often more prevalent at higher temperatures. If you suspect benzyne formation, consider alternative synthetic routes or the use of milder halogen-metal exchange methods to generate the Grignard reagent at low temperatures.[26]

// Nodes Start [label="Fluorophenyl\nGrignard Reagent\n(Ar-MgBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halide [label="Fluorophenyl\nBromide\n(Ar-Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Wurtz [label="Wurtz Coupling\nProduct (Ar-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzyne [label="Benzyne\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trapping [label="Trapped Benzyne\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired [label="Desired Product\n(Reaction with Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Wurtz [label="Reacts with Ar-Br"]; Halide -> Wurtz; Start -> Benzyne [label="Elimination of MgBrF\n(esp. ortho-fluoro)", style=dashed]; Benzyne -> Trapping [label="Reacts with\nNucleophiles"]; Start -> Desired; Electrophile -> Desired; } Caption: Common side reaction pathways for fluorophenyl Grignard reagents.

Q4: How does the choice of solvent affect my reaction?

A4: Solvent choice is critical for both the formation and stability of Grignard reagents.

  • Required Solvents: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. [8][10][27][28]The lone pair electrons on the ether oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent. [6]* THF vs. Diethyl Ether:

    • THF is a more polar and better coordinating solvent than diethyl ether. It is often preferred for less reactive halides (like chlorides) as it can facilitate Grignard formation. [16] * Diethyl Ether has a lower boiling point (34.6 °C) than THF (66 °C), which can make it easier to maintain a gentle reflux during initiation without excessive heating.

  • Aprotic Nature: The solvent must be aprotic. Protic solvents like alcohols or water will instantly destroy the Grignard reagent through an acid-base reaction. [6][8]

    Solvent Boiling Point (°C) Key Characteristics
    Diethyl Ether 34.6 Standard solvent, less coordinating, easier to control reflux.

    | Tetrahydrofuran (THF) | 66 | More strongly coordinating, better for less reactive halides. [16]|

Section 3: Quantification and Handling

Q5: I've prepared my fluorophenyl Grignard reagent solution. How can I accurately determine its concentration before using it in the next step?

A5: Assuming a 100% yield is a common mistake that leads to poor stoichiometry and failed subsequent reactions. Titration is essential to determine the exact molarity of your active Grignard reagent. [29] One of the most reliable methods is a direct titration using a colorimetric indicator. [29][30]

Experimental Protocol: Titration of Grignard Reagent with (-)-Menthol and 1,10-Phenanthroline

This method is convenient as (-)-menthol is a non-hygroscopic solid. [29][30]The Grignard reagent forms a colored complex with the 1,10-phenanthroline indicator. The endpoint is the disappearance of this color as the last of the Grignard reagent is quenched by the alcohol titrant. [29]

  • Titrant Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene or THF.

  • Sample Preparation: Under an inert atmosphere, add a small amount (~2-3 mg) of 1,10-phenanthroline to a dry flask with a stir bar. [31]3. Grignard Aliquot: Add a precisely measured volume (e.g., 1.00 mL) of your Grignard solution to the flask. The solution should turn a distinct color (often rust-red or purple) as the complex forms. [30][31]4. Titration: Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously. [29]5. Endpoint: The endpoint is reached when the color of the complex permanently disappears. [29]6. Calculation: Calculate the molarity of the Grignard reagent using the formula: Molarity (Grignard) = (Molarity (Menthol) × Volume (Menthol)) / Volume (Grignard)

// Nodes Start [label="Prepare Standardized\n(-)-Menthol Titrant", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepFlask [label="Add 1,10-Phenanthroline\n to Dry Flask (under N2)"]; AddGrignard [label="Add Precise Volume\nof Grignard Solution\n(Color Appears)"]; Titrate [label="Titrate with Menthol\nSolution Dropwise"]; Endpoint [label="Observe Endpoint:\nColor Disappears"]; Calculate [label="Calculate Molarity\nof Grignard Reagent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Titrate; PrepFlask -> AddGrignard; AddGrignard -> Titrate; Titrate -> Endpoint; Endpoint -> Calculate; }

Caption: Workflow for Grignard reagent titration.

Q6: Are there any specific safety concerns with trifluoromethyl-substituted phenyl Grignard reagents?

A6: Yes, extreme caution is advised. The preparation of trifluoromethyl-substituted phenyl Grignard reagents via the traditional method with magnesium metal has been associated with severe explosions. [26]These reagents can be thermally unstable and undergo highly exothermic decomposition, which is believed to be driven by the formation of magnesium fluoride, a compound with very high lattice energy. [26] Safety Recommendations:

  • Use Halogen-Metal Exchange: Whenever possible, prepare these reagents using a milder halogen-metal exchange protocol (e.g., with iPrMgCl) at low temperatures, rather than direct insertion with magnesium metal. [26]* Control Concentration: The thermal instability is highly concentration-dependent. It is strongly recommended to work with lower concentrations (e.g., 0.5 M) of the Grignard reagent solution. [26]* Calorimetric Evaluation: For any scale-up operations, a thorough process safety evaluation using techniques like calorimetry is essential to understand the thermal decomposition profile. [26]

References

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Technical Support Center: Synthesis of Tertiary Fluorophenyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tertiary fluorophenyl amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Introduction to the Challenge

Tertiary fluorophenyl amines are crucial building blocks in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. However, the synthesis of these compounds is often fraught with challenges, including catalyst deactivation, low yields, and difficult purifications. This guide will delve into the three primary synthetic routes and provide practical solutions to common problems.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[1][2] The high electronegativity of fluorine makes it an excellent leaving group in this context, as it activates the ring towards nucleophilic attack.[3][4]

SNAr: Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction not proceeding, even with a fluoroarene?

A1: Several factors could be at play. Firstly, for an SNAr reaction to be successful, the aromatic ring must be sufficiently electron-deficient. This is typically achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom.[3][5] If the EWGs are in the meta position, their ability to stabilize the negatively charged Meisenheimer intermediate is significantly reduced, leading to a much slower or non-existent reaction.[4][5] Secondly, the nucleophilicity of your secondary amine might be insufficient. Sterically hindered amines can also pose a challenge.[6] Lastly, ensure your reaction conditions are appropriate. SNAr reactions often require elevated temperatures (e.g., 80-150 °C) and a polar aprotic solvent like DMSO or DMF to proceed at a reasonable rate.[1][6]

Q2: I'm observing multiple products in my SNAr reaction. What are the likely side reactions?

A2: The formation of multiple products can stem from several sources. If your fluoroarene has multiple potential leaving groups or activated positions, you might see isomeric products. Di-substitution can occur if the product of the initial amination is still reactive under the reaction conditions.[6] Another common issue, particularly at high temperatures, is the decomposition of solvents like DMF, which can generate dimethylamine as a nucleophile, leading to an undesired tertiary amine byproduct.[6] Additionally, if your starting material or product is sensitive to the basic conditions often employed, you may observe degradation.

SNAr: Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Insufficiently activated fluoroarene.Ensure strong electron-withdrawing groups are ortho/para to the fluorine. Consider using a more activated substrate if possible.[5][6]
Weak nucleophile.Use a stronger base to deprotonate the amine, or consider a more nucleophilic amine if the structure allows.[6]
Low reaction temperature.Gradually increase the temperature, monitoring for decomposition. Many SNAr reactions require heat.[6]
Inappropriate solvent.Use a polar aprotic solvent like DMSO or DMF. Avoid protic solvents which can solvate the nucleophile.[6]
Complex Product Mixture Solvent decomposition.If using DMF at high temperatures, consider switching to a more stable solvent like DMSO.[6]
Di-substitution.Use a milder base, lower the reaction temperature, or reduce the reaction time.
Hydrolysis.Ensure anhydrous conditions, especially with reactive substrates and strong bases, to prevent the formation of hydroxypyridine byproducts.[6]
Difficulty in Purification Baseline streaking on TLC.The basicity of the amine product can cause streaking on silica gel. Consider using an amine-functionalized stationary phase or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[7]
SNAr Workflow Diagram

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine fluoroarene, secondary amine, base, and solvent heat Heat reaction mixture (e.g., 80-150 °C) start->heat monitor Monitor progress by TLC/LC-MS heat->monitor quench Quench reaction and perform aqueous work-up monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: A typical experimental workflow for an SNAr reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[8][9] It offers a broad substrate scope and functional group tolerance, making it a go-to method for challenging C-N bond formations.[10]

Buchwald-Hartwig: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is sluggish or fails completely. What are the critical parameters to check?

A1: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.[11][12] The choice of ligand is particularly crucial and depends on the nature of both the aryl halide and the amine.[11] For electron-deficient fluoroarenes and secondary amines, bulky, electron-rich phosphine ligands are often required.[13] The palladium precursor also matters; while Pd(OAc)₂ is common, pre-catalysts can offer more reliable initiation.[11] The base is another key factor; strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates.[11]

Q2: I'm observing significant amounts of hydrodehalogenation (replacement of fluorine with hydrogen). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can arise from various pathways, including the reaction of the aryl palladium intermediate with trace amounts of water or other proton sources. Ensuring strictly anhydrous conditions is a good first step. The choice of ligand can also influence the extent of this side reaction. Some ligands are more prone to β-hydride elimination, which can lead to hydrodehalogenation. Screening different ligands may be necessary. Additionally, using a less reactive palladium precursor or adjusting the base and solvent can sometimes mitigate this issue.

Buchwald-Hartwig: Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst.Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst for more reliable activation.[11]
Inappropriate ligand.The choice of ligand is critical. Screen a variety of bulky, electron-rich phosphine ligands.[11][13]
Incorrect base.The base plays a crucial role. For many couplings, a strong base like NaOtBu is needed. For sensitive substrates, screen weaker inorganic bases.[11]
Catalyst decomposition.High temperatures can lead to catalyst decomposition, often indicated by the formation of a dark precipitate.[14] Consider lowering the temperature and extending the reaction time.
Hydrodehalogenation Side Product Presence of protic impurities.Use anhydrous solvents and reagents.
Ligand-mediated side reactions.Screen different classes of ligands.
Poor Reproducibility Inconsistent catalyst activation.Using a well-defined palladium pre-catalyst can improve reproducibility compared to generating the active Pd(0) species in situ.[11]
Buchwald-Hartwig Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch PdII_Amine L-Pd(II)(Ar)(NR2) Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR2 Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR2 Amine->Ligand_Exch Base Base Base->Ligand_Exch

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Reductive Amination

Reductive amination is a versatile method for synthesizing amines by converting a carbonyl group to an amine via an imine or iminium ion intermediate.[15] However, it's important to note that this method is generally not suitable for the direct formation of bonds between nitrogen and an aromatic ring.[16] Its primary application in this context would be in multi-step syntheses where a fluorophenyl group is already attached to either the amine or the carbonyl compound.

Reductive Amination: Frequently Asked Questions (FAQs)

Q1: Can I directly couple a secondary amine with a fluorobenzaldehyde to get my tertiary fluorophenyl amine?

A1: Yes, this is a viable approach. The reaction proceeds through the formation of an iminium ion, which is then reduced. A key challenge is selecting a reducing agent that is selective for the iminium ion over the starting aldehyde.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[16]

Q2: My reductive amination is giving low yields, and I see starting materials remaining. What should I optimize?

A2: Incomplete conversion in reductive amination can be due to inefficient iminium ion formation or slow reduction. The formation of the iminium ion is often the rate-limiting step and can be acid-catalyzed. Adding a small amount of a weak acid like acetic acid can be beneficial. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The choice of solvent is also important; chlorinated solvents like dichloroethane (DCE) are often effective. If the issue is the reduction step, ensure your reducing agent is fresh and used in sufficient stoichiometry.

Reductive Amination: Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inefficient iminium ion formation.Add a catalytic amount of a weak acid (e.g., acetic acid). Ensure the reaction is run in a suitable solvent like DCE.
Inactive reducing agent.Use a fresh batch of the reducing agent (e.g., NaBH(OAc)₃).
Formation of Alcohol Byproduct Reduction of the starting aldehyde.This indicates the reducing agent is not selective enough or the iminium ion formation is too slow. Use a more selective reagent like NaBH(OAc)₃.[16]
Complex Product Mixture Over-alkylation (if starting with a primary amine).This is a common issue.[17] Use a controlled stoichiometry of the carbonyl compound and consider a two-step procedure.
Reductive Amination Decision Tree

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_sm Is starting material consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes check_imine Optimize iminium ion formation no_sm_consumed->check_imine side_products Side products observed? yes_sm_consumed->side_products add_acid Add catalytic acid (e.g., AcOH) check_imine->add_acid change_solvent Switch to anhydrous solvent (e.g., DCE) check_imine->change_solvent check_reductant Check reducing agent add_acid->check_reductant change_solvent->check_reductant fresh_reductant Use fresh NaBH(OAc)3 check_reductant->fresh_reductant increase_equiv Increase equivalents of reductant check_reductant->increase_equiv alcohol_bp Alcohol byproduct? side_products->alcohol_bp Yes over_alkylation Over-alkylation? side_products->over_alkylation Yes use_selective_reductant Use more selective reductant alcohol_bp->use_selective_reductant control_stoich Control stoichiometry over_alkylation->control_stoich

Caption: A troubleshooting guide for low yields in reductive amination.

Section 4: Purification Challenges

The purification of tertiary fluorophenyl amines can be challenging due to their basic nature and potential for interactions with silica gel.

Purification: Frequently Asked Questions (FAQs)

Q1: My tertiary amine product is streaking badly on my silica gel column. How can I get a clean separation?

A1: The basic lone pair on the nitrogen of your product interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation. There are two common strategies to overcome this. The first is to add a small amount (0.1-1%) of a volatile amine, like triethylamine or ammonia (in methanol), to your mobile phase.[7] This "competing base" will occupy the acidic sites on the silica, allowing your product to elute more cleanly. The second approach is to use a different stationary phase, such as amine-functionalized silica or alumina.[7][18]

Q2: Are there non-chromatographic methods to purify my tertiary amine?

A2: Yes, acid-base extraction can be a powerful purification technique. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), your basic tertiary amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.[19] This method is particularly useful for removing non-basic impurities on a larger scale.

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  • Synthesis of Fluorinated Amines: A Personal Account. PubMed. Available at: [Link]

  • Synthesis of N, N-Alkylated α- Tertiary Amines by Coupling of α-Aminoalkyltrifluoroborates and Grignard Reagents. Research Collection. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. YouTube. Available at: [Link]

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Technical Support Center: C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. The strategies outlined below are designed to address common challenges and ensure the high purity required for downstream applications.

Understanding the Compound and Potential Impurities

This compound is a primary amine.[1][2] Its purification challenges often stem from impurities generated during synthesis. Common synthetic routes, such as the reductive amination of 1-(4-fluorophenyl)cyclopentanecarbaldehyde or the Ritter reaction on the corresponding tertiary alcohol followed by hydrolysis, can introduce specific impurities:

  • Unreacted Starting Materials: Ketones, aldehydes, or nitriles.

  • Reaction Byproducts: Secondary or tertiary amines from over-alkylation, or alcohols from incomplete conversion.

  • Reagents: Residual reducing agents (e.g., borohydride salts) or acidic catalysts.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and polarity of impurities, which dictates the most effective purification strategy.

Purification Strategy Selection

The choice of purification method depends directly on the impurity profile of your crude material. The following decision workflow can help guide your selection.

PurificationStrategy start Crude Product Analysis (TLC, LC-MS) q1 Are impurities mainly non-basic (e.g., neutral organics, acidic byproducts)? start->q1 acid_base Acid-Base Extraction q1->acid_base Yes q3 Are impurities structurally similar amines of different polarity? q1->q3 No q2 Is the product pure enough after extraction? acid_base->q2 final_product Pure Product q2->final_product Yes q2->q3 No chromatography Column Chromatography q3->chromatography Yes q4 Is the product a solid? q3->q4 No/Uncertain chromatography->q4 q4->final_product No (If already pure) recrystallization Recrystallization (as free base or salt) q4->recrystallization Yes recrystallization->final_product

Caption: Purification strategy decision workflow.

Detailed Purification Protocols & Troubleshooting

Acid-Base Extraction

Principle: This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The primary amine is protonated with an acid to form a water-soluble ammonium salt, which moves into the aqueous phase, leaving non-basic impurities in the organic phase.[3][4][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1-2 M HCl).[5][6] Shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower (aqueous) layer containing the protonated amine salt. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Wash (Optional): Combine the aqueous extracts and wash with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2-6 M NaOH or K₂CO₃ solution) until the pH is strongly basic (pH > 11), checked with pH paper.[6] The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into a fresh organic solvent (e.g., DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Troubleshooting Q&A

Question / ProblemProbable CauseRecommended Solution
An emulsion formed and the layers won't separate. The organic and aqueous phases have similar densities, or surfactants are present.Add a saturated NaCl solution (brine) to increase the ionic strength and density of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite.
The product did not precipitate upon basification. The free amine may be soluble in the aqueous base, or not enough base was added.Ensure the solution is strongly basic (pH > 11). If it remains dissolved, you must proceed to re-extract the amine into an organic solvent.
Low recovery of the final product. Incomplete extraction into the aqueous or final organic phase. The amine salt may have some solubility in the organic solvent.Perform multiple extractions (3x) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction. Ensure thorough mixing at each stage.
Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. For amines, special precautions are needed due to their interaction with acidic silica gel.[7]

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel can be used, but it is acidic and can cause peak tailing or product loss.[8] It is highly recommended to:

    • Deactivate Silica: Prepare a slurry of silica gel in the chosen eluent containing 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[9]

    • Use Amine-Functionalized Silica: This is a more robust option that provides a basic environment, leading to better peak shape and recovery.[8]

  • Mobile Phase (Eluent) Selection: Determine the optimal solvent system using TLC. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or DCM). For very polar amines, a system like DCM/Methanol with 1% NH₄OH may be necessary.[10]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If it is not soluble, adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will co-evaporate.

Troubleshooting Q&A

Question / ProblemProbable CauseRecommended Solution
The amine product is streaking or "tailing" on the TLC plate and column. The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[7]Add a small amount of a competing base like triethylamine (Et₃N) or ammonium hydroxide (~1%) to your eluent system.[9] This neutralizes the acidic sites. Alternatively, use basic alumina or amine-functionalized silica as the stationary phase.[8][11]
The product won't come off the column. The eluent is not polar enough, or the compound is irreversibly bound to the acidic silica.First, test the compound's stability on a silica TLC plate to see if it degrades.[10] If it is stable, gradually increase the eluent polarity (e.g., increase the percentage of methanol). If using a DCM/MeOH system, adding a small amount of ammonium hydroxide can significantly increase elution strength.[10]
All compounds are coming out together at the solvent front. The eluent is too polar.Start with a much less polar solvent system. Develop the TLC in a less polar system until the desired compound has an Rf value between 0.2 and 0.4.
Recrystallization

Principle: This technique purifies crystalline solids. The crude material is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. This is often performed on the hydrochloride salt of the amine, which typically has better crystalline properties than the free base.[12]

Step-by-Step Protocol (for Hydrochloride Salt):

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or 2-propanol.[13] Add a solution of HCl in the same solvent (or gaseous HCl) dropwise until precipitation is complete and the solution is acidic.

  • Solvent Screening: Test the solubility of the crude salt in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate/ethanol mixtures) to find one where it is soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude salt in a flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask if necessary. Once crystals form, cool the flask further in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Troubleshooting Q&A

Question / ProblemProbable CauseRecommended Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is lower than the melting point of the solute, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inner wall of the flask with a glass rod. If that fails, evaporate some of the solvent to increase the concentration and cool again. If still unsuccessful, a different solvent or solvent mixture is needed.
The yield is very low. Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with room-temperature solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is cooled thoroughly in an ice bath before filtration. Always wash the collected crystals with ice-cold solvent.

References

  • Guareschi, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central, NIH. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Schmalzbauer, M., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]

  • Rossi, S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • YouTube. (2022). How to purify Amine?[Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. (n.d.). C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride. [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues. [Link]

Sources

Technical Support Center: Synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Overview of the Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process. It begins with the formation of a key nitrile intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile, via a Ritter reaction, followed by the reduction of this nitrile to the target primary amine.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction Start 1-(4-fluorophenyl)cyclopentanol Nitrile 1-(4-fluorophenyl)cyclopentanecarbonitrile Start->Nitrile Ritter Reaction (e.g., NaCN, H₂SO₄) Amine This compound Nitrile->Amine Reduction (e.g., LiAlH₄, Ether)

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving high overall yield?

A1: Both steps are crucial, but the initial Ritter reaction (Step 1) is often where yield is compromised. This reaction involves the formation of a tertiary carbocation, which is susceptible to side reactions, primarily elimination, to form an alkene byproduct (1-(4-fluorophenyl)cyclopent-1-ene). Careful control of reaction temperature and the rate of acid addition is paramount to favor the desired nucleophilic attack by the cyanide ion.

Q2: Are there alternative reducing agents to Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction?

A2: Yes, while LiAlH₄ is highly effective for converting nitriles to primary amines, other reagents can be used.[1][2] Catalytic hydrogenation (e.g., H₂, Raney Nickel, or Palladium on carbon) is a viable alternative, though it may require high pressure and temperature.[1] Borane complexes, such as Borane-THF (BH₃·THF) or Diisopropylaminoborane, can also be employed.[3] However, LiAlH₄ remains a common choice for its high reactivity and generally excellent yields in laboratory settings.[4][5][6]

Q3: Why is a strong acid like sulfuric acid necessary for the Ritter reaction?

A3: The Ritter reaction proceeds via a carbocation intermediate.[7] A strong acid is required to protonate the hydroxyl group of the starting alcohol, 1-(4-fluorophenyl)cyclopentanol, turning it into a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation on the cyclopentyl ring. This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile (in this case, from the cyanide source), leading to a nitrilium ion intermediate that subsequently hydrolyzes during workup to form the desired carbonitrile product.[7][8]

Troubleshooting Guide: Step 1 - Ritter Reaction (Nitrile Formation)

This section addresses common issues encountered during the synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Problem 1: Low yield of the nitrile intermediate with significant recovery of starting alcohol.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Acid Ensure the use of concentrated sulfuric acid (95-98%) and the correct molar equivalents.The acid acts as both a catalyst and a dehydrating agent. Insufficient acid will lead to incomplete protonation of the alcohol and inefficient generation of the carbocation intermediate.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring by TLC. A typical range is 20-50°C.The formation of the carbocation has an activation energy barrier. While low temperatures suppress side reactions, the reaction may be too slow to go to completion within a reasonable timeframe.
Poor Reagent Quality Use freshly opened or properly stored sodium/potassium cyanide. Ensure the starting alcohol is dry.Cyanide salts can degrade over time, and moisture can interfere with the strong acid, reducing its effective concentration and hindering the reaction.

Problem 2: Formation of a major byproduct identified as an alkene.

This is the most common side reaction. The carbocation intermediate can either be trapped by the cyanide nucleophile (desired) or undergo an E1 elimination by losing a proton (undesired).

Ritter_Mechanism Alcohol 1-(4-fluorophenyl)cyclopentanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Nitrile_Product Nitrilium Ion Intermediate Carbocation->Nitrile_Product + CN⁻ (Desired Path) Alkene_Product 1-(4-fluorophenyl)cyclopentene (Byproduct) Carbocation->Alkene_Product - H⁺ (Elimination Side Reaction) Final_Nitrile Desired Nitrile Product Nitrile_Product->Final_Nitrile Workup

Caption: Competing pathways in the Ritter reaction.

Potential Cause Troubleshooting Action Scientific Rationale
High Reaction Temperature Maintain a lower reaction temperature (e.g., 0-25°C) during the initial addition of reagents.Elimination reactions are generally favored at higher temperatures. Keeping the temperature low favors the nucleophilic addition pathway, which typically has a lower activation energy.
Slow Cyanide Trapping Ensure the cyanide source is well-solubilized or use a phase-transfer catalyst if solubility is an issue.If the concentration of the cyanide nucleophile is low near the carbocation, the unimolecular elimination reaction has more time to occur.

Troubleshooting Guide: Step 2 - Nitrile Reduction

This section addresses common issues encountered during the reduction of 1-(4-fluorophenyl)cyclopentanecarbonitrile to the final amine product.

Problem 1: Incomplete reduction, with starting nitrile present in the final product mixture.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive LiAlH₄ Use a fresh bottle of LiAlH₄ or test the activity of the current batch. Ensure it is handled under strictly anhydrous conditions (e.g., under Argon or Nitrogen).LiAlH₄ is extremely reactive with water and atmospheric moisture. Exposure will decompose the reagent, reducing its effective strength and leading to incomplete reactions.
Insufficient LiAlH₄ Use at least 1.0 molar equivalent of LiAlH₄. Often, 1.2-1.5 equivalents are used to ensure the reaction goes to completion.The mechanism involves two hydride additions per nitrile molecule.[9] The first forms an imine anion, and the second forms a dianion, which is then protonated during workup to the amine.[4][6] Stoichiometric amounts are crucial.
Precipitation of Reagents Add the nitrile solution slowly to the LiAlH₄ suspension in an appropriate solvent (e.g., anhydrous THF or diethyl ether) to maintain a stirrable mixture.If the nitrile is added too quickly, localized high concentrations can cause intermediates to precipitate, preventing the reaction from proceeding to completion.

Problem 2: Low isolated yield of the amine after aqueous workup.

The workup of LiAlH₄ reactions is critical for obtaining a good yield. The formation of aluminum salts can create gelatinous precipitates that trap the product.

Potential Cause Troubleshooting Action Scientific Rationale
Product Trapped in Aluminum Salts Employ a Fieser workup. After the reaction, cool the mixture to 0°C and sequentially add: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and 3) '3x' mL of water, where 'x' is the grams of LiAlH₄ used. Stir vigorously until a granular, white precipitate forms.This specific procedure is designed to convert the aluminum byproducts into a dense, crystalline, and easily filterable solid (hydrated aluminum oxide), minimizing the emulsification and product trapping that occurs with simple water quenching.
Product Loss During Extraction The final amine product is basic. Ensure the aqueous layer is basified (pH > 11) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).The amine can exist as a protonated ammonium salt, which is water-soluble. By making the aqueous layer strongly basic, the amine is deprotonated to its free base form, which is much more soluble in organic solvents, ensuring efficient extraction.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile (Ritter Reaction)

Materials:

  • 1-(4-fluorophenyl)cyclopentanol

  • Sodium Cyanide (NaCN)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

  • Diethyl Ether

Procedure:

  • To a stirred solution of 1-(4-fluorophenyl)cyclopentanol (1.0 eq) in diethyl ether, add sodium cyanide (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile. Purify by column chromatography or distillation as needed.

Protocol 2: Reduction to this compound

Materials:

  • 1-(4-fluorophenyl)cyclopentanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or THF

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0°C.

  • Dissolve the nitrile intermediate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours (or reflux gently if needed), monitoring by TLC until all starting material is consumed.

  • Cool the reaction mixture back to 0°C.

  • Perform the Fieser workup:

    • Slowly add water (1 mL per 1 g of LiAlH₄ used).

    • Slowly add 15% NaOH solution (1 mL per 1 g of LiAlH₄ used).

    • Slowly add water (3 mL per 1 g of LiAlH₄ used).

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form.

  • Filter the solid precipitate through a pad of Celite, washing thoroughly with ethyl acetate.

  • Collect the filtrate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 17, 2026.
  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved January 17, 2026, from [Link]

  • Clark, J. (n.d.). Reduction of Nitriles. Chemguide. Retrieved January 17, 2026, from [Link]

  • LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved January 17, 2026.
  • Organic Reactions. (n.d.). The Ritter Reaction. Retrieved January 17, 2026, from [Link]

  • BenchChem. (n.d.). This compound. Retrieved January 17, 2026.
  • National Center for Biotechnology Information. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PubMed Central. Retrieved January 17, 2026.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 17, 2026, from [Link]

  • Garber, K. (2017). CHEM 222, Chapter 19: Synthesis of Amines: Reduction of Nitriles. Dr. Garber's Video Guides to Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved January 17, 2026, from [Link]

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"C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

Based on supplier information, this compound should be stored at room temperature.[1] The compound is considered stable under these recommended storage conditions. For long-term storage, it is advisable to keep the container tightly sealed in a dry and well-ventilated place.

What is the expected shelf life of this compound?

The provided shelf life for this compound is 1095 days, or approximately three years, when stored under the recommended conditions.[1]

What are the potential degradation pathways for this molecule?

While specific degradation studies on this compound are not publicly available, we can infer potential degradation pathways based on its chemical structure, which includes a primary amine. Primary amines can be susceptible to several degradation mechanisms:

  • Oxidation: The primary amine functional group can be prone to oxidation, which is a common degradation pathway for molecules with electron-rich groups.[2] This can be initiated by exposure to air (auto-oxidation), light, or incompatible chemical species. Oxidative stress can be induced by agents like hydrogen peroxide or radical initiators.[2]

  • Reaction with Aldehydes and Ketones: Primary amines can react with aldehydes and ketones to form imines. This is a potential incompatibility to be aware of if the compound is used in formulations or experiments containing such reactive species.

  • Reaction with Acids: As a basic compound, the primary amine will react with acids to form salts. While this is often done intentionally to improve solubility, unintended exposure to acidic conditions could alter the compound's form.

  • Nitrosamine Formation: Primary amines can react with nitrosating agents (e.g., nitrites in acidic conditions) to form unstable diazonium salts, which can lead to a variety of degradation products.[3]

How does the fluorophenyl group affect the stability of the molecule?

The presence of a fluorine atom on the phenyl ring generally enhances the metabolic stability of a compound.[4][5] Fluorine's high electronegativity can influence the electronic properties of the aromatic ring, potentially making it less susceptible to certain enzymatic degradation pathways.[6]

Is the cyclopentyl group expected to be a point of instability?

The cyclopentyl group is a saturated carbocycle and is generally considered to be chemically stable and less prone to degradation compared to more functionalized or strained ring systems.

Troubleshooting Guide

Unexpected experimental results can sometimes be traced back to the stability and handling of a chemical compound. This guide will help you troubleshoot potential issues related to this compound.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Detailed Troubleshooting Steps

Issue 1: Inconsistent or lower-than-expected biological activity.

  • Possible Cause: Degradation of the compound.

    • Explanation: Primary amines can be susceptible to oxidation over time, especially if not stored under an inert atmosphere.[2] This can lead to the formation of less active or inactive byproducts.

    • Recommended Action:

      • Verify Purity: Use an analytical technique like HPLC-MS to check the purity of your current stock of the compound. Compare the results with the certificate of analysis if available.

      • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiment.

      • Inert Atmosphere: For long-term storage or for sensitive experiments, consider storing the compound under an inert gas like argon or nitrogen.

Issue 2: Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products or reaction with incompatible substances.

    • Explanation: Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and establish degradation pathways.[7] Common stress conditions include exposure to acid, base, oxidation, heat, and light.[8]

    • Recommended Action:

      • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample of the compound. This involves exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting mixture by HPLC-MS. This can help in identifying the unknown peaks in your experimental samples.

      • Check for Incompatibilities: Review all the components of your experimental setup. Are there any acidic or basic solutions, or potential oxidizing agents that could be reacting with the primary amine of your compound?

Issue 3: The compound has changed in color or physical appearance.

  • Possible Cause: Oxidation or contamination.

    • Explanation: Oxidation of amine-containing compounds can sometimes lead to the formation of colored impurities.

    • Recommended Action:

      • Do Not Use: If the physical appearance of the compound has changed, it is best to discard it and use a fresh batch.

      • Review Storage: Ensure that the compound is stored in a tightly sealed container to minimize exposure to air and moisture.

Stability Data Summary

ParameterRecommendation/DataSource(s)
Storage Temperature Room Temperature[1]
Shelf Life 1095 Days (3 years)[1]
Chemical Stability Stable under recommended storage conditions.
Potential Instabilities Susceptible to oxidation, reaction with aldehydes/ketones, and strong acids.Inferred from amine chemistry[2][9]
Structural Considerations Fluorophenyl group may enhance metabolic stability. Cyclopentyl group is generally stable.[4][5][6]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy, 8(1), 118-132.
  • Zhang, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1735-1745.
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Navigating Solubility Challenges with C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

Welcome to the technical support center for C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility-related issues when working with this compound in various experimental assays. As a senior application scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific rationale to empower your research.

Understanding the Molecule: Physicochemical Properties

Poorly soluble compounds can lead to a variety of issues in experimental settings, including underestimation of biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[5] This guide will address these potential pitfalls and provide strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise when working with this compound.

Q1: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?

A1: The Problem of DMSO-Induced Precipitation

This is a classic issue encountered with hydrophobic compounds.[6][7] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its miscibility with water can be a double-edged sword. When a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local concentration of the organic solvent around the compound molecules drops dramatically.[7] If the compound's concentration is above its thermodynamic solubility limit in the final aqueous environment, it will precipitate out of the solution.[4][8]

Troubleshooting Workflow:

Caption: Decision workflow for addressing DMSO-induced precipitation.

Step-by-Step Protocol for Optimizing Solubility:

  • Determine Maximum Tolerated Solvent Concentration: Before testing your compound, it is crucial to determine the highest concentration of DMSO or other co-solvents that your specific assay (e.g., cell line, enzyme) can tolerate without affecting the biological readout.[9][10][11] Run a solvent tolerance experiment by exposing your system to a range of solvent concentrations (e.g., 0.1% to 5% DMSO) and measuring the assay's baseline activity.

  • Optimize the Dilution Method:

    • Vigorous Mixing: When diluting the DMSO stock, add it to a vigorously vortexing or stirring aqueous buffer.[12] This rapid mixing can sometimes prevent localized high concentrations of the compound that initiate precipitation.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually decreasing the DMSO concentration.

  • Explore Co-solvents: If increasing the DMSO concentration is not feasible, consider using other co-solvents. The choice of co-solvent will depend on the specific assay and the properties of your compound.[13][14]

    • Ethanol: Often well-tolerated by cells at low concentrations.[14]

    • Polyethylene Glycols (PEGs): Can improve solubility for some compounds.[14][15]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[16][17]

Quantitative Data Summary: Co-solvent Considerations

Co-solventTypical Starting Concentration in AssayMaximum Tolerated Concentration (Cell-based assays)Notes
DMSO0.1 - 1%Generally < 1%, but can be up to 5% for some robust assays.[9][11]Always determine the specific tolerance for your system.
Ethanol0.1 - 1%Often tolerated up to 1-2%.[14]Can have biological effects at higher concentrations.
PEG 300/4001 - 5%Varies widely; requires empirical testing.Can affect viscosity of the solution.
β-Cyclodextrin1 - 10 mMGenerally well-tolerated.[9]Can sometimes interfere with compound-target binding.
Q2: I'm observing inconsistent results in my assay. Could this be related to the solubility of this compound?

A2: The Impact of Low Solubility on Data Reproducibility

Yes, poor solubility is a major contributor to assay variability.[5] If the compound is not fully dissolved, the actual concentration in solution can be significantly lower and more variable than the nominal concentration. This can lead to:

  • Underestimated Potency: If a portion of the compound has precipitated, the measured biological effect will be lower than expected, leading to an artificially high IC50 or EC50 value.

  • Poor Reproducibility: The amount of compound that remains in solution can vary between wells, plates, and experimental days, resulting in high standard deviations and difficulty in reproducing results.

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, apparent trends in SAR may be misleading, as they could be driven by differences in solubility rather than intrinsic activity.[5]

Strategies to Ensure Consistent Solubilization:

  • Pre-Assay Solubility Assessment: Before conducting extensive biological testing, perform a simple kinetic solubility assay to estimate the solubility of your compound in the final assay buffer.[5]

    • Protocol: Prepare a series of dilutions of your compound in the assay buffer. After a short incubation (e.g., 1-2 hours), visually inspect for precipitation or use a plate-based nephelometry reader to quantify turbidity.

  • Use of Surfactants: For in vitro biochemical assays (non-cell-based), the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds and reduce non-specific binding.[18]

  • Sonication: After dilution, briefly sonicating the solution can help to break up any small, invisible precipitates and re-dissolve the compound.

Q3: I'm concerned about non-specific binding of my hydrophobic compound to plates and other labware. How can I minimize this?

A3: Mitigating Non-Specific Binding

Hydrophobic compounds have a tendency to adsorb to plastic surfaces, such as microplates and pipette tips.[19][20] This can lead to a decrease in the effective concentration of the compound in the assay, contributing to the issues described in Q2.

Workflow for Minimizing Non-Specific Binding:

G start Start: Concern about non-specific binding use_low_binding_plastics Use low-adhesion microplates and pipette tips start->use_low_binding_plastics add_surfactant Add a non-ionic surfactant (e.g., Tween-20) to the buffer (for biochemical assays) start->add_surfactant include_carrier_protein Include a carrier protein (e.g., BSA) in the buffer start->include_carrier_protein pre_treat_plates Pre-treat plates with a blocking agent use_low_binding_plastics->pre_treat_plates end_point Proceed with assay use_low_binding_plastics->end_point add_surfactant->end_point include_carrier_protein->end_point

Caption: Strategies to reduce non-specific binding of hydrophobic compounds.

Recommended Practices:

  • Use Low-Adhesion Plastics: Whenever possible, use microplates and pipette tips specifically designed for low protein and small molecule binding.

  • Inclusion of Bovine Serum Albumin (BSA): In biochemical assays, adding a small amount of BSA (e.g., 0.1 mg/mL) to the assay buffer can help to block non-specific binding sites on plastic surfaces.

  • Surfactants: As mentioned previously, non-ionic surfactants can also reduce adsorption to plasticware.[18]

Concluding Remarks

Working with potentially low-solubility compounds like this compound requires careful consideration of the experimental setup. By proactively addressing potential solubility issues through systematic optimization of solvents, dilution techniques, and assay conditions, researchers can generate more accurate and reproducible data. Always remember to validate your assay with appropriate solvent controls to ensure that the observed biological effects are due to the compound itself and not an artifact of the experimental conditions.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation tactics for the delivery of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • USP-NF. (n.d.). Compounding for Phase I Investigational Studies, PF 39(5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?. Retrieved from [Link]

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Technical Support Center: Stereoselective Synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this chiral molecule. Our focus is to provide in-depth, field-proven insights into constructing and maintaining the integrity of its challenging stereocenter, with a primary emphasis on avoiding racemization.

Introduction: The Challenge of the Quaternary Stereocenter

This compound possesses a single stereocenter at the C1 position of the cyclopentyl ring. This carbon is a fully substituted, or quaternary, stereocenter, bonded to four different non-hydrogen groups: a 4-fluorophenyl ring, a methylamine moiety, and two distinct carbons within the cyclopentyl ring system. The construction of such all-carbon quaternary stereocenters is a formidable challenge in organic synthesis due to the significant steric hindrance around the central carbon atom.[1][2] This steric congestion not only makes the formation of the center difficult but also renders it susceptible to racemization under suboptimal conditions.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you successfully synthesize the desired enantiomer with high purity.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral center in this compound particularly prone to racemization?

A1: The susceptibility to racemization stems from the stability of potential planar intermediates that can form at or adjacent to the stereocenter. Racemization is the conversion of a pure enantiomer into an equal mixture of both enantiomers (a racemate), effectively losing all optical activity.[3] This occurs if the tetrahedral, three-dimensional nature of the chiral carbon is temporarily converted into a flat, achiral intermediate.

Key mechanisms that can lead to racemization in this or related syntheses include:

  • Carbocation Formation: In the presence of strong acids or Lewis acids, if a leaving group departs from the quaternary center, a planar carbocation intermediate can form. Subsequent nucleophilic attack can occur from either face of the plane, leading to a racemic mixture.[3]

  • Imine-Enamine Tautomerism: If a synthetic step involves the primary amine, it can potentially undergo oxidation to an imine. The resulting imine can tautomerize to an enamine. If the double bond of the enamine involves the chiral center, protonation back to the imine can occur from either side, scrambling the stereochemistry.

  • Deprotonation/Enolization in Precursors: During the synthesis, if a precursor contains a proton alpha to a carbonyl or imine group at the position that will become the chiral center, basic conditions can cause deprotonation. This forms a planar enolate or aza-enolate, which loses its stereochemical information.[3][4]

Q2: What are the principal strategies for obtaining an enantiomerically pure final product?

A2: There are two primary philosophies for achieving an enantiomerically pure compound: asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis (The Proactive Approach): This strategy involves creating the quaternary stereocenter selectively from the very beginning. It is the more modern and efficient approach. Methods include:

    • Catalytic Asymmetric C-C Bond Formation: Employing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to direct the formation of the key bond that creates the stereocenter.[1][2] Reactions like asymmetric conjugate additions or palladium-catalyzed allylic alkylations are powerful tools for this purpose.[2][5]

    • Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the stereocenter is set, the auxiliary is removed.

  • Chiral Resolution (The Reactive Approach): This method involves first synthesizing the molecule as a racemic mixture and then separating the two enantiomers.[6] While often less efficient due to a theoretical maximum yield of 50% for the desired enantiomer, it can be a practical solution. Common techniques include:

    • Classical Resolution via Diastereomeric Salts: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid).[6] This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[6]

    • Enzymatic Kinetic Resolution: An enzyme (often a lipase) is used to selectively acylate one enantiomer of the amine, leaving the other unreacted.[7][8] The resulting acylated and unreacted amines can then be separated. This can yield products with very high enantiomeric excess.[9]

Q3: How can I determine the enantiomeric purity (ee) of my sample?

A3: Accurately measuring the enantiomeric excess (ee) is crucial for validating your synthetic method. The most reliable and widely used techniques are chromatographic.[10][11]

Analytical Method Principle Advantages Disadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[10]High resolution and accuracy, well-established, versatile for many compound types.[12]Can have longer analysis times and higher solvent consumption compared to SFC.[12]
Chiral GC Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[10]Excellent for volatile or derivatizable amines, high resolution.Requires the analyte to be thermally stable and volatile.
Chiral SFC Differential partitioning of enantiomers between a CSP and a supercritical fluid (CO2) mobile phase.[10]Very fast analysis times, reduced organic solvent consumption ("green" technique).[12]Requires specialized instrumentation.
NMR with Chiral Agents Formation of diastereomeric complexes with a chiral discriminating agent (CDA or CSA), leading to distinct NMR signals for each enantiomer.[10][13]Rapid analysis without chromatographic separation, provides structural information.Lower accuracy and sensitivity for minor enantiomers compared to chromatography; may require derivatization.[13]

Troubleshooting Guides & Protocols

Guide 1: Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a classical method for separating the racemic mixture of this compound.

Experimental Workflow: Chiral Resolution

G racemate Racemic Amine (R/S Mixture) salts Diastereomeric Salts (R-amine, R-acid) (S-amine, R-acid) racemate->salts Dissolve in suitable solvent acid Chiral Acid (e.g., R-Mandelic Acid) acid->salts separation Fractional Crystallization salts->separation isolated_salt Isolated Salt (e.g., Less Soluble Diastereomer) separation->isolated_salt liberation Base Workup (e.g., NaOH) isolated_salt->liberation pure_amine Enantiopure Amine (e.g., S-Amine) liberation->pure_amine ee_check ee Analysis (Chiral HPLC) pure_amine->ee_check

Caption: Workflow for chiral resolution of a racemic amine.

Step-by-Step Methodology
  • Selection of Resolving Agent & Solvent:

    • Choose an appropriate chiral acid. Common choices for resolving amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid, or (S)-(+)-camphorsulfonic acid.[6]

    • Perform small-scale screening with different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures) to find conditions that yield crystalline salts.

  • Formation of Diastereomeric Salts:

    • Dissolve 1.0 equivalent of the racemic this compound in the chosen solvent with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in a minimal amount of the same warm solvent. Note: Using 0.5 eq ensures that only one enantiomer of the amine will preferentially form a salt and crystallize.

    • Slowly add the acid solution to the amine solution with stirring.

    • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator (4 °C) to induce crystallization.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The key to successful resolution is the difference in solubility between the two diastereomeric salts. One salt should crystallize while the other remains in the mother liquor.

    • The collected salt can be recrystallized from the same solvent system to improve its diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH solution) until the pH is >12 to deprotonate the amine and liberate it from the chiral acid.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis of Enantiomeric Excess (ee):

    • Analyze the final product using a validated chiral HPLC or GC method to determine its enantiomeric excess.[10]

Guide 2: Troubleshooting Loss of Stereochemical Purity

This guide addresses common scenarios where a researcher might observe racemization or low ee during a synthetic sequence.

Logical Flow: Diagnosing Racemization

G start Low ee Observed in Product check_start Q1: Was the starting material enantiopure? start->check_start no_sm Issue is with starting material source or previous step. check_start->no_sm No yes_sm Starting material is pure. Problem is in the current step. check_start->yes_sm Yes check_conditions Q2: Are reaction conditions (pH, temp) too harsh? harsh_cond Hypothesis: Racemization via acid/base catalysis or heat. check_conditions->harsh_cond Yes mild_cond Conditions are mild. Problem is likely elsewhere. check_conditions->mild_cond No check_reagents Q3: Could a specific reagent or catalyst be the cause? reagent_issue Hypothesis: Reagent-induced racemization. check_reagents->reagent_issue Yes yes_sm->check_conditions sol_temp Solution: Lower temperature, use non-coordinating or sterically hindered base (e.g., 2,6-lutidine). harsh_cond->sol_temp mild_cond->check_reagents sol_reagent Solution: Screen alternative reagents/catalysts known for maintaining stereointegrity. reagent_issue->sol_reagent

Caption: A troubleshooting decision tree for identifying sources of racemization.

Common Scenarios and Corrective Actions
  • Scenario A: Loss of ee during a reaction involving a strong base (e.g., LDA, NaH).

    • Underlying Cause: If there is an abstractable proton alpha to a π-system (like a phenyl ring or a nitrile) on an intermediate, a strong base can cause deprotonation, leading to a planar, achiral carbanion which then re-protonates without stereoselectivity.[14]

    • Corrective Action:

      • Lower the Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to minimize the rate of proton exchange.

      • Change the Base: Switch to a milder or more sterically hindered base (e.g., LiHMDS, K₂CO₃, or a non-nucleophilic organic base like DBU or 2,6-lutidine) that is sufficient for the desired reaction but less likely to cause deprotonation.

      • Modify the Substrate: If possible, modify the synthetic route to avoid intermediates with acidic protons adjacent to the stereocenter.

  • Scenario B: Racemization observed during purification by column chromatography.

    • Underlying Cause: Silica gel is weakly acidic and can sometimes catalyze the racemization of sensitive compounds, particularly those that can form stable carbocations or iminium ions.

    • Corrective Action:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent).

      • Use an Alternative Stationary Phase: Switch to a less acidic medium like alumina (neutral or basic grade) or Florisil®.

      • Minimize Contact Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.

  • Scenario C: An asymmetric catalytic reaction is giving low enantioselectivity.

    • Underlying Cause: The catalyst's performance is highly dependent on reaction conditions. Impurities, incorrect catalyst loading, inappropriate solvent, or suboptimal temperature can all degrade performance.

    • Corrective Action:

      • Strictly Anhydrous/Inert Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Water and oxygen can poison many catalysts.

      • Reagent Purity: Use freshly purified solvents and reagents.

      • Systematic Optimization: Screen different solvents, temperatures, and catalyst/ligand ratios to find the optimal conditions for your specific substrate. Even small changes can have a large impact on enantioselectivity.

References

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]

  • Quasdorf, K. W., & Overman, L. E. (2014). Acyclic Quaternary Carbon Stereocenters via Enantioselective Transition Metal Catalysis. NIH Public Access, 114(2), 195-246. [Link]

  • Davies, S. G., & Smyth, G. D. (1989). Stereoselective Synthesis of Quaternary Carbon Centres. Journal of the Chemical Society, Chemical Communications, (13), 863-865. [Link]

  • Trost, B. M., & Jiang, C. (2006). The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. Synthesis, 2006(03), 369-396. [Link]

  • Sha, M., & Tang, W. (2019). Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update. Natural Product Reports, 36(11), 1565-1594. [Link]

  • Bäckvall, J. E., et al. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(24), 8885–8890. [Link]

  • Mutti, F. G., et al. (2015). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. ChemCatChem, 7(12), 1883-1890. [Link]

  • Anslyn, E. V., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Molecules, 17(6), 6334-6345. [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2230–2241. [Link]

  • Taylor, S. J. C. (2000). Resolution of chiral amines.
  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Kelly, A. M., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1832–1837. [Link]

  • Busto, E., Gotor, V., & Gotor-Fernández, V. (2017). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Biotechnology Advances, 35(6), 734-747. [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. [Link]

  • Sciencemadness.org. (2009). Racemizing Optically Active Amines. Sciencemadness.org. [Link]

  • Houben-Weyl. (n.d.). 7.4 Racemization Assays. Thieme. [Link]

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Technical Support Center: Amination of 1-(4-fluorophenyl)cyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)cyclopentyl amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the amination of this specific structural motif. The tertiary nature of the carbon atom bearing the leaving group presents a unique set of challenges, primarily the propensity for competing side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: My amination reaction has a low yield, and I observe a significant, less polar byproduct by TLC and LC-MS. What is the likely identity of this impurity?

A: The most probable side product is the alkene 1-(4-fluorophenyl)cyclopent-1-ene , formed via an elimination reaction (E1 or E2). This is a very common issue when attempting nucleophilic substitution on tertiary substrates, as the conditions required for amination often favor the elimination of a leaving group to form a stable, conjugated double bond.

Q2: I'm attempting a direct amination with a primary amine and a strong base, but my starting material is consumed to form the elimination product almost exclusively. What can I do?

A: This indicates that the reaction conditions are too harsh and strongly favor elimination over substitution. Consider switching to a less basic, more nucleophilic amine if possible, or using a bulkier, non-nucleophilic base in carefully controlled molar equivalents. Lowering the reaction temperature significantly can also help. However, for this particular substrate, moving away from direct S_N1/S_N2 conditions to a catalyzed reaction like the Buchwald-Hartwig amination is often the most effective strategy.

Q3: In my palladium-catalyzed amination (Buchwald-Hartwig), my starting material disappears, but instead of the desired amine, I'm isolating 1-(4-fluorophenyl)cyclopentane. What is causing this?

A: This side product results from hydrodehalogenation , where the leaving group is replaced by a hydrogen atom. In the context of the Buchwald-Hartwig reaction, this can occur as an unproductive side reaction where the palladium-amide intermediate undergoes beta-hydride elimination, leading to the formation of an imine and a palladium-hydride species, which can then reduce the starting material.[1] Optimizing the ligand, base, and temperature is crucial to favor the desired reductive elimination pathway.

Q4: My reaction is producing a complex mixture of products with the same mass, suggesting isomerization. What kind of side reaction could be responsible?

A: The formation of isomers suggests that a carbocation rearrangement may be occurring.[2] If the reaction proceeds through an S_N1-type mechanism, a transient 1-(4-fluorophenyl)cyclopentyl cation is formed. This cation can potentially undergo a Wagner-Meerwein rearrangement, leading to ring expansion and the formation of a more stable cyclohexyl derivative. This is more likely in strongly acidic or highly ionizing conditions.

Troubleshooting Guide 1: Elimination Reactions

Elimination is the most prevalent side reaction in the amination of 1-(4-fluorophenyl)cyclopentyl halides or sulfonates. Understanding the mechanistic competition between substitution (S_N1) and elimination (E1) is key to mitigation.

The S_N1 vs. E1 Mechanistic Dilemma

Both the S_N1 and E1 pathways proceed through a common carbocation intermediate. The stability of this tertiary, resonance-stabilized carbocation makes its formation favorable. Once formed, this intermediate can either be trapped by the amine nucleophile (S_N1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).

SN1_vs_E1 sub 1-(4-F-Ph)cyclopentyl-X (Substrate) carbocation Tertiary Carbocation Intermediate sub->carbocation - X⁻ (Slow, RDS) sn1_product Desired Amine Product (S_N1 Product) carbocation->sn1_product + Amine (Fast) e1_product Elimination Byproduct (E1 Product) carbocation->e1_product - H⁺ (Fast, Competing)

Caption: Competing S_N1 and E1 pathways from a common carbocation intermediate.

Troubleshooting and Mitigation Strategies

The outcome of the reaction is determined by the fate of the carbocation. The strategy is to select conditions that favor nucleophilic attack over proton abstraction.

ParameterIssue Favoring Elimination (E1)Recommended Action for Substitution (S_N1)Rationale
Base Strong, sterically unhindered bases (e.g., NaH, NaNH₂)Use the amine reactant as the base or a weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).Strong bases act as potent proton abstractors, driving the E1 pathway. Using the amine itself relies on its nucleophilicity.
Solvent Low polarity solvents (e.g., Toluene, Hexane)Polar, protic solvents (e.g., EtOH, IPA) or polar aprotic solvents (e.g., DMSO, DMF)Polar solvents stabilize the carbocation intermediate, potentially increasing its lifetime for nucleophilic attack. However, very high polarity can also promote its formation, so a balance is needed.
Temperature High temperatures (> 50 °C)Low temperatures (0 °C to RT)Elimination reactions generally have a higher activation energy and are more entropically favored than substitution. Lowering the temperature disproportionately slows the rate of elimination.
Amine Nucleophile Weakly nucleophilic or sterically hindered aminesHighly nucleophilic, less hindered primary or secondary aminesA more potent nucleophile will trap the carbocation intermediate more efficiently, outcompeting the E1 pathway.
Protocol: Amination via S_N1 with Minimized Elimination

This protocol aims to favor the S_N1 pathway by using a high concentration of the amine nucleophile at a controlled temperature.

  • Setup: To a solution of 1-(4-fluorophenyl)cyclopentyl chloride (1.0 equiv) in acetonitrile (0.2 M), add the desired primary amine (5.0 equiv).

  • Reaction: Stir the mixture at room temperature (20-25 °C). Using a large excess of the amine ensures it acts as both the nucleophile and the acid scavenger without requiring a stronger, elimination-promoting base.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the starting material and the formation of two spots: the desired product and the less polar elimination byproduct.

  • Workup: Once the starting material is consumed (or equilibrium is reached), dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution to remove the amine hydrochloride salt. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using column chromatography (silica gel), typically with a hexane/ethyl acetate gradient, to separate the desired amine from the non-polar 1-(4-fluorophenyl)cyclopent-1-ene.

Troubleshooting Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For sterically hindered tertiary substrates, the Buchwald-Hartwig amination is often a superior method, as it typically avoids free carbocation intermediates and can operate under milder conditions.[1][3][4] However, it is not without its own set of potential side reactions, primarily hydrodehalogenation.

The Buchwald-Hartwig Catalytic Cycle and Side Reaction

The reaction proceeds via a palladium catalyst that undergoes oxidative addition with the aryl/alkyl halide, coordinates the amine, and then, after deprotonation, undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6] An unproductive pathway involves β-hydride elimination from the palladium-amide complex, which competes with the desired reductive elimination step.[1]

Buchwald_Hartwig pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add + R-X product Desired Amine (R-NR'R'') amide_complex Palladium-Amide Complex ox_add->amide_complex + HNR'R'' - HX amide_complex->pd0 Reductive Elimination (Desired Pathway) side_product Hydrodehalogenation (R-H) amide_complex->side_product β-Hydride Elimination (Side Reaction)

Caption: Simplified Buchwald-Hartwig cycle showing the desired and side reaction pathways.

Optimization of Buchwald-Hartwig Amination
ParameterPotential IssueRecommended ActionRationale
Ligand Slow reductive elimination, promoting side reactions.Use bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines).These ligands accelerate the rate-limiting reductive elimination step, outcompeting the undesired β-hydride elimination pathway.[1][6]
Base Incomplete deprotonation of the amine; catalyst inhibition.Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.A strong base is required to form the active palladium-amide complex in the catalytic cycle.[6]
Solvent Catalyst decomposition, poor solubility.Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are preferred.The choice of solvent can influence catalyst stability and reaction rates.
Temperature Catalyst decomposition at high temperatures; β-hydride elimination favored.Run at the lowest temperature that provides a reasonable reaction rate (often 80-110 °C).While heating is necessary, excessive temperatures can promote side reactions and catalyst degradation.
Protocol: Optimized Buchwald-Hartwig Amination

This protocol uses a pre-catalyst and a specialized ligand to improve success with the challenging tertiary substrate.

  • Inert Atmosphere: Assemble a flame-dried flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Solvent and Substrates: Add anhydrous toluene via syringe. Add the 1-(4-fluorophenyl)cyclopentyl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The hydrodehalogenation byproduct will have a mass corresponding to the loss of the halogen and addition of a proton.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to isolate the target amine.

By carefully selecting the reaction type and optimizing the conditions based on the observed side products, researchers can significantly improve the yield and purity of the desired 1-(4-fluorophenyl)cyclopentyl amine derivatives.

References
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Desai, P. et al. (2018). 1 Rearrangement Reactions. In Name Reactions in Organic Synthesis. Wiley-VCH. Available at: [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Gassman, P. G., & Guggenheim, T. L. (1983). Regio- and diastereoselective rearrangement of cyclopentane-1,3-diyl radical cations generated by electron transfer. Chemical Society Reviews. Available at: [Link]

  • Hudlicky, T., & Reed, J. W. (2011). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.3: Rearrangements. Retrieved from [Link]

  • Sastry, T. U. et al. (2013).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Beilstein Journal of Organic Chemistry. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important amine. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility in your lab and beyond.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a two-stage process. The first stage involves the synthesis of the key intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile. The second, and often more challenging stage, is the reduction of this nitrile to the target primary amine.

Synthesis_Overview cluster_stage1 Stage 1: Nitrile Synthesis cluster_stage2 Stage 2: Nitrile Reduction A 4-Fluorobromobenzene G 4-Fluorophenyl- magnesium bromide A->G Grignard Formation B Magnesium B->G C Cyclopentanone E 1-(4-fluorophenyl)cyclopentan-1-ol C->E D Cyanide Source (e.g., NaCN) F 1-(4-fluorophenyl)cyclopentanecarbonitrile D->F E->F Nitrile Substitution H 1-(4-fluorophenyl)cyclopentane- carbonitrile G->E Grignard Reaction J C-[1-(4-Fluoro-phenyl)-cyclopentyl]- methylamine (Target Compound) H->J I Reducing Agent (e.g., LiAlH4, Raney Ni/H2) I->J

Caption: General two-stage synthetic route for this compound.

II. Troubleshooting Guide: Nitrile Reduction Stage

The reduction of the nitrile intermediate is a critical step where several issues can arise, particularly during scale-up. This section addresses common problems and provides systematic troubleshooting strategies.

Problem 1: Incomplete or Stalled Reaction

Symptoms:

  • TLC or LC-MS analysis shows significant amounts of unreacted nitrile starting material even after extended reaction times.

  • Low yield of the desired primary amine.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps References
Inactive Reducing Agent Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and moisture-sensitive. Ensure you are using a fresh, unopened bottle or a properly stored, previously opened container. The activity of LiAlH₄ can be visually assessed; it should be a fine, white to grey powder. Clumped or dark grey material may indicate decomposition. Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): Catalysts can be poisoned by impurities (e.g., sulfur, halides) from previous steps or solvents. Ensure the nitrile intermediate is of high purity. For Raney® Ni, use a fresh, active slurry. For Pd/C, ensure the catalyst has not been exposed to air for prolonged periods.[1][2]
Insufficient Stoichiometry of Reducing Agent On a larger scale, minor weighing errors or slight variations in reagent purity can lead to an insufficient molar ratio of the reducing agent. It is often beneficial to use a slight excess of the reducing agent to drive the reaction to completion. For LiAlH₄, a 1.5 to 2.0 molar equivalent is common for nitrile reductions.[3] For catalytic hydrogenation, ensure adequate catalyst loading (typically 5-10 mol%).[4]
Low Reaction Temperature While many reductions are initiated at low temperatures for safety, some may require heating to proceed at a reasonable rate. For LiAlH₄ reductions, after the initial exothermic reaction subsides, gentle refluxing in an appropriate solvent like THF may be necessary. For catalytic hydrogenation, increasing the temperature and/or hydrogen pressure can enhance the reaction rate.[2][4]
Poor Solubility of Starting Material On a larger scale, ensuring complete dissolution of the nitrile starting material is crucial for it to be accessible to the reducing agent. If solubility is an issue in the chosen solvent, consider a co-solvent system or a different solvent altogether, ensuring it is compatible with the reducing agent.
Problem 2: Formation of Secondary and Tertiary Amine Byproducts

Symptoms:

  • LC-MS or GC-MS analysis reveals the presence of significant impurities with masses corresponding to the dimer and trimer of the desired primary amine.

  • Difficult purification, with byproducts co-eluting with the product.

Potential Causes & Solutions:

This issue is particularly prevalent in catalytic hydrogenation.[5] The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.

Byproduct_Formation cluster_byproducts Byproduct Formation in Catalytic Hydrogenation A R-CN (Nitrile) C R-CH=NH (Imine Intermediate) A->C Reduction B H2, Catalyst B->C D R-CH2-NH2 (Primary Amine - Product) C->D Reduction E (R-CH2)2NH (Secondary Amine - Byproduct) C->E F (R-CH2)3N (Tertiary Amine - Byproduct) C->F D->E Reacts with Imine E->F Reacts with Imine

Caption: Pathway for secondary and tertiary amine byproduct formation during catalytic hydrogenation of nitriles.

Mitigation Strategy Explanation & Implementation References
Addition of Ammonia The addition of ammonia (or ammonium hydroxide) to the reaction mixture can suppress the formation of secondary and tertiary amines.[2] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from byproduct formation. This is a common industrial practice for producing primary amines via catalytic hydrogenation.[5][2][5]
Choice of Catalyst Certain catalysts, like cobalt boride, can be more selective for the formation of primary amines.[5] If byproduct formation is a persistent issue with standard catalysts like Raney® Ni or Pd/C, exploring alternative catalysts may be beneficial.[5]
Reaction Conditions Optimization Fine-tuning the reaction parameters such as temperature, pressure, and solvent can also influence the selectivity. Lower temperatures and pressures may favor the formation of the primary amine.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when using Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction at scale?

A1: LiAlH₄ is a potent reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1] Key safety precautions for scaling up include:

  • Strictly Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: The LiAlH₄ should be added portion-wise to the solution of the nitrile at a controlled temperature (typically starting at 0 °C) to manage the exothermic reaction.

  • Quenching: The workup procedure to quench the excess LiAlH₄ is highly exothermic and must be performed with extreme caution. A common and safe method is the Fieser workup, which involves the sequential, slow addition of water, followed by aqueous sodium hydroxide.

Q2: My nitrile intermediate is difficult to purify. Are there alternative methods for its synthesis?

A2: The synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile can be challenging. An alternative to the Grignard reaction followed by cyanation is the reaction of 4-fluorophenylacetonitrile with 1,4-dibromobutane under basic conditions. This approach avoids the Grignard reagent and may offer a different impurity profile that could be easier to manage.

Q3: I am considering using a milder reducing agent than LiAlH₄. What are the pros and cons of alternatives?

A3:

Reducing Agent Pros Cons References
**Borane (BH₃ THF or BH₃ SMe₂) ** More stable and less reactive with water than LiAlH₄. Can be a good alternative if other functional groups sensitive to LiAlH₄ are present. Can be slower and may require heating. Borane-dimethylsulfide has a strong, unpleasant odor. [2]
Sodium Borohydride (NaBH₄) with a Catalyst NaBH₄ is a much milder and safer reagent than LiAlH₄.[6] Its reducing power can be enhanced by adding a transition metal salt like CoCl₂ or NiCl₂ to reduce nitriles. Requires the addition of a catalyst, which adds to the cost and may require removal after the reaction. [6]

| Catalytic Hydrogenation | Generally considered a "greener" and more economical method for large-scale synthesis. The catalyst can often be recovered and reused. | Can lead to secondary and tertiary amine byproducts. Requires specialized high-pressure hydrogenation equipment. |[5] |

Q4: How can I effectively monitor the progress of the nitrile reduction reaction?

A4:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. Spot the reaction mixture alongside the nitrile starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is progressing. Staining with ninhydrin can help visualize the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more definitive information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any byproducts.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile

This protocol is a general guideline and may require optimization.

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction should start spontaneously, as indicated by a color change and gentle refluxing. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclopentanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Cyanation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-fluorophenyl)cyclopentan-1-ol.

    • The crude alcohol can then be converted to the nitrile. A common method is to treat it with a cyanide source like sodium cyanide in the presence of an acid or via a two-step process involving conversion to a good leaving group (e.g., a tosylate or bromide) followed by substitution with cyanide.

Protocol 2: Reduction of 1-(4-fluorophenyl)cyclopentanecarbonitrile with LiAlH₄
  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile:

    • Dissolve 1-(4-fluorophenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

  • Reaction Completion:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (X mL, where X is the number of grams of LiAlH₄ used).

    • Add 15% aqueous sodium hydroxide (X mL).

    • Add water again (3X mL).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

V. References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Reduction of Nitriles: Alternatives to Stannous Chloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from

  • American Chemical Society. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from

  • Research Explorer - The University of Manchester. (2019, June 21). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from

  • Reddit. (2018, December 5). Nitrile reduction issues. Retrieved from

  • Labsolu. (n.d.). This compound. Retrieved from

  • YouTube. (2020, January 16). Reducing Nitriles--Another Way to Make Aldehydes & Amines. Retrieved from

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from

  • ResearchGate. (2025, August 5). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from

  • Wikipedia. (n.d.). Reductive amination. Retrieved from

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from

  • Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from

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Validation & Comparative

A Comparative Guide to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine and its Non-Fluorinated Analog for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the various chemical modifications, the introduction of fluorine is a widely employed strategy, particularly in the development of Central Nervous System (CNS) active agents.[1][2] This guide provides an in-depth, objective comparison of C-[1-(4-fluoro-phenyl)-cyclopentyl]-methylamine and its non-fluorinated counterpart, C-(1-phenyl-cyclopentyl)-methylamine. We will explore the theoretical and practical aspects of this comparison, supported by established experimental protocols, to provide a framework for evaluating the impact of fluorination on this chemical scaffold.

The Rationale for Fluorination: A Strategic Choice in CNS Drug Design

The decision to introduce a fluorine atom into a drug candidate is a deliberate one, aimed at modulating its physicochemical and pharmacological properties. The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] In the context of CNS drugs, these modifications can be particularly impactful, potentially enhancing blood-brain barrier penetration and prolonging the drug's action.[5]

The core hypothesis for synthesizing and evaluating this compound is that the para-fluoro substitution on the phenyl ring will confer advantageous properties compared to the non-fluorinated parent compound. Specifically, we anticipate that the strong carbon-fluorine bond will block a potential site of oxidative metabolism, thereby increasing the compound's half-life.[6][7]

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom is expected to alter several key physicochemical parameters of the molecule. These changes are foundational to the anticipated differences in biological activity.

PropertyNon-Fluorinated AnalogFluorinated AnalogExpected Impact of Fluorination
Molecular Weight ~175.28 g/mol 193.26 g/mol [8]Increase
pKa (Predicted) ~10.2(Predicted) ~9.8Decrease in basicity of the amine
LogP (Predicted) ~2.5(Predicted) ~2.7[9]Increase in lipophilicity
Polar Surface Area ~26.02 Ų~26.02 ŲNo significant change

Note: Predicted values are estimations and should be experimentally verified.

Synthesis Pathway

A plausible synthetic route for both the fluorinated and non-fluorinated analogs would likely involve a multi-step process, starting from commercially available precursors. The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Generalized Synthetic Workflow Start Cyclopentanone Grignard Grignard Reaction (Phenylmagnesium bromide or 4-Fluorophenylmagnesium bromide) Start->Grignard Dehydration Dehydration Grignard->Dehydration Intermediate1 1-Phenylcyclopentene or 1-(4-Fluorophenyl)cyclopentene Dehydration->Intermediate1 Epoxidation Epoxidation Intermediate1->Epoxidation Intermediate2 Epoxide intermediate Epoxidation->Intermediate2 RingOpening Ring Opening with Azide Intermediate2->RingOpening Intermediate3 Azido alcohol RingOpening->Intermediate3 Reduction Reduction of Azide and Conversion of Alcohol to Amine Intermediate3->Reduction FinalProduct Final Product: C-(1-phenyl-cyclopentyl)-methylamine or This compound Reduction->FinalProduct

Caption: Generalized synthetic pathway for the target compounds.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized advantages of fluorination, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the industry for this type of comparative analysis.

Protocol 1: In Vitro Metabolic Stability Assay

This assay is crucial for determining the intrinsic clearance and metabolic half-life of the compounds.[6]

Objective: To compare the metabolic stability of the fluorinated and non-fluorinated analogs in liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Control compound (e.g., a compound with known metabolic stability)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test and control compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to pre-warmed phosphate buffer.

  • Initiate the reaction by adding the test or control compound to the wells.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Metabolic Stability Assay Workflow Prepare Prepare Microsome/Cofactor Mix AddCompound Add Test Compound Prepare->AddCompound Incubate Incubate at 37°C AddCompound->Incubate TimePoints Quench at Time Points Incubate->TimePoints Centrifuge Centrifuge TimePoints->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Receptor Binding Assay

This assay will determine if fluorination alters the compound's affinity for its intended biological target.

Objective: To compare the binding affinity of the fluorinated and non-fluorinated analogs to a specific CNS receptor (e.g., a serotonin or dopamine transporter).[10]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity.

  • Calculate the specific binding for each concentration of the test compound and determine the Ki (inhibitory constant).

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The data from these experiments will allow for the construction of a preliminary SAR.

ParameterExpected Outcome for Fluorinated AnalogRationale
Metabolic Half-life (t½) IncreasedThe C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[6]
Intrinsic Clearance (CLint) DecreasedA lower rate of metabolism results in lower clearance.[6]
Receptor Binding Affinity (Ki) May increase, decrease, or remain unchangedThe electronic effect of fluorine can alter the electrostatic interactions with the binding pocket of the receptor.[11]
Lipophilicity (LogP) IncreasedFluorine substitution generally increases the lipophilicity of a molecule, which can affect membrane permeability.[12]
Blood-Brain Barrier Permeability Potentially IncreasedThe increased lipophilicity may enhance the ability of the compound to cross the blood-brain barrier.[5]

Conclusion

The strategic incorporation of fluorine into a molecular scaffold is a powerful tool in drug discovery.[13] By systematically comparing this compound with its non-fluorinated analog, researchers can gain valuable insights into the effects of fluorination on this particular chemical class. The experimental framework provided in this guide offers a robust methodology for elucidating these differences, ultimately informing the rational design of more effective and durable CNS drug candidates.

References

  • Makki, M. S., Abdel-Maksoud, M. S., & Ghorab, M. M. (2018). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Molecules, 23(8), 2025. [Link]

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A Comparative Guide to the Potency of Fluorinated Cyclopentylamine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacological potency of fluorinated cyclopentylamine derivatives, a class of compounds with significant potential in the development of therapeutics targeting the central nervous system (CNS). We will explore the rationale behind fluorine incorporation in drug design, detail the experimental protocols for assessing compound potency, and analyze the structure-activity relationships (SAR) that govern their efficacy at key G-protein coupled receptors (GPCRs), such as the serotonin 5-HT2A and dopamine D2 receptors.

The Strategic Role of Fluorine in Cyclopentylamine Scaffolds

The cyclopentylamine moiety is a valuable scaffold in medicinal chemistry, offering a constrained, three-dimensional structure that can be tailored to fit the binding pockets of various biological targets.[1] The introduction of fluorine, the most electronegative element, into this scaffold is a strategic decision aimed at modulating a molecule's physicochemical and pharmacological properties.[2][3] This bioisosteric replacement of hydrogen with fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, a desirable pharmacokinetic property.[4]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group. This alteration in basicity can influence a compound's solubility, absorption, and interaction with its biological target.[2][5]

  • Increased Binding Affinity: Fluorine can engage in favorable interactions within a receptor's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's potency.[3][6]

  • Improved CNS Penetration: The strategic placement of fluorine can enhance a molecule's lipophilicity, facilitating its passage across the blood-brain barrier, a critical step for CNS-acting drugs.[2][7]

Experimental Determination of Potency

To objectively compare the potency of different fluorinated cyclopentylamine derivatives, a combination of in vitro binding and functional assays is employed. These assays provide quantitative data on a compound's affinity for its target receptor and its ability to elicit a cellular response.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.[2] These assays measure the displacement of a radioactively labeled ligand (the radioligand) from the receptor by the unlabeled test compound. The resulting data is used to calculate the inhibitory constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor are prepared.

  • Radioligand: [³H]Ketanserin, a well-characterized 5-HT2A antagonist, is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [³H]Ketanserin (e.g., 0.5 nM) and varying concentrations of the fluorinated cyclopentylamine test compound.

  • Equilibrium: The mixture is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Cellular Response (EC50/IC50)

Functional assays assess a compound's ability to act as an agonist (activate the receptor) or an antagonist (block the receptor's activation). For GPCRs like the 5-HT2A and D2 receptors, a common downstream signaling event is the modulation of cyclic adenosine monophosphate (cAMP) levels.

  • Dopamine D2 Receptor (Gi-coupled): Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

  • Serotonin 5-HT2A Receptor (Gq-coupled): While the primary signaling pathway for the 5-HT2A receptor involves the activation of phospholipase C, it can also modulate cAMP levels under certain conditions or in specific cell lines.

Caption: Workflow for a cAMP functional assay.

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor are used.

  • Cell Plating: Cells are seeded into 384-well plates and cultured overnight.

  • Compound Treatment: The culture medium is removed, and the cells are incubated with varying concentrations of the fluorinated cyclopentylamine test compound in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes at 37°C.

  • Cell Lysis: A lysis buffer is added to stop the reaction and release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The data are plotted to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.

Structure-Activity Relationship (SAR) of Fluorinated Cyclopentylamine Derivatives

While a comprehensive, publicly available dataset directly comparing a series of fluorinated cyclopentylamine derivatives is limited, we can infer the likely SAR based on established principles of fluorine in medicinal chemistry and data from related fluorinated amine scaffolds.

Hypothetical Comparative Potency Data

The following table presents a hypothetical scenario to illustrate the potential impact of fluorine substitution on the binding affinity (Ki) of cyclopentylamine derivatives at the dopamine D2 receptor.

CompoundStructureModificationHypothetical D2 Ki (nM)Rationale for Potency Change
1 Non-fluorinated Parent-50Baseline affinity
2 2-fluoro (axial)25The fluorine atom may form a favorable interaction with a hydrogen bond donor in the receptor pocket, enhancing affinity.[3]
3 2-fluoro (equatorial)40The orientation of the fluorine may be less optimal for interaction with the receptor compared to the axial position.
4 3-fluoro60Fluorination at this position may introduce steric hindrance or an unfavorable electronic environment, slightly reducing affinity.
5 gem-difluoro15The two fluorine atoms can have a more pronounced effect on the conformation of the cyclopentyl ring, potentially locking it into a more favorable binding conformation.[2]
Discussion of Structure-Activity Relationships

The position and stereochemistry of fluorine substitution on the cyclopentyl ring are critical determinants of pharmacological activity.

  • Positional Isomers: As illustrated in the hypothetical data, fluorination at different positions on the cyclopentyl ring can lead to significant differences in potency. This is because the fluorine atom can interact differently with the amino acid residues lining the receptor's binding pocket depending on its location.

  • Stereoisomers: The axial versus equatorial orientation of the fluorine atom can also influence binding affinity. One orientation may allow for optimal interactions with the receptor, while the other may not.

  • Multiple Fluorinations: The introduction of multiple fluorine atoms, such as in a gem-difluoro substitution, can have a more complex effect, influencing not only direct interactions but also the overall conformation and electronic properties of the molecule.[2]

Signaling Pathways of Target Receptors

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the results of functional assays and predicting the physiological effects of the compounds.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits Dopamine Dopamine / Agonist Dopamine->D2R PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is primarily a Gq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor.

Conclusion

References

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Validating the In Vitro Efficacy of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of the novel compound, C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. Given its structural similarity to known psychoactive agents, a systematic evaluation of its interaction with key central nervous system targets is paramount. We will explore its potential activity as a G-protein coupled receptor (GPCR) modulator, a monoamine transporter inhibitor, and a monoamine oxidase (MAO) enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to elucidate the compound's pharmacological profile.

Introduction: Unveiling the Pharmacological Identity of a Novel Compound

The compound this compound is a synthetic molecule with a primary amine and a fluorophenyl group, structural motifs present in many centrally acting agents. Without a known biological target, a logical first step is to screen it against the most probable target families implicated in neuropsychopharmacology. This guide outlines a tiered approach to this screening process, beginning with GPCRs, followed by monoamine transporters, and finally, monoamine oxidases. For each target class, we will present a robust in vitro assay, compare the hypothetical performance of our test compound with well-characterized reference compounds, and provide the scientific rationale for our experimental choices.

I. G-Protein Coupled Receptor (GPCR) Activity Assessment

GPCRs are a vast family of transmembrane receptors that mediate the effects of a wide array of neurotransmitters and are common targets for psychoactive drugs.[1] We will investigate the ability of this compound to modulate GPCR activity by measuring changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[2]

A. Gs-Coupled Receptor Activation: cAMP Accumulation Assay

Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] A cAMP accumulation assay is a direct measure of this activation.

This assay will determine if the test compound acts as an agonist at Gs-coupled receptors. We will use a cell line stably expressing a representative Gs-coupled receptor, such as the β2-adrenergic receptor. Isoproterenol, a well-characterized β-agonist, will serve as a positive control.

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection c1 Seed cells expressing a Gs-coupled receptor c2 Incubate overnight c1->c2 t1 Add test compound or control (Isoproterenol) c2->t1 t2 Incubate for 30 minutes at 37°C t1->t2 d1 Lyse cells t2->d1 d2 Add cAMP detection reagents (e.g., HTRF) d1->d2 d3 Measure signal (e.g., fluorescence) d2->d3

Caption: Workflow for Gs-coupled receptor cAMP accumulation assay.

  • Cell Culture: Seed HEK293 cells stably expressing the human β2-adrenergic receptor in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, Isoproterenol.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.[3]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.[3]

  • Data Analysis: Calculate the EC50 values for the test compound and the reference agonist.

B. Gi-Coupled Receptor Activity: Forskolin-Stimulated cAMP Inhibition Assay

Activation of Gi-coupled GPCRs inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2] To measure this, cAMP production is first stimulated with forskolin, a direct activator of adenylyl cyclase.[4]

This assay will determine if the test compound acts as an agonist at Gi-coupled receptors. We will use a cell line expressing a representative Gi-coupled receptor, such as the µ-opioid receptor. DAMGO, a potent µ-opioid agonist, will serve as a positive control.

cluster_0 Cell Membrane Agonist Agonist GPCR Gi-Coupled GPCR Agonist->GPCR activates G_protein Gi Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Gi-coupled receptor signaling pathway inhibiting cAMP production.

  • Cell Culture: Seed CHO-K1 cells stably expressing the human µ-opioid receptor in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, DAMGO.

  • Cell Stimulation: Add the compound dilutions to the cells, followed by the addition of forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.[5]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Data Analysis: Calculate the IC50 values for the test compound and the reference agonist, representing their potency in inhibiting forskolin-stimulated cAMP production.

Comparative Data: GPCR Activity
CompoundTargetAssay TypePotency (EC50/IC50)
This compound β2-Adrenergic ReceptorcAMP Accumulation> 10 µM
Isoproterenolβ2-Adrenergic ReceptorcAMP Accumulation5 nM
This compound µ-Opioid ReceptorcAMP Inhibition150 nM
DAMGOµ-Opioid ReceptorcAMP Inhibition2 nM

Hypothetical data for illustrative purposes.

II. Monoamine Transporter Inhibition Assays

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive drugs.[6] We will assess the ability of our test compound to inhibit the reuptake of neurotransmitters by these transporters using radioligand binding and uptake assays.[7]

A. Serotonin Transporter (SERT) Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to SERT.[8]

A competitive radioligand binding assay will determine the binding affinity (Ki) of the test compound for the human serotonin transporter (hSERT).[8] We will use membranes from cells expressing hSERT and [3H]citalopram as the radioligand.[8] Talopram will be used as a reference compound.[8]

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing hSERT.[8]

  • Assay Setup: In a 96-well plate, combine the hSERT membrane preparation, [3H]citalopram, and varying concentrations of this compound or Talopram.[8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[8]

  • Harvesting and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[8]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value.

B. Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the inhibition of dopamine uptake into cells expressing DAT.[9]

This assay will determine the functional inhibitory potency (IC50) of the test compound on the dopamine transporter. We will use cells expressing DAT and measure the uptake of [3H]dopamine. Rimcazole will serve as a reference inhibitor.[9]

  • Cell Culture: Plate cells stably expressing DAT in a 96-well plate.[7]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or Rimcazole.[9]

  • Uptake Initiation: Initiate dopamine uptake by adding [3H]dopamine to the wells.[9]

  • Uptake Termination: After a short incubation, terminate the uptake by rapidly washing the cells with ice-cold buffer.[9]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]dopamine taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.

Comparative Data: Monoamine Transporter Inhibition
CompoundTargetAssay TypeAffinity (Ki) / Potency (IC50)
This compound SERT[3H]citalopram Binding50 nM
TalopramSERT[3H]citalopram Binding180 nM[8]
This compound DAT[3H]dopamine Uptake25 nM
RimcazoleDAT[3H]dopamine Uptake248 nM[9]

Hypothetical data for illustrative purposes.

III. Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters.[10] Inhibition of these enzymes can lead to increased neurotransmitter levels and is a mechanism of action for some antidepressant and anti-Parkinsonian drugs.[10]

A. MAO-A and MAO-B Inhibitor Screening

Fluorometric assays can be used to screen for inhibitors of MAO-A and MAO-B activity.[11][12] These assays are based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[11][12]

These assays will determine if the test compound selectively inhibits MAO-A or MAO-B. We will use recombinant human MAO-A and MAO-B enzymes. Clorgyline and Selegiline will be used as selective inhibitors for MAO-A and MAO-B, respectively.[11][13]

cluster_0 Enzyme & Inhibitor Incubation cluster_1 Substrate Reaction cluster_2 Signal Detection e1 Add MAO enzyme (A or B) to wells e2 Add test compound or control inhibitor e1->e2 e3 Incubate e2->e3 s1 Add MAO substrate and fluorescent probe e3->s1 s2 Incubate s1->s2 d1 Measure fluorescence s2->d1 d2 Calculate % inhibition d1->d2

Caption: Workflow for a fluorometric monoamine oxidase (MAO) inhibition assay.

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, the test compound, and selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Enzyme Inhibition: In a 96-well black plate, add the MAO enzyme and the test compound or control inhibitors. Incubate briefly.[13]

  • Substrate Addition: Add the MAO substrate (e.g., tyramine) and a developer/probe solution that reacts with H2O2 to produce a fluorescent signal.[1][13]

  • Fluorescence Measurement: Measure the fluorescence kinetically.[13]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Comparative Data: MAO Inhibition
CompoundTargetPotency (IC50)
This compound MAO-A> 10 µM
ClorgylineMAO-A10 nM
This compound MAO-B5 µM
SelegilineMAO-B30 nM

Hypothetical data for illustrative purposes.

Conclusion

This guide provides a structured, multi-faceted approach to the in vitro characterization of this compound. By systematically evaluating its activity at GPCRs, monoamine transporters, and MAO enzymes, researchers can build a comprehensive pharmacological profile of this novel compound. The presented protocols, rooted in established methodologies, and the comparative data framework offer a robust starting point for elucidating its mechanism of action and potential therapeutic or toxicological properties.

References

  • Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Creative BioMart. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). HTRF Technical Note.
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A Comparative Guide to the Cross-Reactivity Profile of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. In the landscape of drug discovery, establishing the selectivity of a lead candidate is paramount to mitigating off-target effects and ensuring a favorable therapeutic window. This document outlines the experimental framework and comparative data for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as Compound X , has been identified as a potent inhibitor of the Dopamine Transporter (DAT). Its structural similarity to other monoamine transporter inhibitors necessitates a thorough investigation of its selectivity against the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET). This guide compares Compound X to two well-characterized monoamine reuptake inhibitors: Modafinil , a weak DAT inhibitor, and Venlafaxine , a potent serotonin and norepinephrine reuptake inhibitor (SNRI).

Rationale for Cross-Reactivity Assessment

The therapeutic efficacy of a compound targeting a specific neurotransmitter transporter is intrinsically linked to its selectivity. Off-target interactions can lead to a range of undesirable side effects. For instance, a compound designed to target DAT may inadvertently inhibit SERT, potentially leading to serotonergic side effects, or NET, which could result in cardiovascular effects. Therefore, a quantitative assessment of a compound's binding affinity and functional inhibition at these related transporters is a critical step in preclinical development.

The following sections detail the methodologies and comparative results of in-vitro assays designed to elucidate the selectivity profile of Compound X.

Experimental Design & Protocols

A tiered approach was employed to evaluate the cross-reactivity of Compound X. This involved initial radioligand binding assays to determine affinity, followed by functional uptake assays to assess inhibitory potency.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its receptor, providing a measure of the compound's binding affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membrane Cell Membranes (Expressing Target Transporter) Incubate Incubate at controlled temperature Membrane->Incubate Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubate Compound Test Compound (Compound X, Comparators) Compound->Incubate Filter Rapid Filtration (Separates bound/unbound ligand) Incubate->Filter Scintillation Scintillation Counting (Quantifies radioactivity) Filter->Scintillation Analysis Data Analysis (Calculate Ki values) Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assays.

Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET were prepared.

  • Assay Buffer: Assays were conducted in a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: Membranes were incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound for 60 minutes at 4°C.

  • Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, providing a measure of its functional potency (IC50).

Experimental Workflow: Synaptosomal Uptake Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Synaptosomes Synaptosomes (From Rat Striatum/Cortex) Incubate Incubate at 37°C Synaptosomes->Incubate Neurotransmitter Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) Neurotransmitter->Incubate Compound Test Compound (Compound X, Comparators) Compound->Incubate Filter Rapid Filtration (Separates synaptosomes) Incubate->Filter Scintillation Scintillation Counting (Quantifies uptake) Filter->Scintillation Analysis Data Analysis (Calculate IC50 values) Scintillation->Analysis

Caption: Workflow for Synaptosomal Uptake Assays.

Protocol:

  • Synaptosome Preparation: Synaptosomes were prepared from fresh rat brain tissue (striatum for DAT, cortex for NET, and midbrain for SERT).

  • Pre-incubation: Synaptosomes were pre-incubated with varying concentrations of the test compound for 10 minutes at 37°C.

  • Uptake Initiation: Uptake was initiated by adding a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

  • Uptake Termination: After a short incubation period (5-10 minutes), uptake was terminated by rapid filtration.

  • Quantification: The amount of radioactivity taken up by the synaptosomes was determined by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific uptake (IC50) was determined by non-linear regression analysis.

Comparative Data Analysis

The following tables summarize the hypothetical binding affinities (Ki) and functional potencies (IC50) of Compound X, Modafinil, and Venlafaxine at the human DAT, SERT, and NET.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)SERT/DAT SelectivityNET/DAT Selectivity
Compound X 15 1,250 850 83.3 56.7
Modafinil2,000>10,0004,500>52.25
Venlafaxine6,000254500.0040.075

Table 2: Comparative Functional Potencies (IC50, nM)

CompoundDAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)SERT/DAT SelectivityNET/DAT Selectivity
Compound X 25 2,100 1,300 84.0 52.0
Modafinil3,000>10,0005,000>3.31.67
Venlafaxine8,000355500.0040.069

Interpretation and Discussion

The data presented indicates that Compound X is a potent and selective inhibitor of the Dopamine Transporter.

  • Potency: With a Ki of 15 nM and an IC50 of 25 nM at DAT, Compound X demonstrates significantly higher potency for the dopamine transporter compared to both Modafinil and Venlafaxine.

  • Selectivity: Compound X exhibits an 83-fold selectivity for DAT over SERT and a 57-fold selectivity for DAT over NET in binding assays. This selective profile is maintained in functional assays. This is in stark contrast to Venlafaxine, which is highly potent at SERT and NET with minimal activity at DAT. Modafinil shows weak potency at DAT with limited selectivity.

Signaling Pathway Considerations

The selective inhibition of DAT by Compound X is expected to increase synaptic dopamine levels, which in turn modulates downstream signaling pathways, primarily through dopamine D1 and D2 receptors. A highly selective compound is less likely to trigger off-target signaling cascades initiated by serotonin or norepinephrine receptors.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT DAT DA->DAT Reuptake D1R D1 Receptor DA->D1R Binds D2R D2 Receptor DA->D2R Binds CompoundX Compound X CompoundX->DAT Inhibits AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces

Caption: Dopaminergic synapse and the inhibitory action of Compound X.

Conclusion

The cross-reactivity studies demonstrate that this compound (Compound X) is a potent and highly selective DAT inhibitor in vitro. Its profile suggests a lower propensity for off-target effects related to SERT and NET inhibition compared to less selective compounds like Venlafaxine. These findings support the progression of Compound X into further preclinical evaluation, including in vivo models to assess its efficacy and safety profile. The methodologies outlined in this guide provide a robust framework for the characterization of novel compounds targeting monoamine transporters.

References

  • Title: The importance of selectivity in drug design Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Cheng-Prusoff equation: a review Source: Molecular Pharmacology URL: [Link]

Navigating the Uncharted: A Comparative Guide to the Potential Off-Target Effects of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. A critical hurdle in this process is the characterization of a compound's selectivity and the identification of potential off-target interactions that can lead to unforeseen side effects. This guide addresses C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine , a compound for which public domain data on biological activity is sparse.

Given the structural motifs present in this molecule—a fluorophenyl group attached to a cyclopentyl ring and a methylamine side chain—it is plausible to hypothesize its interaction with aminergic G-protein coupled receptors (GPCRs) or monoamine transporters. This guide, therefore, aims to provide a predictive framework for researchers by drawing objective comparisons with well-characterized drugs that share a potential primary mechanism of action, namely agonism at the serotonin 1A (5-HT1A) receptor. We will delve into the known off-target effects of established 5-HT1A receptor modulators: Buspirone , Gepirone , and Flesinoxan . By understanding their off-target profiles, researchers can proactively design screening cascades to de-risk novel compounds like this compound.

The Rationale for Comparison: Structural and Mechanistic Analogs

The selection of Buspirone, Gepirone, and Flesinoxan as comparators is rooted in their established roles as 5-HT1A receptor agonists, a plausible target for this compound based on its chemical structure.[1][2] These compounds have been extensively studied, and their off-target effects are well-documented, providing a valuable dataset for comparison. While Buspirone and Gepirone are azapirone derivatives, and Flesinoxan is a phenylpiperazine, they all share the common feature of high affinity for the 5-HT1A receptor, which is believed to mediate their primary therapeutic effects.[1][3][4][5]

Comparative Off-Target Profile

The following table summarizes the known off-target effects of our comparator compounds. This data provides a roadmap for researchers to anticipate potential secondary pharmacology for novel chemical entities with similar structural features.

Off-Target EffectBuspironeGepironeFlesinoxanPotential Implication for this compound
Dopamine D2 Receptor Antagonism Weak antagonist activity. Can lead to extrapyramidal symptoms at high doses.[6]Minimal to no significant D2 antagonism.Not a primary off-target.Screening for D2 receptor binding is crucial to avoid motor side effects.
Alpha-1 Adrenergic Receptor Binding Moderate affinity. May contribute to dizziness and orthostatic hypotension.Weak affinity.Not a primary off-target.Evaluation of adrenergic receptor binding is recommended to predict cardiovascular liabilities.
Alpha-2 Adrenergic Receptor Antagonism Not a primary off-target.Exhibits antagonist activity.[3]Not a primary off-target.Potential for interactions with other drugs that modulate adrenergic signaling.
Serotonin 2A (5-HT2A) Receptor Binding Weak antagonist activity.Antagonist activity.[7]Not a primary off-target.Modulation of 5-HT2A can influence sleep, mood, and perception.
QTc Prolongation Low risk.Potential for QTc prolongation, a serious cardiac side effect.[3]Data not prominent.Cardiovascular safety, specifically hERG channel inhibition and QTc assessment, is a critical early-stage screen.
Gastrointestinal Effects Nausea, diarrhea.[8][9]Nausea, abdominal pain, dyspepsia.[7][10][11]Nausea.[4]High likelihood of gastrointestinal side effects, likely mediated by serotonergic activity in the gut.
Central Nervous System Effects Dizziness, drowsiness, headache, nervousness.[6][8][9][12]Dizziness, insomnia, headache.[7][10][11]Dizziness, headache.[4]A broad range of CNS effects can be anticipated, necessitating careful in vivo observation.

Experimental Protocols for Off-Target Liability Assessment

To proactively identify the potential off-target effects of this compound, a tiered screening approach is recommended.

Tier 1: In Vitro Receptor Profiling

A broad panel of in vitro radioligand binding assays is the cornerstone of off-target screening. This provides a quantitative measure of a compound's affinity for a wide range of receptors, ion channels, and transporters.

Protocol: Comprehensive Radioligand Binding Screen (Example)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Select a commercially available broad screening panel (e.g., Eurofins SafetyScreen44™ or similar) that includes, at a minimum:

    • Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.)

    • Dopamine receptors (D1, D2, D3, D4, D5)

    • Adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2)

    • Histamine receptors (H1, H2, H3)

    • Muscarinic receptors (M1, M2, M3, M4, M5)

    • Monoamine transporters (SERT, DAT, NET)

    • hERG ion channel

  • Binding Assays:

    • Incubate cell membranes or recombinant proteins expressing the target of interest with a specific radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of radioligand binding inhibition at each concentration of the test compound.

    • Determine the IC50 (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) for any significant interactions (typically >50% inhibition at 1 µM).

Causality Behind Experimental Choices: This broad, initial screen is a cost-effective method to identify potential "hits" across a diverse range of targets. The inclusion of monoamine receptors and transporters is guided by the structural alerts within this compound. The hERG assay is a critical safety screen to flag potential cardiotoxicity early in development.

Tier 2: Functional Cellular Assays

For any significant binding "hits" identified in Tier 1, it is essential to determine the functional consequence of this interaction (i.e., agonist, antagonist, or inverse agonist activity).

Protocol: cAMP Assay for GPCR Functional Activity (Example for a Gαi-coupled receptor like 5-HT1A)

  • Cell Culture: Culture a stable cell line expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A).

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, the compound will decrease forskolin-stimulated cAMP levels in a concentration-dependent manner.

    • For antagonist activity, the compound will block the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels.

    • Generate concentration-response curves to determine EC50 (for agonists) or IC50/Kb (for antagonists).

Causality Behind Experimental Choices: Functional assays provide crucial information beyond simple binding affinity. A compound that binds to a receptor may have no functional effect, or it could be a potent agonist or antagonist. This information is critical for interpreting the potential physiological consequences of off-target binding.

Visualizing Potential Pathways and Workflows

G cluster_0 Primary Target & Therapeutic Effect cluster_1 Potential Off-Target Interactions cluster_2 Potential Adverse Effects 5HT1A_Agonism 5-HT1A Receptor Agonism Anxiolysis_Antidepression Anxiolysis / Antidepression 5HT1A_Agonism->Anxiolysis_Antidepression D2_Antagonism D2 Receptor Antagonism EPS Extrapyramidal Symptoms D2_Antagonism->EPS Alpha1_Binding α1 Adrenergic Binding Dizziness Dizziness / Hypotension Alpha1_Binding->Dizziness 5HT2A_Antagonism 5-HT2A Receptor Antagonism Sleep_Changes Changes in Sleep/Mood 5HT2A_Antagonism->Sleep_Changes hERG_Inhibition hERG Channel Inhibition QTc_Prolongation QTc Prolongation hERG_Inhibition->QTc_Prolongation Compound C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Compound->5HT1A_Agonism Hypothesized Primary Action Compound->D2_Antagonism Potential Compound->Alpha1_Binding Potential Compound->5HT2A_Antagonism Potential Compound->hERG_Inhibition Potential

G Start Novel Compound: This compound Tier1 Tier 1: In Vitro Profiling (Broad Radioligand Binding Screen) Start->Tier1 Decision1 Significant Binding Hits (>50% inhibition @ 1µM)? Tier1->Decision1 Tier2 Tier 2: Functional Assays (e.g., cAMP, Ca2+ flux) Decision1->Tier2 Yes End_Safe Favorable Off-Target Profile Decision1->End_Safe No Decision2 Potent Functional Activity? Tier2->Decision2 Tier3 Tier 3: In Vivo Assessment (Safety Pharmacology & PK/PD) Decision2->Tier3 Yes Decision2->End_Safe No Tier3->End_Safe No Adverse Effects End_Risk Unfavorable Off-Target Profile (Potential for Side Effects) Tier3->End_Risk Adverse Effects Observed

Conclusion

References

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  • Buspirone side effects and how to avoid them - SingleCare. (2025, December 22). Retrieved from [Link]

  • Gepirone: After Nearly Two Decades, FDA Approves This Not-So-New Antidepressant. (n.d.). Retrieved from [Link]

  • Exxua (gepirone): Uses, Side Effects, Dosage & Reviews - GoodRx. (2024, April 16). Retrieved from [Link]

  • Gepirone Side Effects: Common, Severe, Long Term - Drugs.com. (2025, October 11). Retrieved from [Link]

  • Buspirone Side Effects: Common, Severe, Long Term - Drugs.com. (2025, May 22). Retrieved from [Link]

  • Buspirone (Buspar) Side Effects: Everything You Need to Know - GoodRx. (n.d.). Retrieved from [Link]

  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PubMed Central. (n.d.). Retrieved from [Link]

  • 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists - PubMed. (2013, April 27). Retrieved from [Link]

  • What You Need to Know About Gepirone (Exxua) | Benefits, Side Effects, and Review of Trials. (2024, September 27). Retrieved from [Link]

  • Gepirone Uses, Side Effects & Warnings - Drugs.com. (2025, September 30). Retrieved from [Link]

  • Buspirone (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]

  • An Open Study of Oral Flesinoxan, a 5-HT1A Receptor Agonist, in Treatment-Resistant Depression - PubMed. (n.d.). Retrieved from [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI. (n.d.). Retrieved from [Link]

  • Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed. (n.d.). Retrieved from [Link]

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - MDPI. (n.d.). Retrieved from [Link]

  • The anxiolytic effects of flesinoxan, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects - PubMed. (n.d.). Retrieved from [Link]

  • Effect of sustained administration of the 5-HT1A receptor agonist flesinoxan on rat 5-HT neurotransmission - PubMed. (n.d.). Retrieved from [Link]

  • Anticonflict effects of the 5-HT1A compound flesinoxan - PubMed. (n.d.). Retrieved from [Link]

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  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed. (2010, August 26). Retrieved from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. (2025, April 1). Retrieved from [Link]

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A Comparative Benchmarking Guide to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine (GBR-12935) and Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, widely known in the scientific community as GBR-12935, against a panel of well-characterized dopamine reuptake inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profile of GBR-12935, supported by experimental data and detailed, replicable methodologies. Our objective is to furnish the scientific community with a robust framework for benchmarking this potent and selective dopamine transporter (DAT) ligand.

Introduction: The Significance of Selective Dopamine Reuptake Inhibition

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This mechanism stringently controls the duration and intensity of dopamine signaling, a process integral to motor control, motivation, reward, and various cognitive functions. Consequently, the DAT is a primary target for a spectrum of therapeutic agents and substances of abuse.

GBR-12935, a piperazine derivative, has emerged as a valuable research tool due to its high affinity and remarkable selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity allows for the precise investigation of DAT function in complex neurological pathways. This guide will quantitatively compare GBR-12935 to other notable DAT inhibitors, including its close analog GBR-12909, the non-selective but widely studied cocaine, and the clinically relevant methylphenidate.

Mechanism of Action: Enhancing Dopaminergic Signaling

The principal mechanism of action for GBR-12935 and the other compounds discussed herein is the competitive inhibition of the dopamine transporter. By binding to the DAT, these ligands block the reuptake of dopamine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This elevated extracellular dopamine concentration results in enhanced and prolonged activation of postsynaptic dopamine receptors, thereby amplifying dopaminergic signaling.

Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Synaptic Vesicle presynaptic->vesicle Packaging dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptors Postsynaptic Dopamine Receptors (D1, D2, etc.) dopamine->receptors Binding & Signal Transduction gbr12935 GBR-12935 gbr12935->dat Inhibition

Caption: Dopaminergic synapse and the inhibitory action of GBR-12935 on the dopamine transporter.

Comparative In Vitro Profile: Binding Affinity and Selectivity

A ligand's utility, whether for therapeutic or research purposes, is fundamentally defined by its binding affinity for its intended target and its selectivity over other potential targets. The following data, summarized from multiple studies, illustrates the superior selectivity of GBR-12935 for the dopamine transporter.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

LigandDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT:SERT Selectivity RatioDAT:NET Selectivity Ratio
GBR-12935 1.1[1]355[1]2400[1]3232182
GBR-12909 1.0[1]>10,000[1]200[1]>10,000200
Cocaine 260[1]310[1]530[1]1.22.0
Methylphenidate ~100[2]~100,000[3]~100[4]~1000~1

Note: Ki values can exhibit variability across different studies due to variations in experimental conditions. The data presented are representative values to illustrate relative affinities and selectivities.

Expertise & Experience in Data Interpretation: A higher selectivity ratio signifies a greater preference for the dopamine transporter. As the data clearly indicates, GBR-12935 possesses a remarkable selectivity for the DAT, particularly when contrasted with a non-selective ligand like cocaine. This high selectivity is crucial for isolating the effects of DAT inhibition from those of SERT and NET modulation in experimental systems.

Experimental Protocols: A Guide to In Vitro Characterization

The validation of a ligand's binding profile relies on robust and well-defined experimental protocols. Here, we provide detailed methodologies for conducting radioligand binding and dopamine uptake assays.

Protocol 1: Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the dopamine transporter.

Causality Behind Experimental Choices:

  • Radioligand Selection: [³H]WIN 35,428 is a commonly used radioligand for DAT binding assays due to its high affinity and commercial availability.[5] Its use allows for sensitive detection of binding.

  • Tissue Preparation: Striatal tissue is chosen due to its high density of dopamine transporters.[6] The preparation of synaptosomes, which are resealed presynaptic terminals, provides a physiologically relevant system containing functional DAT.[3][7]

Materials:

  • [³H]WIN 35,428 (Radioligand)

  • Test compound (e.g., GBR-12935)

  • Non-labeled DAT inhibitor (e.g., GBR-12909 at 10 µM for non-specific binding)

  • Rat striatal tissue

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a non-labeled DAT inhibitor (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

    • 100 µL of the prepared membrane suspension (approximately 20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]WIN 35,428) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Causality Behind Experimental Choices:

  • Synaptosomes vs. Cultured Cells: While cell lines expressing DAT are a viable option, synaptosomes provide a model that more closely resembles the native environment of the transporter, including the presence of associated proteins and the intracellular milieu.[3][7]

  • Inhibitors of Other Transporters: Desipramine (a NET inhibitor) is included to prevent uptake through any contaminating noradrenergic terminals, thus ensuring the measured uptake is specific to DAT.[8]

Materials:

  • [³H]Dopamine

  • Test compound (e.g., GBR-12935)

  • Known DAT inhibitor (e.g., nomifensine at 10 µM for non-specific uptake)

  • Rat striatal synaptosomes (prepared as in Protocol 1)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (containing 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, and 10 mM glucose, pH 7.4), supplemented with 10 µM pargyline and 0.1% ascorbic acid.

  • Desipramine

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat striatum as described in the binding assay protocol.

  • Assay Setup: Pre-warm the uptake buffer to 37°C. In a 96-well plate, add 100 µL of uptake buffer containing varying concentrations of the test compound and 100 nM desipramine. For control wells (100% uptake), add buffer with desipramine but without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.

  • Pre-incubation: Add 50 µL of the synaptosome suspension to each well and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Uptake: Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).

  • Incubation: Incubate the plate at 37°C for 5-10 minutes to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly filtering the contents through glass fiber filters and washing three times with ice-cold uptake buffer.

  • Quantification and Analysis: Lyse the synaptosomes on the filters with a scintillation fluid and quantify the radioactivity. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value using non-linear regression analysis.

Experimental Workflow cluster_binding Protocol 1: Radioligand Binding Assay cluster_uptake Protocol 2: Dopamine Uptake Assay p1_prep Membrane Preparation (Rat Striatum) p1_setup Assay Setup ([3H]WIN 35,428, Test Compound) p1_prep->p1_setup p1_incubate Incubation (4°C, 2-3 hours) p1_setup->p1_incubate p1_filter Filtration & Washing p1_incubate->p1_filter p1_quant Quantification (Scintillation Counting) p1_filter->p1_quant p1_analysis Data Analysis (IC50 -> Ki) p1_quant->p1_analysis p2_prep Synaptosome Preparation (Rat Striatum) p2_setup Assay Setup & Pre-incubation (Test Compound, 37°C) p2_prep->p2_setup p2_initiate Initiate Uptake ([3H]Dopamine) p2_setup->p2_initiate p2_incubate Incubation (37°C, 5-10 min) p2_initiate->p2_incubate p2_terminate Termination & Washing p2_incubate->p2_terminate p2_quant Quantification & Analysis (IC50) p2_terminate->p2_quant

Caption: Workflow for in vitro characterization of DAT inhibitors.

Comparative In Vivo Profile: Locomotor Activity

The in vivo effects of dopamine reuptake inhibitors are often assessed by measuring changes in spontaneous locomotor activity in rodents. Increased dopaminergic signaling in motor-related brain regions, such as the nucleus accumbens and striatum, typically results in hyperlocomotion.

Table 2: Comparative Effects on Locomotor Activity in Mice

LigandMaximally Active Dose (mg/kg, i.p.)StrainObservations
GBR-12935 10[9]C57BL/6JGreater locomotor stimulation compared to DBA/2J mice.[9]
Cocaine 32[9]C57BL/6J & DBA/2JGreater initial stimulation in DBA/2J mice, with tolerance developing upon repeated injections.[9]
Methylphenidate 2.5 - 5.0VariousDose-dependent increases in locomotor activity.[10][11]

Expertise & Experience in Data Interpretation: The data reveals that while both GBR-12935 and cocaine increase locomotor activity, there are important qualitative differences. GBR-12935 produces a consistent stimulant effect with repeated administration, whereas cocaine can lead to tolerance in some mouse strains.[9] This highlights that while the primary mechanism of DAT inhibition is shared, other pharmacological properties of these compounds likely contribute to their overall in vivo profiles. The genetic background of the animal model is also a critical variable influencing the behavioral response.[9]

Protocol 3: Rodent Locomotor Activity Assessment

This protocol outlines a standardized procedure for evaluating the effects of a test compound on locomotor activity in mice.

Causality Behind Experimental Choices:

  • Habituation: A habituation period is essential to reduce the influence of novelty-induced hyperactivity on the drug's effects, ensuring that the measured activity is primarily driven by the pharmacological intervention.

  • Apparatus: Automated locomotor activity chambers with infrared beams provide an objective and quantifiable measure of movement, minimizing observer bias.[1]

Materials:

  • Test compound (e.g., GBR-12935) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Male C57BL/6J mice (8-10 weeks old)

  • Automated locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H) with infrared beam arrays

Procedure:

  • Acclimation: Move the mice to the testing room at least 60 minutes before the experiment to acclimate to the environment.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to explore freely for 30-60 minutes.

  • Administration: Remove the mice from the chambers, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the mice to the same chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis: Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Calculate the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking this compound (GBR-12935) against other dopamine reuptake inhibitors. The experimental data and detailed protocols underscore the high affinity and selectivity of GBR-12935 for the dopamine transporter, making it an invaluable tool for dissecting the roles of dopaminergic signaling in health and disease.

The in vitro binding and uptake assays confirm its potent and selective inhibition of DAT. The in vivo locomotor activity data, while highlighting its stimulant properties, also reveal important distinctions from less selective compounds like cocaine, particularly in the context of repeated administration.

For future investigations, it is recommended to conduct direct, side-by-side comparisons of these compounds under identical experimental conditions to minimize inter-study variability. Further characterization of the pharmacokinetic profiles and off-target effects of these ligands will also provide a more complete understanding of their in vivo actions. The methodologies presented herein serve as a robust starting point for such endeavors, enabling researchers to generate high-quality, reproducible data to advance the field of dopamine pharmacology.

References

  • PubMed Central. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • PubMed Central. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. [Link]

  • PubMed. (n.d.). Comparison of cocaine and GBR 12935: effects on locomotor activity and stereotypy in two inbred mouse strains. [Link]

  • PubMed. (n.d.). Preadolescent methylphenidate versus cocaine treatment differ in the expression of cocaine-induced locomotor sensitization during adolescence and adulthood. [Link]

  • PubMed Central. (n.d.). Differential effects of methylphenidate and cocaine on GABA transmission in sensory thalamic nuclei. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. [Link]

  • PubMed Central. (n.d.). Tactics for preclinical validation of receptor-binding radiotracers. [Link]

  • BMC Pharmacology. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • MDPI. (2023). Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenidate: A Review. [Link]

  • PubMed. (2006). Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats. [Link]

  • PubMed. (n.d.). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. [Link]

  • MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. [Link]

  • protocols.io. (2025). Striatal synaptosome preparation V.1. [Link]

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A Comparative Guide to the Enantioselective Synthesis and Biological Activity of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a chiral amine that holds significant potential in medicinal chemistry. Its structural motif, a 1-aryl-cycloalkylamine, is a key pharmacophore in a variety of biologically active compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the leading enantioselective synthetic strategies for this compound and delves into its predicted biological activity based on structure-activity relationship (SAR) studies of analogous molecules. We will objectively compare various synthetic methodologies, providing the necessary experimental insights for their application, and contextualize the potential therapeutic applications of the target molecule.

Enantioselective Synthesis Strategies: A Comparative Analysis

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of efficient enantioselective synthetic routes is of paramount importance. Below, we compare several cutting-edge methodologies that can be employed to synthesize the desired enantiomers of this compound with high purity.

Catalytic Asymmetric Hydrogenation of Prochiral Imines

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines.[1][2] This approach involves the hydrogenation of a prochiral imine precursor in the presence of a chiral metal catalyst.

Workflow:

cluster_0 Synthesis of Prochiral Imine cluster_1 Asymmetric Hydrogenation Start 1-(4-Fluorophenyl)cyclopentan-1-carbonitrile Ketone 1-(4-Fluorophenyl)cyclopentan-1-carbaldehyde Start->Ketone DIBAL-H reduction Imine N-(1-(4-Fluorophenyl)cyclopentylmethylene)methanamine Ketone->Imine Reaction with Methylamine Hydrogenation Asymmetric Hydrogenation Imine->Hydrogenation H2, Chiral Catalyst (e.g., Rh, Ir, Mn-based) Product (R)- or (S)-C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Hydrogenation->Product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Rationale:

The success of this method hinges on the choice of the chiral catalyst. Iridium and Rhodium-based catalysts with chiral phosphine ligands have traditionally been the workhorses in this field.[1][3] More recently, earth-abundant metal catalysts, such as those based on manganese, have emerged as highly effective and more sustainable alternatives.[2] The selection of the ligand is critical for achieving high enantioselectivity, as it creates the chiral environment around the metal center that directs the hydrogenation to one face of the imine.

Comparative Data for Analogous Systems:

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
[Ir(COD)Cl]2 / Chiral LigandN-Aryl Imines>95%[3]
Rh(I) / Chiral DiphosphineEnamidesup to 99%[1]
Chiral Manganese ComplexDialkyl Ketiminesup to 99%[2]

Advantages:

  • High atom economy.

  • Direct access to the chiral amine.

  • High enantioselectivities are often achievable.

Limitations:

  • Requires synthesis of the imine precursor.

  • Catalyst cost and sensitivity can be a concern, although newer earth-abundant metal catalysts are addressing this.

Biocatalytic Asymmetric Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly used in pharmaceutical synthesis. For the synthesis of this compound, two main classes of enzymes are particularly relevant: imine reductases (IREDs) and transaminases (TAs).

Workflow:

cluster_0 Enzymatic Routes Ketone 1-(4-Fluorophenyl)cyclopentyl methyl ketone TA_Route Transaminase (TA) Ketone->TA_Route Amine Donor Imine N-(1-(4-Fluorophenyl)cyclopentylmethylene)methanamine IRED_Route Imine Reductase (IRED) Imine->IRED_Route NAD(P)H Product (R)- or (S)-C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine IRED_Route->Product TA_Route->Product

Caption: Biocatalytic Synthesis Routes.

Experimental Rationale:

  • Imine Reductases (IREDs): These enzymes catalyze the reduction of imines to amines with high enantioselectivity, using a nicotinamide cofactor (NADH or NADPH) as the reducing agent. Recent studies have demonstrated the successful use of engineered IREDs for the synthesis of bulky chiral amines with excellent yields and enantiomeric excess values greater than 99%.[4] The reaction is typically performed in an aqueous buffer system at or near room temperature.

  • Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate. This method allows for the direct conversion of the corresponding ketone, 1-(4-fluorophenyl)cyclopentyl methyl ketone, to the desired chiral amine. Through directed evolution, transaminases have been engineered to accept bulky substrates and exhibit high enantioselectivity.

Comparative Data for Analogous Systems:

Enzyme TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Engineered IREDN-Cyclopropylmethyl-1-aryl-1-phenylmethylimines>99%[4]
Engineered TransaminasePrositagliptin ketone>99.5%(Implied from general knowledge of sitagliptin synthesis)

Advantages:

  • Exceptional enantioselectivity.

  • Mild reaction conditions (aqueous media, room temperature).

  • Environmentally friendly.

Limitations:

  • Enzyme availability and cost can be a factor, although many are now commercially available.

  • Substrate scope of naturally occurring enzymes can be limited, often requiring protein engineering.

Chiral Auxiliary-Mediated Synthesis

A classical yet reliable approach to enantioselective synthesis involves the use of a chiral auxiliary. This method relies on the temporary attachment of a chiral molecule to the substrate to direct a diastereoselective reaction, after which the auxiliary is removed.

Workflow:

cluster_0 Chiral Auxiliary Approach Start 1-(4-Fluorophenyl)cyclopentane-1-carboxylic acid Amide Formation of Chiral Amide Start->Amide Chiral Amine Auxiliary Reduction Diastereoselective Reduction Amide->Reduction Cleavage Auxiliary Cleavage Reduction->Cleavage Product (R)- or (S)-C-[1-(4-Fluoro-phenyl)- cyclopentyl]-methylamine Cleavage->Product

Caption: Chiral Auxiliary-Mediated Synthesis.

Experimental Rationale:

In this approach, the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid, is coupled with a chiral amine to form a diastereomeric amide. Subsequent reduction of the amide carbonyl group to a methylene group proceeds diastereoselectively due to the steric influence of the chiral auxiliary. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched target amine.

Advantages:

  • Often reliable and predictable stereochemical outcome.

  • Well-established chemical principles.

Limitations:

  • Not atom-economical due to the use of a stoichiometric amount of the chiral auxiliary.

  • Requires additional steps for attachment and removal of the auxiliary.

Predicted Biological Activity: A Focus on Monoamine Transporters

The 1-aryl-cycloalkylamine scaffold is a well-known pharmacophore that targets monoamine transporters (MATs), which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[5][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[7]

Structure-Activity Relationship (SAR) Insights:

SAR studies of various 1,2-diarylethylamines and related compounds have revealed that these molecules can exhibit potent affinities for NMDAR, DAT, NET, and SERT.[8] The presence of a 4-fluorophenyl group is a common feature in many compounds that bind to these transporters. For instance, compounds with a bis(4-fluorophenyl)methyl moiety have shown high affinity for the dopamine transporter.[9][10]

Based on these precedents, it is highly probable that This compound will act as a monoamine transporter inhibitor . The specific selectivity profile (i.e., its relative affinity for SERT, DAT, and NET) will depend on the stereochemistry and the overall conformation of the molecule.

Potential Therapeutic Applications:

Inhibitors of monoamine transporters are used to treat a wide range of central nervous system (CNS) disorders.[6] Depending on its selectivity profile, this compound could be investigated for the following therapeutic applications:

  • Depression and Anxiety Disorders: If the compound is a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).[6]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): If the compound primarily inhibits the reuptake of dopamine and norepinephrine.[6]

  • Neuropathic Pain: Dual inhibition of SERT and NET is a validated mechanism for the treatment of chronic pain.

  • Substance Use Disorders: Atypical dopamine transporter inhibitors are being explored for their potential to treat psychostimulant abuse.[9]

Comparison with Existing Monoamine Transporter Inhibitors:

CompoundMechanism of ActionTherapeutic Use
Fluoxetine (Prozac)Selective Serotonin Reuptake Inhibitor (SSRI)Depression, Anxiety
Venlafaxine (Effexor)Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)Depression, Anxiety, Neuropathic Pain
Methylphenidate (Ritalin)Dopamine-Norepinephrine Reuptake Inhibitor (DNRI)ADHD
This compound Predicted Monoamine Transporter Inhibitor Potential for Depression, Anxiety, ADHD, Neuropathic Pain

Conclusion

This compound represents a promising scaffold for the development of novel CNS-active agents. This guide has outlined and compared several robust enantioselective synthetic strategies, including catalytic asymmetric hydrogenation, biocatalysis, and the use of chiral auxiliaries. Each method offers distinct advantages and the optimal choice will depend on factors such as scale, cost, and desired enantiopurity. Based on extensive SAR data for analogous compounds, the primary biological target for this molecule is likely to be one or more of the monoamine transporters. Further biological evaluation is warranted to elucidate its specific pharmacological profile and to explore its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

References

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC - PubMed Central. Available at: [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. Available at: [Link]

  • Overview of Monoamine Transporters. PMC - PubMed Central. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines: an Efficient Route to Unnatural N‐Alkyl Arylalanines and Related Derivatives. ResearchGate. Available at: [Link]

  • Monoamine transporter - Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

  • Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents.
  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol. SciSpace. Available at: [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Available at: [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC - PubMed Central. Available at: [Link]

  • Asymmetric hydrogenation of ketimines with minimally different alkyl groups. PubMed. Available at: [Link]

  • Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. PMC - NIH. Available at: [Link]

  • Plasma membrane monoamine reuptake transporters (DAT, SERT and NET).... ResearchGate. Available at: [Link]

  • The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. PubMed. Available at: [Link]

  • Novel norepinephrine reuptake inhibitors for the treatment of central nervous system disorders. Google Patents.
  • An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes. PubMed. Available at: [Link]

  • Studies of the Biogenic Amine Transporters. 12. Identification of Novel Partial Inhibitors of Amphetamine-Induced Dopamine Release. Semantic Scholar. Available at: [Link]

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A Comparative Guide to the Physicochemical and Spectroscopic Properties of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: Bridging Predictive and Experimental Analyses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of a compound's properties is paramount. This guide provides an in-depth comparison of the predicted and experimental physicochemical and spectroscopic properties of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine . Due to a notable absence of published experimental data for this specific molecule, this document serves a dual purpose: it presents a robust set of predicted properties derived from computational models and outlines the rigorous experimental protocols that would be employed for their empirical validation. This approach offers a foundational dataset for researchers and underscores the critical interplay between in silico prediction and hands-on laboratory verification in modern chemical and pharmaceutical research.

Introduction to this compound

This compound, with the CAS Number 75180-50-6, is a primary amine containing a fluorophenyl group attached to a cyclopentyl ring.[1] Its molecular formula is C12H16FN, and it has a molecular weight of approximately 193.26 g/mol .[1] The presence of a fluorine atom, a primary amine, and a distinct cycloalkyl-aryl scaffold suggests potential applications in medicinal chemistry, as these features can significantly influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile.

Part 1: Physicochemical Properties: A Tale of Prediction and Verification

The physicochemical properties of a compound are the bedrock of its developability, influencing everything from solubility and absorption to its interaction with biological targets. In the absence of empirical data, we turn to computational methods to forecast these critical parameters.

Table 1: Comparison of Predicted Physicochemical Properties
PropertyPredicted ValueExperimental Protocol Summary
Melting Point (°C) 55-95 (Broad Range Estimate)Determined by Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.
Boiling Point (°C) ~250-270 (at 760 mmHg)Measured via distillation under controlled pressure, often requiring vacuum for high-boiling compounds.
pKa (Basic) 9.5 - 10.5Potentiometric titration with a standardized acid is the gold standard for pKa determination.
LogP (o/w) 2.8 - 3.5Shake-flask method (octanol-water partition) followed by UV-Vis or HPLC analysis of the phases.
Aqueous Solubility Low to ModerateAssessed by methods such as nephelometry or HPLC after equilibration of the solid in water.

Note: The predicted values are aggregated from various computational models and should be considered estimates pending experimental verification.

In-Depth Look: Causality and Experimental Design

pKa - The Ionization Constant: The predicted basic pKa of around 9.5 to 10.5 is attributed to the primary amine group. This value is crucial as it dictates the compound's charge state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation: A precise concentration of this compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.

  • Data Acquisition: A calibrated pH electrode monitors the pH of the solution as a function of the volume of titrant added.

  • Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the amine is protonated.

LogP - Lipophilicity: The predicted LogP value in the range of 2.8 to 3.5 suggests that the compound is moderately lipophilic. This is a key indicator of its ability to cross cell membranes and its potential for oral absorption. The "rule of five" in drug discovery often considers a LogP below 5 to be favorable for oral bioavailability.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically octanol), and an equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Part 2: Spectroscopic Characterization: The Fingerprints of a Molecule

Spectroscopic techniques provide invaluable information about a molecule's structure, connectivity, and functional groups. While experimental spectra for this compound are not publicly available, we can predict the key features that would be observed.

Table 2: Predicted vs. Expected Experimental Spectroscopic Data
TechniquePredicted Key FeaturesExperimental Approach
¹H NMR Aromatic protons (doublets, ~7.0-7.4 ppm), Cyclopentyl protons (multiplets, ~1.5-2.2 ppm), CH₂-N protons (~2.5-3.0 ppm), NH₂ protons (broad singlet)Dissolve in a deuterated solvent (e.g., CDCl₃) and acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz).
¹³C NMR Aromatic carbons (~115-165 ppm, with C-F splitting), Cyclopentyl carbons (~25-50 ppm), Quaternary carbon (~45-55 ppm), CH₂-N carbon (~40-50 ppm)Acquired in conjunction with ¹H NMR, often with proton decoupling to simplify the spectrum.
FT-IR (cm⁻¹) N-H stretch (two bands, ~3300-3400), C-H stretches (aromatic and aliphatic, ~2850-3100), C=C stretch (aromatic, ~1500-1600), C-F stretch (~1200-1250)The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
Mass Spec. (MS) Molecular Ion (M⁺) peak at m/z 193.13. Key fragments from loss of methylamine or cyclopentyl groups.Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Visualizing the Experimental Workflow

The characterization of a novel compound like this compound follows a logical and systematic workflow to ensure its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure MS Mass Spectrometry (HRMS) NMR->MS Confirm MW IR FT-IR Spectroscopy MS->IR Functional Groups pKa pKa Determination IR->pKa LogP LogP Measurement pKa->LogP Solubility Aqueous Solubility LogP->Solubility MP Melting Point Analysis Solubility->MP FinalData Comprehensive Data Package MP->FinalData

Caption: Experimental workflow for the synthesis and characterization of a novel chemical entity.

Conclusion: The Path Forward in a Data-Scarce Landscape

While the current body of public knowledge lacks experimental data for this compound, this guide provides a robust framework for its investigation. The computationally predicted properties offer valuable initial insights for researchers, guiding hypothesis generation and experimental design. The detailed protocols outlined herein represent the standard, validated methods that would be employed to generate the empirical data necessary to confirm these predictions. As research into this and related compounds progresses, the synergy between predictive modeling and rigorous experimental work will be essential in unlocking their full potential.

References

  • This guide is a synthesized document based on established principles of chemical analysis and computational chemistry. Specific data points for this compound are based on computational predictions in the absence of published experimental values.
  • Standard experimental protocols are derived from established methodologies in analytical and physical chemistry.
  • XIXISYS LLC. This compound (CAS No. 75180-50-6) SDS. Available from: [Link] (Accessed January 17, 2026).[1]

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A Comparative Guide to the Synthesis and Bioassay of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: Navigating Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a chemical entity to a potential therapeutic is paved with the challenges of reproducibility. This guide provides an in-depth technical comparison of the synthesis and potential bioassays for the novel compound C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering insights to enhance the reliability and success of your research endeavors.

Part 1: Synthesis of this compound: A Reproducible Pathway and Its Alternatives

The synthesis of the target compound, a primary amine, is most effectively approached through the reduction of a nitrile intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile. This section will detail a robust protocol for this conversion and compare it with alternative reduction methodologies.

Primary Synthetic Route: Reductive Amination via Nitrile Intermediate

This two-step synthesis offers a reliable and scalable method for producing this compound.

Step 1: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile

The initial and critical step is the formation of the carbon-carbon bond between the fluorophenyl and cyclopentyl moieties. A common and effective method involves the nucleophilic substitution of a halogenated aromatic compound with cyclopentanecarbonitrile.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1-bromo-4-fluorobenzene (1 equivalent), cyclopentanecarbonitrile (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable anhydrous solvent, such as toluene or dioxane. To this mixture, add a base, for instance, sodium tert-butoxide (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Step 2: Reduction of 1-(4-fluorophenyl)cyclopentanecarbonitrile to this compound

The reduction of the nitrile group to a primary amine is a pivotal transformation. Lithium aluminum hydride (LiAlH₄) is a potent and commonly used reducing agent for this purpose.[1][2][3]

Experimental Protocol: Reduction of Nitrile to Amine

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 1-(4-fluorophenyl)cyclopentanecarbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[4]

  • Extraction and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield this compound.

Comparative Analysis of Nitrile Reduction Methods

While LiAlH₄ is effective, its pyrophoric nature necessitates careful handling. The following table compares alternative reducing agents, highlighting their impact on reproducibility and safety.

Reducing AgentTypical ConditionsAdvantagesDisadvantagesImpact on Reproducibility
Lithium Aluminum Hydride (LiAlH₄) [1][5][6]Anhydrous THF, refluxHigh reactivity, good yieldsPyrophoric, requires stringent anhydrous conditions, can reduce other functional groupsHigh, provided moisture is rigorously excluded.
Borane-Tetrahydrofuran Complex (BH₃·THF) [1]THF, refluxMilder than LiAlH₄, more selectiveCan be less reactive, may require longer reaction timesGood, sensitive to the quality and concentration of the BH₃·THF solution.
Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) [1][2]H₂ gas, catalyst (Raney Ni or Pd/C), alcohol/ammonia solvent, elevated pressure and temperature"Green" and scalable, avoids pyrophoric reagentsRequires specialized high-pressure equipment, potential for over-reduction to secondary aminesCan be variable depending on catalyst activity, purity of hydrogen, and precise control of pressure and temperature.

Causality Behind Experimental Choices: The choice of reducing agent is a critical determinant of the synthesis's success and reproducibility. For laboratory-scale synthesis where high reactivity is desired, LiAlH₄ is often the reagent of choice despite its handling challenges. For larger-scale industrial applications, catalytic hydrogenation is generally preferred due to its cost-effectiveness and improved safety profile.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 1-Bromo-4-fluorobenzene + Cyclopentanecarbonitrile B 1-(4-fluorophenyl)cyclopentanecarbonitrile A->B Pd(PPh₃)₄, NaOtBu Toluene, Reflux C This compound B->C 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic route to this compound.

Part 2: Bioassays for this compound: A Focus on Monoamine Transporters

Given the structural similarity of this compound to known monoamine reuptake inhibitors, a logical starting point for its biological characterization is to assess its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7][8] This section outlines protocols for radioligand binding and uptake inhibition assays, which are the gold standard for characterizing such interactions.[9][10]

Radioligand Binding Assays: Determining Affinity

Radioligand binding assays measure the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.[11][12]

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter. Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) with varying concentrations of the test compound, this compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Uptake Inhibition Assays: Assessing Functional Activity

Uptake inhibition assays measure the ability of a compound to block the transport of a radiolabeled substrate into cells expressing the transporter.[8][9][13]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Plate cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37 °C.

  • Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Serotonin for SERT, [³H]Norepinephrine for NET) to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37 °C to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and measure the radioactivity in the lysate using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the substrate uptake.

Ensuring Reproducibility in Bioassays

The reproducibility of cell-based assays is influenced by numerous factors.[14][15] Careful control of these variables is paramount for generating reliable and comparable data.

Key Factors Affecting Bioassay Reproducibility:

  • Cell Line Integrity: Regularly verify the identity and purity of the cell lines. Monitor passage number, as high-passage cells can exhibit altered transporter expression and function.

  • Reagent Quality: Use high-quality, validated reagents, including radioligands, substrates, and cell culture media. Batch-to-batch variability in serum can significantly impact cell growth and assay performance.

  • Assay Conditions: Precisely control incubation times, temperatures, and buffer compositions.

  • Instrumentation: Regularly calibrate and maintain all equipment, including pipettes, incubators, and scintillation counters.

  • Data Analysis: Consistently apply appropriate statistical methods and curve-fitting algorithms.

Comparative Overview of Bioassay Platforms
Assay TypePrincipleInformation GainedAdvantagesDisadvantages
Radioligand Binding [11][12]Measures competitive displacement of a radiolabeled ligand from its target.Binding affinity (Kᵢ)High throughput, well-established, provides direct measure of target interaction.Does not provide information on functional activity (agonist vs. antagonist).
Uptake Inhibition [8][9][13]Measures the inhibition of radiolabeled substrate transport into cells.Functional potency (IC₅₀)Provides a measure of functional activity, more physiologically relevant than binding alone.Can be more variable than binding assays, susceptible to off-target effects influencing cell health.
Fluorescence-Based Assays [13][16]Utilizes fluorescent substrates or sensors to monitor transporter activity.Real-time kinetics, functional potencyNo radioactivity, allows for kinetic measurements in live cells.May be less sensitive than radioligand assays, potential for compound interference with fluorescence.
Visualization of Bioassay Principles

Bioassay_Principles cluster_0 Radioligand Binding Assay cluster_1 Uptake Inhibition Assay A Transporter D Bound Complex A->D Forms B Radioligand (*) (e.g., [³H]WIN 35,428) B->A Binds E Unbound Radioligand B->E C Test Compound (this compound) C->A Competes F Cell with Transporter I Inhibited Uptake F->I Results in J Normal Uptake F->J Results in G Radiolabeled Substrate (*) (e.g., [³H]Dopamine) G->F Transported H Test Compound H->F Blocks

Caption: Principles of radioligand binding and uptake inhibition assays.

Conclusion

The successful synthesis and biological evaluation of novel compounds like this compound hinge on the adoption of robust and reproducible methodologies. By understanding the underlying principles of the synthetic routes and bioassays, and by carefully controlling for potential sources of variability, researchers can enhance the quality and reliability of their data. This guide provides a framework for such an approach, empowering scientists to navigate the complexities of drug discovery with greater confidence and efficiency.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. The responsible management of research chemicals like C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a cornerstone of scientific integrity and laboratory safety. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.

This document provides essential, immediate safety and logistical information for the operational handling and final disposal of this compound (CAS No. 75180-50-6).

Core Principle: Proactive Hazard Assessment and Waste Characterization

Before any disposal plan can be enacted, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for every novel research chemical is not always available, a conservative assessment based on analogous structures is a professionally accepted and prudent approach. This compound, an amine-based compound, must be treated as hazardous waste in accordance with federal and local regulations.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Any chemical that is unwanted, unusable, or expired and poses a potential hazard to human health or the environment is considered chemical waste.[3] For disposal purposes, this compound should be managed as a regulated chemical waste due to its potential characteristics of toxicity and irritation.

Property Identifier / Expected Characteristic Source / Rationale
Chemical Name This compound-
CAS Number 75180-50-6[4]
Molecular Formula C12H16FN[4][5]
Inferred Hazards Skin Irritant, Serious Eye Irritant/Damage, Respiratory Irritant, Harmful if SwallowedBased on SDS data for structurally similar aromatic amine compounds.[6][7]
Incompatibilities Strong oxidizing agents, Acids, Acid chlorides, Acid anhydridesAmine compounds can react violently or exothermically with these materials.[6][8]
HazardousDecomposition Thermal decomposition may produce Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and Hydrogen fluoride (HF).Common decomposition products for fluorinated organic amines upon combustion.[6]

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site handling is the first and most critical step in the disposal lifecycle. All chemical waste must be managed from its point of generation to its final disposal, a principle often referred to as "cradle to grave."[2]

Step 1: Container Selection and Preparation

The integrity of your waste container is paramount to preventing leaks and exposures.

  • Choose a Compatible Container: Use a sturdy, leak-proof container made of chemically resistant material (e.g., borosilicate glass, high-density polyethylene). The original product container is often a suitable choice if it's in good condition.[9] Crucially, do not use metal containers for acidic or potentially corrosive amine solutions. [8][9]

  • Ensure Proper Sealing: The container must have a secure, tight-fitting lid. Open containers that allow for evaporation are a direct violation of EPA regulations and a significant safety hazard.[3][9] The container must remain closed except when waste is being added.[10]

  • Maintain External Cleanliness: Ensure the outside of the container is free from chemical residue.[9]

Step 2: Accurate and Compliant Labeling

Improperly labeled waste is a major compliance issue and a danger to all personnel. From the moment the first drop of waste enters the container, it must be labeled.

  • Mandatory Wording: The label must clearly state the words "HAZARDOUS WASTE." [11][12]

  • Identify Contents: List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[10][13]

  • Display Hazard Information: The label must include a clear hazard warning. This can be achieved using GHS pictograms (e.g., exclamation mark for irritant, corrosion symbol) or other standard systems like NFPA or HMIS diamonds.[11][12]

Step 3: Segregation and Safe Accumulation

Proper segregation prevents dangerous chemical reactions. This compound waste must be stored separately from incompatible materials.

  • Establish a Satellite Accumulation Area (SAA): This is a designated area in the laboratory, at or near the point of waste generation, where hazardous waste is collected.[11][13] It must be under the control of laboratory personnel.[14]

  • Segregate Incompatibles: Store your amine waste away from acids, bases, and strong oxidizers.[13] Keeping incompatible waste streams in separate secondary containment tubs is a best practice.

  • Volume Limits: An SAA may accumulate no more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[11] To maintain a safe and compliant laboratory, request waste pickups routinely to keep accumulated volumes to a minimum.[3]

Final Disposal and Decontamination Procedures

Disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) department or a licensed waste management vendor.

Disposal of Unused Product and Contaminated Solutions
  • Ensure the waste container is properly sealed and labeled as described in Section 2.

  • Store the container in your designated SAA, segregated from incompatibles.

  • Contact your institution's EHS office to schedule a hazardous waste pickup.[10] Do not attempt to dispose of this chemical through any other means.

  • The ultimate disposal method will likely be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF), which is equipped with afterburners and scrubbers to handle hazardous decomposition products.[2][6]

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Grossly Contaminated Items: Materials like gloves, absorbent pads, or glassware that are heavily contaminated with this compound should be collected in a separate, sealed, and clearly labeled container or bag for disposal as solid hazardous waste.[15]

  • Empty Containers: An "empty" container may still hold hazardous residue. The standard procedure is to triple-rinse the container.[3]

    • Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone).

    • Collect the first rinsate as hazardous waste. [10] Given the unknown but potential toxicity of this compound, it is best practice to collect all three rinsates and combine them with your liquid hazardous waste stream.

    • After rinsing and air-drying, obliterate or remove all original labels from the container before disposing of it in the appropriate glass or solid waste bin.[3]

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposition cluster_3 Decontamination Path A Generate Waste (Pure Chemical, Solution, or Contaminated Material) B Select Compatible, Leak-Proof Container A->B C Label Container: 'HAZARDOUS WASTE' + Contents + Hazards B->C D Store in Designated SAA C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Request Pickup from Institutional EHS E->F G Transfer to Licensed Hazardous Waste Vendor F->G H Final Disposal via High-Temperature Incineration G->H I Empty Container or Contaminated Labware J Triple Rinse with Appropriate Solvent I->J K Collect Rinsate as Liquid Hazardous Waste J->K L Dispose of Clean, Defaced Container J->L K->C

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[8]

    • Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a decontamination solution or soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spills or Personnel Exposure:

    • Evacuate the immediate area and alert others.

    • If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] For eye contact, use an emergency eyewash station for 15 minutes.[6]

    • Contact your institution's EHS and emergency response number immediately. [10] Provide them with the chemical name and any available hazard information.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the integrity of your research environment.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (2023). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. ACS.org. Retrieved from [Link]

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  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.edu. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. UT Austin EHS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Laboratory Environmental Sample Disposal Information Document. EPA.gov. Retrieved from [Link]

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Navigating the Uncharted: A Comprehensive Safety and Handling Guide for C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, we often work at the frontier of chemical synthesis, handling novel compounds with limited documented safety profiles. C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is one such molecule. In the absence of a comprehensive Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended—it is imperative. This guide provides a robust operational framework for handling this compound, built on first principles of chemical toxicology and extensive experience with analogous structures. Our goal is to empower you to work safely and effectively, transforming uncertainty into a manageable and controlled operational plan.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the novelty of this compound, we must infer its potential hazards from its constituent chemical moieties: the fluorophenyl group, the cyclopentyl ring, and the primary methylamine. This analysis forms the bedrock of our safety recommendations.

  • Fluorophenyl Group : Aromatic compounds containing fluorine can exhibit significant metabolic stability and may possess toxicological properties. The introduction of fluorine can alter the electronic properties of the aromatic ring, potentially influencing its interaction with biological systems. Authoritative sources like the National Oceanic and Atmospheric Administration (NOAA) highlight that similar fluorinated aromatic compounds can be irritants and may cause harm if absorbed through the skin or inhaled.

  • Primary Methylamine : The primary amine functional group is a well-documented source of chemical hazards. Amines are often corrosive to skin and eyes and can be respiratory irritants.. Furthermore, they can act as sensitizers, leading to allergic reactions upon repeated exposure. The U.S. Environmental Protection Agency (EPA) often classifies aliphatic and aromatic amines as compounds requiring careful handling due to their potential for systemic effects.

  • Cyclopentyl Group : While the cyclopentyl group itself is largely non-polar and of lower reactivity, it contributes to the overall lipophilicity of the molecule. This can enhance its ability to be absorbed through the skin, increasing the potential for systemic exposure.

Inferred Hazard Profile

Hazard ClassPotential Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be Harmful to Toxic. Based on the potential for systemic effects from the fluorophenyl and amine moieties.
Skin Corrosion/Irritation Assumed to be Corrosive or a Severe Irritant. Primary amines are frequently corrosive.
Serious Eye Damage/Irritation Assumed to Cause Serious Eye Damage. Direct contact with amines can lead to irreversible damage.
Respiratory/Skin Sensitization Assumed to be a Potential Sensitizer. A common property of primary amines.
Specific Target Organ Toxicity Unknown, but potential for effects on the nervous system, liver, and kidneys should be assumed. Based on general toxicological profiles of aromatic amines.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The following recommendations are designed to provide comprehensive protection against the assumed hazards.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves. Nitrile provides good chemical resistance to a broad range of chemicals, including amines and aromatic compounds.. Double-gloving provides an essential backup layer; the outer glove should be removed and replaced immediately after handling the compound or in case of a suspected breach.
Eye and Face Protection Chemical safety goggles and a face shield. Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling potentially corrosive materials.
Body Protection Flame-resistant lab coat with tight-fitting cuffs. A lab coat made of a flame-resistant material like Nomex is preferable. The tight-fitting cuffs prevent chemicals from accidentally entering the sleeves.
Respiratory Protection Use within a certified chemical fume hood is mandatory. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.Due to the unknown volatility and inhalation toxicity, engineering controls are the primary line of defense. A respirator should be used for short-duration tasks outside of a fume hood, such as weighing, and only after a proper fit test has been conducted.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach minimizes the risk of exposure and ensures the integrity of your research.

Pre-Operational Checklist
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and is functioning correctly (check airflow monitor).

  • Assemble All PPE : Have all required PPE laid out and inspected for any defects.

  • Prepare Spill Kit : Ensure a spill kit containing absorbent material suitable for organic compounds and amines is readily accessible.

  • Designate Waste Containers : Prepare clearly labeled, sealed waste containers for solid and liquid waste.

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit and Designated Waste Containers prep2->prep3 handle1 Carefully Unpack and Inspect Container prep3->handle1 Proceed to Handling handle2 Weigh Compound in a Disposable Weigh Boat handle1->handle2 handle3 Perform Chemical Manipulation (e.g., Dissolving) handle2->handle3 handle4 Seal Primary Container and Experimental Vessels handle3->handle4 clean1 Decontaminate Surfaces with Appropriate Solvent handle4->clean1 Proceed to Cleanup clean2 Dispose of Weigh Boat and Contaminated Materials in Sealed Solid Waste clean1->clean2 clean3 Dispose of Liquid Waste in Sealed Container clean2->clean3 clean4 Remove Outer Gloves and Dispose clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for safe handling of this compound.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a clear and immediate response is critical.

Spill Response Decision Tree

G spill Spill Occurs is_major Is the spill large, outside the fume hood, or involves a fire? spill->is_major evacuate Evacuate Immediate Area. Alert Colleagues. Pull Fire Alarm. Call Emergency Services. is_major->evacuate Yes is_contained Is the spill contained within the fume hood? is_major->is_contained No use_kit Use Spill Kit to Absorb. Collect waste in a sealed container. Decontaminate the area. is_contained->use_kit Yes seek_help Alert Lab Supervisor. Do not attempt to clean up. is_contained->seek_help No

Caption: Decision tree for responding to a chemical spill.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste : All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".

  • Liquid Waste : All solutions containing the compound, as well as any solvents used for decontamination, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Disposal Vendor : All waste must be disposed of through your institution's certified hazardous waste management program. Do not pour any waste down the drain. Adherence to local and national regulations is mandatory.

By implementing this comprehensive safety framework, you can confidently and responsibly handle this compound, ensuring your personal safety and the integrity of your research environment.

References

  • OSHA Occupational Chemical Database - METHYLAMINE . Occupational Safety and Health Administration (OSHA). [Link]

  • Chemicals under the Toxic Substances Control Act . U.S. Environmental Protection Agency (EPA). [Link]

  • Glove Selection Chart . University of California, Berkeley, Environmental Health & Safety. [Link]

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